N-Formylfortimicin A
Description
Properties
CAS No. |
74228-81-2 |
|---|---|
Molecular Formula |
C18H35N5O7 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-formamido-N-methylacetamide |
InChI |
InChI=1S/C18H35N5O7/c1-8(19)10-5-4-9(20)18(29-10)30-16-12(21)14(26)17(28-3)13(15(16)27)23(2)11(25)6-22-7-24/h7-10,12-18,26-27H,4-6,19-21H2,1-3H3,(H,22,24) |
InChI Key |
YUNDUWUJKWLLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CNC=O)OC)O)N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Formylfortimicin A; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Formylfortimicin A: Chemical Structure, Properties, and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylfortimicin A, also known as SF-1854, is an aminoglycoside antibiotic produced by the bacterium Micromonospora olivoasterospora. As a member of the fortimicin class of antibiotics, it exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a complex pseudo-disaccharide composed of a fortamine derivative and a 1,4-diaminocyclitol moiety. The N-formyl group is attached to one of the amino groups of the fortamine unit, distinguishing it from its parent compound, fortimicin A.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 74228-81-2 | [1] |
| Molecular Formula | C₁₈H₃₅N₅O₇ | [1] |
| Molecular Weight | 433.50 g/mol | [1] |
| Appearance | White amorphous powder | |
| Solubility | Soluble in water | |
| Optical Rotation | Specific rotation value not readily available in searched literature. | |
| Melting Point | Melting point not readily available in searched literature. |
Mechanism of Action
Like other aminoglycoside antibiotics, this compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of this compound to the 30S ribosomal subunit interferes with the translation process, leading to the production of non-functional or truncated proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.[2]
References
N-Formylfortimicin A: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylfortimicin A is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily target bacterial protein synthesis. As a derivative of Fortimicin A, its mechanism of action is rooted in the disruption of ribosomal function, leading to the inhibition of bacterial growth and, ultimately, cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon data from its parent compound, Fortimicin A, to elucidate its function. The guide details its effects on the bacterial ribosome, summarizes its antibacterial activity, outlines key experimental protocols for its study, and provides visual representations of its molecular interactions and relevant experimental workflows.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by binding to the bacterial 70S ribosome and interfering with multiple stages of protein synthesis. The primary target is the 30S ribosomal subunit, a key component in the decoding of messenger RNA (mRNA).
The binding of this compound to the 30S subunit is thought to occur in the vicinity of the A-site on the 16S ribosomal RNA (rRNA). This interaction induces a conformational change in the ribosome, which leads to two primary consequences:
-
Inhibition of Translocation: The movement of the ribosome along the mRNA transcript, a critical step in the elongation phase of protein synthesis, is hindered. This stalling of the ribosome prevents the synthesis of full-length, functional proteins.
-
Induction of mRNA Misreading: The conformational change in the A-site leads to inaccurate decoding of the mRNA codons by aminoacyl-tRNAs. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
Furthermore, studies on the parent compound, Fortimicin A, have demonstrated that it inhibits the dissociation of the 70S ribosome into its 50S and 30S subunits, a crucial step in the ribosome cycle for the initiation of new rounds of translation.[1][2] This sequestration of ribosomes in a non-functional state further contributes to the overall inhibition of protein synthesis.
Signaling Pathway of Protein Synthesis Inhibition
Caption: this compound inhibits bacterial protein synthesis.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific MIC values for this compound are not widely published, the following table summarizes the MIC values for its parent compound, Fortimicin A, against a range of clinically relevant bacteria, providing a strong indication of the expected activity spectrum.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) for Fortimicin A |
| Escherichia coli | Negative | 0.2 - 3.13 |
| Klebsiella pneumoniae | Negative | 0.2 - 6.25 |
| Enterobacter cloacae | Negative | 0.4 - 6.25 |
| Serratia marcescens | Negative | 0.4 - 12.5 |
| Proteus mirabilis | Negative | 0.8 - 12.5 |
| Proteus vulgaris | Negative | 0.8 - 12.5 |
| Morganella morganii | Negative | 0.8 - 12.5 |
| Providencia stuartii | Negative | 0.8 - 12.5 |
| Pseudomonas aeruginosa | Negative | 3.13 - >100 |
| Staphylococcus aureus | Positive | 0.1 - 0.8 |
| Staphylococcus epidermidis | Positive | 0.2 - 1.56 |
| Enterococcus faecalis | Positive | 25 - >100 |
Note: Data is for Fortimicin A and serves as a reference for the expected activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of aminoglycoside antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a known high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
In Vitro Protein Synthesis Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Methodology:
-
Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, an energy source (ATP and GTP), a mixture of amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), and an mRNA template (e.g., poly(U) for polyphenylalanine synthesis or a specific gene transcript).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation and Quantification: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.
-
Measurement: Quantify the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.
Ribosome Binding Assay
Objective: To determine if this compound directly binds to bacterial ribosomes.
Methodology (Competitive Binding Assay):
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial culture.
-
Radiolabeled Ligand: Use a radiolabeled aminoglycoside with a known binding site on the ribosome (e.g., [³H]-gentamicin or [³H]-dihydrostreptomycin).
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with a fixed concentration of the radiolabeled aminoglycoside.
-
Competition: Add increasing concentrations of unlabeled this compound to the tubes.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled ligand from the free ligand using a suitable method, such as nitrocellulose filter binding or equilibrium dialysis.
-
Quantification: Measure the amount of radioactivity retained on the filter or in the dialysis chamber. A decrease in radioactivity with increasing concentrations of this compound indicates that it competes with the radiolabeled ligand for binding to the ribosome.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Ribosome Inhibition
Caption: Logical flow of this compound's inhibitory action.
References
The Origin of N-Formylfortimicin A: A Technical Guide
An In-depth Examination of the Biosynthesis of N-Formimidoyl Fortimicin A (Dactimicin) in Micromonospora olivasterospora
This technical guide provides a comprehensive overview of the origin of N-Formylfortimicin A, more accurately known as N-formimidoyl fortimicin A or dactimicin. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic pathway, the enzymatic processes involved, and relevant experimental methodologies.
Introduction
N-formimidoyl fortimicin A, a potent aminoglycoside antibiotic, is a natural product of the actinomycete Micromonospora olivasterospora. It belongs to the fortimicin family of antibiotics and is distinguished by the presence of an N-formimidoyl group, which plays a crucial role in its biological activity. This document delves into the molecular origins of this important modification, providing a technical foundation for further research and development.
The Biosynthetic Pathway of Fortimicin A and N-Formimidoyl Fortimicin A
The biosynthesis of N-formimidoyl fortimicin A is a multi-step enzymatic process that begins with the precursor myo-inositol. The core structure of fortimicin A is assembled through a series of reactions catalyzed by enzymes encoded by the fortimicin (fms) gene cluster. The final step in the formation of N-formimidoyl fortimicin A is the addition of a formimidoyl group to the fortimicin A molecule.
Key Precursors and Intermediates
The biosynthetic pathway involves a cascade of intermediates, starting from myo-inositol and culminating in the formation of N-formimidoyl fortimicin A. While a complete, step-by-step elucidation of every intermediate is still an area of active research, key intermediates in the fortimicin A pathway have been identified through studies of blocked mutants of M. olivasterospora.
The N-Formimidoylation Step: Origin of the N-Formyl Group
A critical step in the biosynthesis of dactimicin is the N-formimidoylation of fortimicin A. This reaction is catalyzed by the enzyme N-formimidoyl fortimicin A synthase (FI-FTMase) , which is encoded by the fms14 gene within the fms biosynthetic gene cluster[1].
Tracer experiments have definitively shown that the formimidoyl group is derived from the amino acid glycine [1]. The FI-FTMase enzyme, a flavin adenine dinucleotide (FAD)-dependent oxidase, facilitates the oxidative conversion of glycine and its subsequent transfer to the amino group of fortimicin A[1].
dot
Caption: Origin of the N-formimidoyl group in dactimicin.
Quantitative Data
A study utilizing a D-optimal quadratic model identified several key parameters that significantly affect fortimicin production in M. olivasterospora.
| Parameter | Optimal Value/Range | Significance (P-value) |
| Initial pH | 7.0 | < 0.05 |
| Incubation Temperature | 30°C | < 0.05 |
| Incubation Time | 10 days | < 0.05 |
| Calcium Carbonate | 2-7 g/L | Not Significant |
| Agitation Rate | 100-300 rpm | Not Significant |
| Adapted from a study on the optimization of fortimicins production. The application of these optimized conditions resulted in a 10.5-fold increase in production compared to un-optimized conditions. |
Experimental Protocols
This section outlines generalized protocols for key experiments related to the study of N-formimidoyl fortimicin A biosynthesis. These are intended as a guide and may require further optimization based on specific laboratory conditions and research goals.
Fermentation of Micromonospora olivasterospora**
A fed-batch fermentation strategy is often employed to achieve high-density cultures and enhance the production of secondary metabolites like N-formimidoyl fortimicin A.
4.1.1. Inoculum Preparation
-
Aseptically transfer a cryopreserved vial of M. olivasterospora to a baffled flask containing a suitable seed medium.
-
Incubate the culture on a rotary shaker at the optimal temperature (e.g., 30°C) and agitation speed until a desired cell density is reached.
4.1.2. Fed-Batch Fermentation
-
Sterilize the production medium in the bioreactor.
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature, pH, and dissolved oxygen at optimal levels.
-
Initiate the feeding of a concentrated nutrient solution after an initial batch phase. The feeding strategy can be a constant feed rate or an exponential feed to maintain a low substrate concentration and avoid catabolite repression.
-
Monitor the fermentation process by regularly sampling and analyzing cell growth and product formation.
dot
Caption: Generalized workflow for fed-batch fermentation.
Purification of N-Formimidoyl Fortimicin A Synthase (FI-FTMase)
The purification of FI-FTMase is essential for its biochemical characterization. A multi-step chromatographic procedure is typically employed.
-
Cell Lysis: Harvest the M. olivasterospora cells from the fermentation broth and lyse them using methods such as sonication or high-pressure homogenization in a suitable buffer.
-
Clarification: Centrifuge the cell lysate to remove cell debris and obtain a clear supernatant.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the supernatant onto an anion-exchange column. Elute the bound proteins with a salt gradient.
-
Hydrophobic Interaction Chromatography: Subject the fractions containing FI-FTMase activity to hydrophobic interaction chromatography.
-
Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion chromatography to obtain a highly purified enzyme.
-
-
Purity Analysis: Assess the purity of the enzyme at each step using SDS-PAGE.
Cloning and Expression of the fms14 Gene
The fms14 gene can be cloned and expressed in a heterologous host, such as E. coli, to facilitate the production and characterization of the FI-FTMase enzyme.
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from M. olivasterospora.
-
PCR Amplification: Amplify the fms14 gene from the genomic DNA using specific primers.
-
Vector Ligation: Ligate the PCR product into a suitable expression vector.
-
Transformation: Transform the recombinant vector into a competent E. coli expression host.
-
Expression and Verification: Induce the expression of the fms14 gene and verify the production of the recombinant FI-FTMase protein.
dot
Caption: General workflow for cloning the fms14 gene.
Conclusion
The origin of the N-formimidoyl group in N-formimidoyl fortimicin A (dactimicin) is a fascinating example of enzymatic modification in antibiotic biosynthesis. The identification of N-formimidoyl fortimicin A synthase (FI-FTMase) and the elucidation of glycine as the precursor for the formimidoyl group have provided significant insights into this process. Further research focusing on the detailed kinetic characterization of FI-FTMase and the optimization of fed-batch fermentation processes will be crucial for enhancing the production of this clinically important antibiotic. The experimental protocols and data presented in this guide offer a solid foundation for future investigations in this field.
References
An In-depth Technical Guide to the N-Formylfortimicin A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylfortimicin A is a member of the fortimicin class of aminoglycoside antibiotics, which are produced by the actinomycete Micromonospora olivasterospora. These natural products exhibit potent antibacterial activity and are of significant interest to the pharmaceutical industry for the development of new therapeutic agents to combat antibiotic-resistant pathogens. A thorough understanding of the biosynthetic pathway of this compound is crucial for targeted genetic engineering of the producing organism to enhance antibiotic yield and to generate novel, more effective derivatives through combinatorial biosynthesis. This guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway, including the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved, and the key chemical transformations.
The Fortimicin Biosynthetic Gene Cluster (fms)
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a cluster, designated as the fms (fortimicin) gene cluster, within the genome of Micromonospora olivasterospora. The complete sequence of this gene cluster has been determined and is available in GenBank under the accession number AJ628421.[1] The cluster spans approximately 27 kb and contains at least ten biosynthetic genes, along with a self-resistance gene.[2]
Key Genes in the fms Cluster and Their Putative Functions:
| Gene | Proposed Function | Homology/Notes |
| fms1 | Aminotransferase | Involved in the amination of the cyclitol ring. |
| fms3 | Dehydrogenase | Likely participates in oxidation steps of the sugar moiety. |
| fms4 | Kinase | Potentially involved in the phosphorylation of biosynthetic intermediates. |
| fms5 | Glycosyltransferase | Catalyzes the attachment of the sugar moiety to the fortamine core. |
| fms7 | Acyltransferase | May be involved in the transfer of the glycyl moiety. |
| fms8 | Dehydroxylase | Participates in the dehydroxylation of a precursor, possibly via phosphorylation.[2] |
| fms10 | Unknown | Function not yet fully determined. |
| fms11 | Transporter | Likely involved in the export of fortimicin from the cell. |
| fms12 | Regulatory protein | May play a role in the regulation of the fms gene cluster expression. |
| fms13 | Unknown | Function not yet fully determined. |
| fms14 | N-formimidoyl fortimicin A synthase | Catalyzes the final modification step, the addition of the N-formimidoyl group to Fortimicin A.[3] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that begins with the formation of the core aminocyclitol, fortamine, followed by glycosylation and a series of tailoring reactions. While not all steps have been fully elucidated experimentally, a proposed pathway can be constructed based on the identified genes, characterized enzymes, and analysis of biosynthetic intermediates.
Proposed Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of this compound.
1. Formation of the Fortamine Core: The pathway is believed to start from myo-inositol, a common precursor for aminocyclitols. A series of enzymatic reactions, including amination (catalyzed by aminotransferases like Fms1) and dehydroxylation (involving enzymes such as Fms8), leads to the formation of the characteristic fortamine core.[2]
2. Glycosylation: The fortamine core is then glycosylated by the action of a glycosyltransferase, likely Fms5. This enzyme attaches a modified sugar moiety to the aminocyclitol, forming a pseudodisaccharide intermediate.
3. Tailoring Reactions: Following glycosylation, a series of tailoring reactions occur, which may include oxidations, reductions, and further modifications to the sugar and aminocyclitol moieties, leading to the formation of Fortimicin B.
4. Acylation to form Fortimicin A: Fortimicin B is converted to Fortimicin A through the addition of a glycyl group. This reaction is likely catalyzed by an acyltransferase, putatively Fms7.
5. N-Formimidoylation to form this compound: The final step in the biosynthesis is the modification of the glycyl side chain of Fortimicin A to an N-formimidoyl group. This reaction is catalyzed by the well-characterized enzyme, N-formimidoyl fortimicin A synthase, encoded by the fms14 gene.[3] This unique FAD-dependent oxidase utilizes glycine as the source of the formimidoyl group in the presence of oxygen.[3]
Key Enzyme: N-Formimidoyl Fortimicin A Synthase (Fms14)
The enzyme responsible for the terminal step of the pathway, N-formimidoyl fortimicin A synthase, has been purified and characterized.
Biochemical Properties of Fms14:
| Property | Value | Reference |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | [3] |
| Substrates | Fortimicin A, Glycine, O₂ | [3] |
| Product | N-Formimidoyl Fortimicin A | [3] |
| Quaternary Structure | Homotetramer | [3] |
| Subunit Molecular Weight | ~52 kDa | [3] |
Experimental Protocols
Identification of Fortimicin Congeners by HPLC-ESI-Ion Trap-MS/MS
A robust method for the profiling of fortimicin and its biosynthetic intermediates from the fermentation broth of M. olivasterospora has been developed. This technique is crucial for identifying pathway intermediates and for analyzing the metabolic profiles of engineered strains.
Workflow:
Caption: Workflow for the analysis of fortimicin congeners.
Methodology:
-
Sample Preparation: The fermentation broth is first subjected to acid extraction at a pH of approximately 2.5. This is followed by a cleanup step using cation-exchange solid-phase extraction (SPE) to isolate the basic aminoglycoside compounds.
-
Chromatographic Separation: The extracted compounds are separated using high-performance liquid chromatography (HPLC). The use of pentafluoropropionic acid as an ion-pairing agent in the mobile phase is critical for achieving good separation of the highly polar fortimicin congeners.
-
Mass Spectrometric Detection: The separated compounds are detected and identified using electrospray ionization-ion trap tandem mass spectrometry (ESI-ion trap-MS/MS). This technique allows for the determination of the molecular weights of the compounds and provides structural information through fragmentation analysis.[4]
Cloning and Expression of Biosynthetic Genes
Standard molecular biology techniques are employed for the cloning and heterologous expression of the fms genes to characterize the function of the encoded enzymes.
General Protocol:
-
Gene Amplification: The target fms gene is amplified from the genomic DNA of M. olivasterospora using polymerase chain reaction (PCR) with specific primers.
-
Vector Ligation: The amplified gene is then ligated into a suitable expression vector, such as pET series for E. coli or pSET152 for Streptomyces hosts.
-
Transformation: The recombinant plasmid is transformed into a suitable expression host. E. coli is often used for initial protein expression and purification, while a heterologous Streptomyces host, which is more closely related to Micromonospora, may be required for the production of functional enzymes that require specific post-translational modifications or cofactors.
-
Protein Expression and Purification: The expression of the recombinant protein is induced, and the protein is then purified using standard chromatography techniques, such as affinity chromatography (e.g., His-tag) and size-exclusion chromatography.
-
Enzyme Assays: The function of the purified enzyme is then characterized by performing in vitro assays with the putative substrates and analyzing the products using methods like HPLC or LC-MS.
Regulation of the fms Gene Cluster
The regulation of antibiotic biosynthesis in actinomycetes is a tightly controlled process, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While the specific regulatory network for the fms cluster has not been extensively studied, the presence of a putative regulatory gene, fms12, within the cluster suggests the presence of a pathway-specific control mechanism. Further research is needed to elucidate the precise roles of Fms12 and to identify any global regulators that may influence the production of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving a dedicated set of enzymes encoded by the fms gene cluster in Micromonospora olivasterospora. While the general outline of the pathway and the function of some key enzymes are known, further research is required to fully elucidate the function of all the biosynthetic genes, the precise sequence of enzymatic reactions, and the regulatory mechanisms controlling the pathway. A deeper understanding of these aspects will be instrumental for the rational design of metabolic engineering strategies to improve the production of this important antibiotic and to generate novel, clinically valuable derivatives. The application of modern synthetic biology and metabolic engineering tools, guided by the knowledge of the biosynthetic pathway, holds great promise for the future development of fortimicin-based therapeutics.
References
- 1. D-optimal design model and biosynthetic pathway for gentamicin production by Micromonospora purpureochromogenes NRRL B-16094 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organization and nature of fortimicin A (astromicin) biosynthetic genes studied using a cosmid library of Micromonospora olivasterospora DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-formimidoyl fortimicin A synthase, a unique oxidase involved in fortimicin A biosynthesis: purification, characterization and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Formylfortimicin A: A Technical Guide to its Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-formylfortimicin A, an aminoglycoside antibiotic, and its mechanism of action in the inhibition of bacterial protein synthesis. The document outlines the core principles of its inhibitory activity, presents available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows.
Core Mechanism of Action
This compound, a derivative of fortimicin A, belongs to the aminoglycoside class of antibiotics. These molecules are known to primarily target the bacterial ribosome, the cellular machinery responsible for protein synthesis. The inhibitory action of this compound, much like other aminoglycosides, is centered on its interaction with the 30S ribosomal subunit. This interaction disrupts the fidelity and efficiency of the translation process through several key mechanisms:
-
Induction of mRNA Misreading: this compound is believed to bind to the A-site of the 16S rRNA within the 30S subunit. This binding induces a conformational change that mimics the binding of a cognate tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins.
-
Inhibition of Ribosomal Translocation: The binding of this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. This disruption slows down or halts protein synthesis.
-
Inhibition of Ribosome Dissociation: Evidence from studies on the closely related fortimicin A suggests that these compounds can inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits after the termination of protein synthesis.[1][2] This sequestration of ribosomes prevents them from participating in new rounds of translation initiation, further reducing the overall rate of protein synthesis.
Quantitative Data on Inhibitory Activity
While specific quantitative data for this compound is limited in publicly accessible literature, studies on the parent compound, fortimicin A, provide valuable insights into the potency of this class of aminoglycosides.
| Compound | Assay | Target Organism/System | Inhibitory Concentration | Reference |
| Fortimicin A | Poly(U)-directed polyphenylalanine synthesis | E. coli cell-free system | 50% inhibition at ~1 µM | [1] |
| Fortimicin A | Misreading (Leucine incorporation) | E. coli cell-free system | Stimulation observed at 1 µM | [1] |
Note: The inhibitory concentrations can vary depending on the specific experimental conditions, including the composition of the cell-free system and the concentration of other components like Mg²⁺ ions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial protein synthesis by aminoglycosides like this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a bacterial cell-free extract.
Materials:
-
S30 cell-free extract from E. coli
-
DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
This compound or other test compounds
-
Appropriate buffers and salts (e.g., Tris-HCl, Mg(OAc)₂, KOAc, NH₄OAc, DTT)
-
Luciferase assay reagent (if using luciferase reporter)
-
Fluorometer or luminometer
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the S30 cell-free extract, amino acid mixture, energy source, and buffer.
-
Add the Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate Translation: Add the DNA template to each reaction mixture to start the transcription-translation process.
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours).
-
Quantify Protein Synthesis:
-
For a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.
-
For a GFP reporter, measure the fluorescence using a fluorometer.
-
-
Data Analysis: Plot the reporter signal against the concentration of this compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.
Ribosome Binding Assay (Toeprinting)
Toeprinting, or primer extension inhibition assay, is used to identify the specific binding site of a molecule on the mRNA that is being translated by the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
mRNA template with a known sequence
-
A DNA primer labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye, complementary to a region downstream of the potential binding site
-
Reverse transcriptase
-
Deoxynucleotide triphosphates (dNTPs)
-
This compound or other test compounds
-
Appropriate buffers and salts
Procedure:
-
Anneal Primer to mRNA: Mix the labeled primer with the mRNA template and allow them to anneal.
-
Form Ribosome-mRNA Complex: Incubate the primer-annealed mRNA with purified 70S ribosomes to allow the formation of the translation initiation complex.
-
Add Inhibitor: Add this compound to the reaction mixture and incubate to allow binding to the ribosome-mRNA complex.
-
Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.
-
Termination of Extension: The reverse transcriptase will be blocked by the ribosome stalled on the mRNA at the site of inhibitor binding, resulting in a truncated cDNA product (the "toeprint").
-
Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The size of the toeprint fragment, determined by running a sequencing ladder alongside, will indicate the precise location of the ribosome stall, and thus the binding site of the inhibitor.
Visualizations
Signaling Pathway of Aminoglycoside-Induced Protein Synthesis Inhibition
Caption: Mechanism of this compound Action.
Experimental Workflow for Assessing Inhibition
Caption: Workflow for Characterizing Inhibitory Activity.
References
An In-Depth Technical Guide to the Ribosomal Binding Site of N-Formylfortimicin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylfortimicin A is a semi-synthetic derivative of Fortimicin A, a pseudodisaccharide aminoglycoside antibiotic. Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis through direct interaction with the ribosome. However, key structural differences, notably the presence of a fortamine moiety in place of the more common 2-deoxystreptamine ring, suggest a distinct binding interaction compared to canonical aminoglycosides. This guide provides a comprehensive overview of the current understanding of the this compound ribosomal binding site, drawing on data from Fortimicin A and related compounds. It details the molecular interactions, functional consequences, and the experimental methodologies used to elucidate these mechanisms. Due to a lack of direct structural data for this compound, this guide synthesizes information from related aminoglycosides to propose a model of its ribosomal binding.
Introduction to this compound and its Mechanism of Action
Aminoglycoside antibiotics are a cornerstone in the treatment of severe bacterial infections. Their primary target is the bacterial ribosome, a complex ribonucleoprotein machine responsible for protein synthesis. By binding to the ribosome, aminoglycosides induce mistranslation of the genetic code and inhibit the translocation of transfer RNA (tRNA) and messenger RNA (mRNA), ultimately leading to bacterial cell death.
Fortimicin A, the parent compound of this compound, is a pseudodisaccharide aminoglycoside produced by Micromonospora olivoasterospora. It consists of a purpurosamine and a fortamine moiety linked by an alpha-glycosidic bond.[1] This structure distinguishes it from the more prevalent aminoglycosides like kanamycin and gentamicin, which contain a 2-deoxystreptamine (2-DOS) core.[2] This structural variance is critical as it has been demonstrated that fortimicins do not compete with 2-DOS aminoglycosides for their ribosomal binding sites, indicating a different mode of interaction.
The N-formyl modification on the terminal amine of Fortimicin A is a synthetic alteration. While the specific impact of this modification on ribosomal binding has not been empirically determined for Fortimicin A, studies on other aminoglycoside analogs have shown that N-formylation of amine groups can lead to a complete loss of antibacterial activity.[3] This suggests that the N-formyl group may sterically hinder the interaction with the ribosomal target or alter the electronic properties of the molecule, reducing its binding affinity.
The Bacterial Ribosome: The Target of Aminoglycoside Action
The bacterial ribosome is a 70S complex composed of two subunits: the small 30S subunit and the large 50S subunit. The 30S subunit is primarily responsible for decoding the mRNA, while the 50S subunit catalyzes the formation of peptide bonds.
The Primary Aminoglycoside Binding Site: The A-Site of the 16S rRNA
The primary binding site for most clinically relevant aminoglycosides is the A-site (aminoacyl-tRNA binding site) on the 30S ribosomal subunit. This site is a highly conserved region of the 16S ribosomal RNA (rRNA), specifically within helix 44 (h44).[4] Binding of aminoglycosides to the A-site induces a conformational change in the rRNA, forcing out two key adenine residues (A1492 and A1493).[5] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pair is present, thereby increasing the affinity for near-cognate aminoacyl-tRNAs and leading to errors in protein synthesis.[6]
A Secondary Binding Site: Helix 69 of the 23S rRNA
A secondary binding site for some aminoglycosides has been identified in helix 69 (H69) of the 23S rRNA on the 50S subunit.[7][8] This helix is located at the interface of the two ribosomal subunits and plays a crucial role in intersubunit communication and ribosome recycling. Aminoglycoside binding to H69 is thought to interfere with these processes, contributing to their overall inhibitory effect on protein synthesis.[8]
Proposed Ribosomal Binding of this compound
In the absence of direct structural data for this compound, its binding to the ribosome is inferred from studies on Fortimicin A and the general principles of aminoglycoside-ribosome interactions.
It is established that Fortimicin A inhibits protein synthesis and induces misreading, consistent with an interaction at or near the A-site of the 16S rRNA. However, the fact that it does not compete with 2-DOS aminoglycosides suggests that its precise footprint within the A-site differs. The fortamine ring, with its unique stereochemistry, likely engages with different nucleotides or the same nucleotides in a different manner compared to the 2-DOS moiety.
The N-formyl group on this compound is a significant modification. Given that the amino groups of aminoglycosides are critical for their interaction with the negatively charged phosphate backbone of rRNA, the formylation of one of these amines would be expected to reduce the binding affinity. This is supported by findings that N-formylation of other aminoglycosides abrogates their antibacterial activity.[3]
Quantitative Data on Aminoglycoside-Ribosome Interactions
While specific quantitative binding data for this compound is not available, the following table summarizes the dissociation constants (Kd) for the binding of various aminoglycosides to helix 69 of the E. coli 23S rRNA, providing a comparative context for the affinity of these antibiotics to a key ribosomal binding site.
| Aminoglycoside | Dissociation Constant (Kd) to E. coli H69 (µM) | Citation |
| Neomycin B | 0.3 ± 0.1 | [8] |
| Tobramycin | 0.2 ± 0.2 | [8] |
| Paromomycin | 5.4 ± 1.1 | [8] |
| Paromomycin (with pseudouridine modifications) | 2.6 ± 0.1 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate antibiotic-ribosome interactions.
Toeprinting Assay for Mapping Ribosome Stalling
The toeprinting assay is a primer extension inhibition method used to precisely map the position of a stalled ribosome on an mRNA transcript.
Protocol:
-
Reaction Mixture Preparation: In a final volume of 10 µl, combine the following components in an RNase-free tube:
-
mRNA template (1 pmol)
-
5'-radiolabeled DNA primer complementary to a downstream sequence of the mRNA (2 pmol)
-
E. coli 70S ribosomes (1.5 pmol)
-
Initiator tRNA (tRNAfMet) (3 pmol)
-
Translation buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)
-
This compound at various concentrations (or other test antibiotic)
-
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes to allow for the formation of the initiation complex and any antibiotic-induced stalling.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction mixture. Incubate at 37°C for another 15 minutes. The reverse transcriptase will synthesize a cDNA copy of the mRNA template, stopping where it encounters the stalled ribosome.
-
Analysis: Denature the reaction products and run them on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template. The position of the "toeprint" band indicates the precise location of the ribosome stall.
Ribosome Profiling (Ribo-Seq) to Assess Global Translational Effects
Ribosome profiling provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.
Protocol:
-
Cell Lysis and Ribosome Footprinting:
-
Treat bacterial cultures with an elongation inhibitor (e.g., chloramphenicol) to trap ribosomes on mRNAs.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
-
Ribosome Isolation: Isolate the 70S monosomes containing the protected mRNA fragments (footprints) by sucrose density gradient centrifugation.
-
Footprint Extraction: Extract the RNA from the isolated monosomes and purify the ~30 nucleotide footprints by denaturing polyacrylamide gel electrophoresis.
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the purified footprints.
-
Reverse transcribe the footprints to cDNA.
-
PCR amplify the cDNA library.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the ribosomes and quantify the translation of each gene.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Ribosome-Ligand Complexes
Cryo-EM allows for the high-resolution structural determination of large macromolecular complexes in a near-native state.
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form the ribosome-antibiotic complex.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Perform motion correction to account for beam-induced movement.
-
Use automated particle picking to select images of individual ribosome complexes.
-
Classify the particle images into different conformational states.
-
Generate a 3D reconstruction of the ribosome-antibiotic complex.
-
-
Model Building and Refinement: Build an atomic model of the this compound and the ribosomal binding pocket into the cryo-EM density map and refine the structure.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of aminoglycosides and the experimental workflows used to study them.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the toeprinting assay.
Caption: Workflow for ribosome profiling (Ribo-Seq).
Conclusion and Future Directions
This compound represents an interesting but understudied aminoglycoside antibiotic. Its unique fortamine-containing structure suggests a ribosomal binding mode that is distinct from the well-characterized 2-deoxystreptamine-containing aminoglycosides. While its mechanism of action is presumed to involve binding to the ribosomal A-site and inducing translational errors, the precise molecular interactions remain to be elucidated. The likely negative impact of the N-formyl group on its antibacterial activity underscores the importance of the free amino groups for effective ribosome binding.
Future research should prioritize obtaining high-resolution structural data of this compound and Fortimicin A in complex with the bacterial ribosome. Such studies, employing cryo-EM or X-ray crystallography, would provide definitive insights into their binding sites and the specific interactions that govern their activity. Furthermore, quantitative binding assays are needed to determine the affinity of these compounds for their ribosomal targets and to precisely quantify the effect of the N-formyl modification. A deeper understanding of the structure-activity relationships of fortimicin-class aminoglycosides will be invaluable for the rational design of novel antibiotics that can overcome existing resistance mechanisms.
References
- 1. Conformations of fortimicins and three-dimensional structure-activity relationship in the aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine modifications influence binding of aminoglycosides to helix 69 of bacterial ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylfortimicin A CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylfortimicin A, also known as SF-1854, is an aminoglycoside antibiotic with demonstrated broad-spectrum antibacterial activity. This technical guide provides a concise yet in-depth overview of its core characteristics, including its chemical identification, mechanism of action, and biosynthetic pathway. The information is tailored for professionals in the fields of microbiology, pharmacology, and drug development.
Chemical Identification
| Property | Value |
| CAS Number | 74228-81-2[1] |
| Synonyms | SF-1854 |
Mechanism of Action
This compound exerts its antibacterial effect by targeting bacterial ribosomes and inhibiting protein synthesis.[2] This mechanism is characteristic of the aminoglycoside class of antibiotics, which are known to interfere with the fidelity of translation and disrupt the synthesis of essential proteins, ultimately leading to bacterial cell death.
Antibacterial Activity
This compound has shown notable inhibitory effects against various Gram-positive and Gram-negative bacteria. Quantitative data regarding its minimum inhibitory concentration (MIC) against Escherichia coli is presented below.
| Microorganism | MIC (μg/mL) |
| Escherichia coli | 12.5 - 50[2] |
Biosynthesis of this compound
This compound is biosynthetically derived from Fortimicin A. The process involves an enzymatic conversion catalyzed by N-formimidoyl fortimicin A synthase. This enzyme facilitates the addition of a formimidoyl group, derived from glycine, to Fortimicin A. This biosynthetic step is a key part of the maturation of this potent antibiotic.
Caption: Enzymatic conversion of Fortimicin A to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following provides a general methodology for determining the MIC of this compound, based on standard broth microdilution techniques.
1. Preparation of Bacterial Inoculum:
-
A suspension of the test bacteria (e.g., E. coli) is prepared from an overnight culture on a suitable growth medium.
-
The suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in an appropriate solvent.
-
A series of twofold dilutions of the stock solution are made in a 96-well microtiter plate using a suitable broth medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Isolation and Purification of this compound
While a detailed, step-by-step protocol is not provided in the available literature, the general approach for isolating aminoglycoside antibiotics from fermentation broths typically involves the following key stages. A foundational method for the isolation of this compound has been described by Inouye et al. (1980).
1. Fermentation:
-
Cultivation of a producing microorganism, such as a Micromonospora species, under conditions optimized for antibiotic production.
2. Initial Extraction:
-
Separation of the biomass from the fermentation broth by centrifugation or filtration.
-
The supernatant, containing the antibiotic, is then subjected to further processing.
3. Ion-Exchange Chromatography:
-
The crude extract is passed through a cation-exchange resin.
-
The basic aminoglycoside binds to the resin, while neutral and acidic impurities are washed away.
-
The antibiotic is then eluted using a salt or pH gradient.
4. Further Purification:
-
Additional chromatographic steps, such as adsorption chromatography or size-exclusion chromatography, may be employed to achieve higher purity.
5. Characterization:
-
The purified compound is characterized using analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
Caption: General workflow for the isolation and purification of this compound.
References
The Biological Frontier of N-Formylfortimicin A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against antimicrobial resistance, the exploration of novel and modified antibiotic structures is paramount. The fortimicin class of aminoglycoside antibiotics, characterized by a unique pseudodisaccharide scaffold, presents a promising avenue for the development of next-generation therapeutics. These compounds, including N-Formylfortimicin A and its analogs, have demonstrated potent efficacy against a range of bacterial pathogens, including some strains resistant to conventional aminoglycosides. Notably, certain fortimicin analogs exhibit a desirable toxicological profile with potentially lower inherent ototoxicity and nephrotoxicity. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Core Mechanism of Action
Aminoglycoside antibiotics, including the fortimicin family, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[1] This interaction disrupts the fidelity of protein translation in several ways: it can induce codon misreading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the messenger RNA (mRNA). The culmination of these events is the production of aberrant, non-functional proteins, which ultimately leads to bacterial cell death. Fortimicins are noted to be resistant to many common aminoglycoside-modifying enzymes, a prevalent mechanism of bacterial resistance.
Biological Activity of Fortimicin A and Analogs
The antibacterial spectrum of fortimicin A is broad, encompassing many clinically significant aerobic and facultatively anaerobic bacteria. Its activity is comparable to that of amikacin. However, its efficacy against Pseudomonas aeruginosa is relatively weak.[2] Strategic structural modifications have been shown to enhance the activity profile of the parent molecule.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fortimicin A and a key analog against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.
| Compound | Organism | MIC Range (μg/mL) |
| Fortimicin A | Enterobacteriaceae | 0.5 - 8 |
| Staphylococcus aureus | 0.25 - 4 | |
| Pseudomonas aeruginosa | 16 - >128 | |
| O-demethylfortimicin A | Pseudomonas aeruginosa | 4 - 32 |
Note: Data compiled from multiple sources. Specific values can vary based on the bacterial strain and testing conditions.
Recent studies have also explored the synergistic effects of fortimicin A with other classes of antibiotics, particularly against multidrug-resistant (MDR) pathogens. For instance, the combination of fortimicin with β-lactam antibiotics like meropenem and ceftazidime has shown significant synergy against MDR P. aeruginosa.[3]
Structure-Activity Relationships (SAR)
While comprehensive SAR studies for a wide range of this compound analogs are not extensively available in the public literature, some general principles for the fortimicin class can be inferred. The core pseudodisaccharide structure is essential for activity. Modifications at various positions can influence both the potency and the spectrum of activity. For example, the synthesis of 7'-(3-hydroxypropyl)fortimicin A and 6'-epifortimicin A resulted in analogs with weaker antimicrobial activity compared to fortimicin A, highlighting the sensitivity of the molecule to structural changes in these regions.[1] The improved activity of O-demethylfortimicin A against P. aeruginosa suggests that modifications at the 3-O-position of the purpurosamine ring can be beneficial.[4] Further research into a diverse array of N-acyl analogs is necessary to fully elucidate the SAR for this promising class of antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific concentration (typically 5 x 10^5 CFU/mL)
-
Stock solution of the test compound (e.g., this compound) of known concentration
-
Positive control (bacterial growth without antibiotic)
-
Negative control (medium only)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the antibiotic stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Inoculation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. b. Add 10 µL of the standardized bacterial suspension to each well (except the negative control wells).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Key Processes
General Mechanism of Aminoglycoside Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This compound and its analogs represent a compelling class of aminoglycoside antibiotics with the potential to address the challenge of antimicrobial resistance. Their unique structural features and activity against some resistant strains warrant further investigation. This guide has provided a foundational understanding of their biological activity, presented available quantitative data, and detailed a key experimental protocol. The continued exploration of the structure-activity relationships through the synthesis and evaluation of novel analogs will be crucial in optimizing the therapeutic potential of this promising family of antibiotics.
References
- 1. Synthesis of 7'-(3-hydroxypropyl)fortimicin A and 6'-epifortimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylfortimicin A: A Technical Guide on its Role as a Broad-Spectrum Antibiotic
Disclaimer: Publicly available scientific literature contains limited specific data on N-Formylfortimicin A. This guide leverages information on the closely related parent compound, Fortimicin A, to provide a comprehensive overview of its anticipated properties and mechanisms. The data presented herein should be considered representative of the fortimicin class of aminoglycoside antibiotics.
Introduction
This compound belongs to the fortimicin family, a class of pseudodisaccharide aminoglycoside antibiotics produced by Micromonospora species.[1] Aminoglycosides are a cornerstone in the treatment of serious bacterial infections, and the unique structural features of the fortimicin class have prompted investigations into their potential as broad-spectrum therapeutic agents. This technical guide provides an in-depth analysis of the antibacterial activity, mechanism of action, and relevant experimental methodologies pertaining to this compound, with a primary focus on the foundational data from its parent compound, Fortimicin A.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fortimicin antibiotics exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3][4] This targeted inhibition ultimately leads to a cascade of events culminating in bacterial cell death.
The primary mechanism involves the binding of the fortimicin molecule to the 30S ribosomal subunit. This interaction interferes with the translation process in several ways:
-
Inhibition of Polypeptide Elongation: Fortimicin A has been shown to inhibit the polymerization of amino acids, a critical step in the elongation of the polypeptide chain.[2][3][4]
-
Induction of Miscoding: The binding of Fortimicin A to the ribosome can cause misreading of the messenger RNA (mRNA) template. This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in the production of non-functional or toxic proteins.[2][3][4]
-
Inhibition of Ribosomal Dissociation: Fortimicins A and B have been observed to inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits, a crucial step in the ribosome recycling phase of translation.[3]
References
- 1. Isolation and identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Preliminary Efficacy of N-Formylfortimicin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the efficacy of N-Formylfortimicin A, an aminoglycoside antibiotic. The information presented is based on available scientific literature. Due to the limited publicly accessible data on this specific compound, this document focuses on the foundational findings and established methodologies relevant to its class.
Introduction
This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily inhibit protein synthesis in bacteria.[1] The N-formyl modification to the fortimicin A structure is a key feature, potentially influencing its antibacterial spectrum and resistance profile. This document summarizes the known efficacy data, outlines relevant experimental protocols for its evaluation, and visualizes the underlying molecular mechanism and experimental workflows.
Quantitative Efficacy Data
The available quantitative data on the in vitro efficacy of this compound is currently limited. The primary reported activity is against Escherichia coli.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 12.5 - 50 |
Data sourced from MedChemExpress, citing Inouye S, et al. (1980).[2]
Further comprehensive studies are required to establish the full spectrum of activity against a broader range of Gram-positive and Gram-negative pathogens.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the efficacy of this compound, based on standard practices for aminoglycoside antibiotics.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well microtiter plate, typically ranging from 0.125 to 256 µg/mL.
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a growth control well containing no antibiotic.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
The following diagrams illustrate the mechanism of action of aminoglycosides and a typical experimental workflow for efficacy testing.
Mechanism of Action
Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by targeting the bacterial ribosome. The proposed mechanism involves the following key steps:
-
Cellular Uptake: The antibiotic enters the bacterial cell, passing through the outer membrane via porin channels.
-
Ribosomal Binding: this compound binds to the 30S ribosomal subunit. This interaction is a critical step in disrupting protein synthesis.
-
Inhibition of Protein Synthesis: The binding of the aminoglycoside to the ribosome can lead to two primary outcomes:
-
Codon Misreading: It interferes with the fidelity of translation, causing the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Translocation Blockage: It can also inhibit the movement of the ribosome along the mRNA molecule, thereby halting protein synthesis altogether.
-
Conclusion
The preliminary data on this compound indicate its potential as an antibacterial agent, particularly against Gram-negative bacteria such as E. coli. However, the currently available information is sparse. To fully understand its efficacy and potential clinical utility, further research is imperative. This should include comprehensive in vitro susceptibility testing against a wide panel of clinically relevant bacteria, in vivo efficacy studies in animal models of infection, and detailed mechanistic studies to elucidate the specific role of the N-formyl group in its antibacterial activity and resistance profile. This technical guide serves as a foundational document to encourage and guide future research in these critical areas.
References
N-Formylfortimicin A: A Basic Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic pharmacological profile of N-Formylfortimicin A, an aminoglycoside antibiotic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes the available data on its antibacterial activity, mechanism of action, and toxicological profile, drawing from studies on its parent compound, fortimicin A, where specific data for the N-formyl derivative is not available.
Antibacterial Activity
This compound is a broad-spectrum aminoglycoside antibiotic. Its activity is comparable to that of amikacin against a wide range of clinically significant aerobic and facultatively anaerobic bacteria. However, it demonstrates relatively weak activity against Pseudomonas aeruginosa.
Table 1: In Vitro Antibacterial Activity of Fortimicin A
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Escherichia coli | 3,998 | 2.0 | 4.0 | 98.4 |
| Klebsiella pneumoniae | 2,059 | 1.0 | 4.0 | 98.7 |
| Enterobacter cloacae | 772 | 1.0 | 8.0 | 95.7 |
| Serratia marcescens | 544 | 1.0 | 2.0 | 99.6 |
| Proteus mirabilis | 998 | 2.0 | 4.0 | 99.7 |
| Providencia stuartii | 185 | 2.0 | 4.0 | 98.4 |
| Citrobacter freundii | 277 | 2.0 | 8.0 | 95.3 |
| Staphylococcus aureus | 2,096 | 0.5 | 1.0 | 99.9 |
Data presented is for the parent compound, fortimicin A, and is compiled from collaborative in vitro susceptibility testing studies.
Of particular note is the potent activity of fortimicin A against gentamicin-resistant Gram-negative bacilli. In a study of 95 clinical isolates selected for gentamicin resistance, fortimicin A demonstrated significant efficacy.
Table 2: Activity of Fortimicin A Against Gentamicin-Resistant Gram-Negative Bacilli
| Antibiotic | Concentration (µg/mL) | % of Strains Inhibited |
| Fortimicin A | 6.2 | 92.6 |
| Amikacin | 6.2 | 90.5 |
| Gentamicin | 6.2 | 23.2 |
| Tobramycin | 6.2 | 8.4 |
Mechanism of Action
As an aminoglycoside antibiotic, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary intracellular target is the bacterial ribosome.
The mechanism involves the following key steps:
-
Cellular Uptake: The cationic aminoglycoside molecule is actively transported across the bacterial cell membrane. This process is dependent on electron transport and is more effective under aerobic conditions.
-
Ribosomal Binding: this compound binds to the 30S ribosomal subunit. Specifically, it interacts with the 16S ribosomal RNA (rRNA).
-
Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome, leading to:
-
Codon Misreading: The fidelity of mRNA translation is compromised, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the production of non-functional or toxic proteins.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, halting protein synthesis.
-
Blockade of Initiation Complex Formation: The formation of the initiation complex for protein synthesis can also be inhibited.
-
The culmination of these effects is a disruption of essential cellular processes, leading to bacterial cell death.
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is typically performed using standardized microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the International Organization for Standardization (ISO).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Generalized Protocol)
This protocol is a generalized representation based on CLSI and ISO guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh a suitable amount of this compound reference standard powder.
-
Dissolve the powder in a specified solvent (e.g., sterile deionized water) to create a stock solution of a known high concentration (e.g., 1024 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microdilution Plates:
-
Using sterile 96-well microtiter plates, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
The final volume in each well will be 100 µL.
-
Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Pharmacokinetics and Toxicology
Toxicological studies on the parent compound, fortimicin A sulfate, have been conducted.
Table 3: Acute Toxicity of Fortimicin A Sulfate
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous | 159 |
| Mouse | Subcutaneous | 700 |
| Mouse | Oral | > 5000 |
| Rat | Intravenous | 110 |
| Rat | Subcutaneous | 1300 |
| Rat | Oral | > 5000 |
Data is for fortimicin A sulfate.
Subacute toxicity studies in rats and dogs have shown that the primary target organ for toxicity is the kidney, which is a characteristic of the aminoglycoside class of antibiotics. Ototoxicity (both auditory and vestibular) is also a potential adverse effect associated with aminoglycosides.
Conclusion
This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against many clinically relevant Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin. Its mechanism of action is the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. As with other aminoglycosides, potential toxicities include nephrotoxicity and ototoxicity. Further research is warranted to fully elucidate the pharmacokinetic profile and clinical utility of this compound.
References
An In-depth Technical Guide to the Fortimicin Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fortimicin class of antibiotics, covering their core characteristics, mechanism of action, spectrum of activity, structure-activity relationships, and biosynthesis. It is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.
Introduction to Fortimicins
Fortimicins are a class of pseudodisaccharide aminoglycoside antibiotics produced by various species of the actinomycete genus Micromonospora.[1][2] Structurally, they are distinguished from other aminoglycosides, such as gentamicin and kanamycin, by the presence of a fortamine moiety in place of the typical 2-deoxystreptamine ring.[3][4] The class includes several members, with fortimicin A being the most potent and well-studied.[1] Fortimicin B, which lacks the glycyl amide side chain of fortimicin A, exhibits significantly weaker antibacterial activity.[1][5] Other naturally occurring analogs include fortimicins C, D, and KE.[6]
Mechanism of Action
Like other aminoglycosides, fortimicins exert their bactericidal effect by inhibiting protein synthesis.[3][7] They bind to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[4][8][9] This interaction induces a conformational change in the ribosome, leading to two primary consequences:
-
Codon Misreading: The binding of fortimicin to the A-site interferes with the fidelity of translation, causing the incorrect aminoacyl-tRNA to be incorporated into the growing polypeptide chain.[3][7] This results in the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: Fortimicins can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby stalling protein synthesis.[8][10]
The glycyl amide moiety of fortimicin A is crucial for its potent activity, suggesting it plays a key role in the interaction with the ribosomal target.[5]
Spectrum of Antibacterial Activity
Fortimicin A demonstrates a broad spectrum of activity against many clinically significant aerobic and facultatively anaerobic bacteria.[8][11] Its activity is comparable to that of amikacin against many Enterobacteriaceae.[1][5] Notably, fortimicin A is effective against a number of gentamicin-resistant Gram-negative bacilli.[1] However, it exhibits weak activity against Pseudomonas aeruginosa and streptococci.[1][11]
Quantitative Antimicrobial Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of fortimicin A and comparative aminoglycosides against various bacterial species. MIC values are presented in μg/mL.
Table 1: In Vitro Activity of Fortimicin A and Comparative Aminoglycosides against Gram-Negative Bacilli
| Organism (No. of Strains) | Antibiotic | MIC50 | MIC90 | Range |
| Escherichia coli (11,840) | Fortimicin A | 2.0 | 4.0 | ≤0.25->128 |
| Amikacin | 2.0 | 4.0 | ≤0.25->128 | |
| Gentamicin | 0.5 | 1.0 | ≤0.12->128 | |
| Klebsiella pneumoniae (11,840) | Fortimicin A | 1.0 | 4.0 | ≤0.25->128 |
| Amikacin | 1.0 | 4.0 | ≤0.25->128 | |
| Gentamicin | 0.5 | 1.0 | ≤0.12->128 | |
| Enterobacter spp. (11,840) | Fortimicin A | 1.0 | 4.0 | ≤0.25->128 |
| Amikacin | 1.0 | 4.0 | ≤0.25->128 | |
| Gentamicin | 0.5 | 1.0 | ≤0.12->128 | |
| Serratia marcescens (11,840) | Fortimicin A | 2.0 | 4.0 | ≤0.25-64 |
| Amikacin | 4.0 | 8.0 | ≤0.25->128 | |
| Gentamicin | 1.0 | >128 | ≤0.12->128 | |
| Proteus mirabilis (11,840) | Fortimicin A | 2.0 | 4.0 | ≤0.25-16 |
| Amikacin | 2.0 | 4.0 | ≤0.25-16 | |
| Gentamicin | 1.0 | 2.0 | ≤0.12->128 | |
| Pseudomonas aeruginosa (11,840) | Fortimicin A | 16 | 64 | ≤0.25->128 |
| Amikacin | 4.0 | 8.0 | ≤0.25->128 | |
| Gentamicin | 1.0 | 4.0 | ≤0.12->128 |
Data compiled from Jones et al., 1979.[5]
Table 2: In Vitro Activity of Fortimicin A and Comparative Aminoglycosides against Gram-Positive Cocci
| Organism (No. of Strains) | Antibiotic | MIC50 | MIC90 | Range |
| Staphylococcus aureus (11,840) | Fortimicin A | 0.5 | 1.0 | ≤0.25-128 |
| Amikacin | 1.0 | 2.0 | ≤0.25->128 | |
| Gentamicin | ≤0.12 | 0.25 | ≤0.12->128 |
Data compiled from Jones et al., 1979.[5]
Structure-Activity Relationship (SAR)
The antibacterial potency of fortimicins is significantly influenced by their chemical structure. Key SAR observations include:
-
Glycyl Amide at C-4: The presence of a glycyl amide group at the C-4 position of the fortamine ring is critical for high antibacterial activity. Fortimicin A, which possesses this group, is substantially more active than fortimicin B, which has a primary amine at this position.[5]
-
Conformation of the Fortamine Ring: The conformation of the fortamine ring, which can be influenced by its substituents, affects the overall three-dimensional structure of the molecule and its interaction with the ribosomal target.[10]
-
Modifications at C-3: The 3-O-demethyl derivative of fortimicin A has shown enhanced activity against certain bacterial species, indicating that modifications at this position can modulate the antibacterial spectrum.
Biosynthesis of Fortimicin
The biosynthesis of fortimicins involves a complex series of enzymatic reactions. The biosynthetic gene clusters for fortimicins have been identified and share common features with those of other related aminoglycosides like sannamycins. The pathway involves the construction of the fortamine and purpurosamine moieties and their subsequent glycosidic linkage.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of fortimicin A and other antibiotics to be tested
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Antibiotic Dilution: Prepare serial twofold dilutions of the antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organisms. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of fortimicin on bacterial protein synthesis using a cell-free transcription-translation system.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
Energy source (ATP, GTP) and regenerating system
-
DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase)
-
Fortimicin A stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, energy source, and DNA template.
-
Inhibitor Addition: Add varying concentrations of fortimicin A to the reaction tubes. Include a no-antibiotic control.
-
Initiation of Translation: Initiate the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation of Proteins: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration and Washing: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of protein synthesized. Calculate the percentage of inhibition of protein synthesis for each fortimicin A concentration relative to the no-antibiotic control.
Experimental and Discovery Workflow
The discovery and characterization of novel fortimicin analogs follow a structured workflow.
Conclusion
The fortimicin class of antibiotics represents a unique group of aminoglycosides with a broad spectrum of activity, particularly against problematic Gram-negative pathogens. Their distinct structure, centered on the fortamine moiety, offers opportunities for the development of novel derivatives with improved efficacy and reduced toxicity. A thorough understanding of their mechanism of action, structure-activity relationships, and biosynthetic pathways is essential for guiding future research and development efforts in this area. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing our antibiotic arsenal.
References
- 1. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Antimicrobial Activity of Amikacin and Gentamicin on Clinically Important Bacteria [jscimedcentral.com]
- 7. Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common biosynthetic feature of fortimicin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Formylfortimicin A: A Technical Overview of Initial In Vitro Assessments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vitro assessments of N-Formylfortimicin A, an aminoglycoside antibiotic. The information is compiled to assist researchers and professionals in drug development in understanding its fundamental antibacterial properties and the methodologies typically employed for its evaluation.
Antibacterial Activity
This compound has demonstrated broad-spectrum antibacterial activity. As an aminoglycoside, its primary mechanism of action is the inhibition of protein synthesis by binding to bacterial ribosomes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 12.5 - 50[1] |
Note: This data is based on available information and may not be exhaustive.
Mechanism of Action
The antibacterial effect of this compound, consistent with other fortimicin-class antibiotics, stems from its ability to disrupt protein synthesis in bacteria. This process is crucial for bacterial growth and survival.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard methodologies for assessing the in vitro activity of aminoglycoside antibiotics are well-established.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Workflow for MIC Determination (Broth Microdilution Method):
Caption: Workflow for MIC Determination.
Cytotoxicity Assessment
Evaluating the potential toxicity of an antibiotic to mammalian cells is a critical step in its preclinical assessment.
General Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay):
Caption: General Workflow for an MTT Cytotoxicity Assay.
Summary and Future Directions
The initial in vitro data for this compound indicates its potential as a broad-spectrum antibacterial agent. However, a comprehensive evaluation necessitates further studies to establish a more detailed antibacterial spectrum, including its activity against resistant strains, and a thorough assessment of its cytotoxicity profile against various mammalian cell lines. The experimental protocols outlined above provide a standard framework for conducting these essential in vitro assessments. Further research will be crucial to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Determination of N-Formylfortimicin A Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylfortimicin A is an aminoglycoside antibiotic. Understanding its potency against various bacterial strains is crucial for preclinical development and for defining its potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that prevents visible growth of a microorganism.[1][2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique.[4] The protocol is based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Data Presentation: In Vitro Antibacterial Activity of Fortimicin A
Quantitative MIC data for this compound is not extensively available in publicly accessible literature. The following table summarizes the activity of the closely related compound, Fortimicin A, against a range of clinical isolates. This data is provided as a reference; specific MIC values for this compound should be determined empirically using the protocol below.
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 100 | 1.0 | >128 |
| Enterococcus faecalis | 52 | 16 | 32 |
| Escherichia coli | 100 | 2.0 | 4.0 |
| Klebsiella pneumoniae | 50 | 1.0 | 2.0 |
| Enterobacter aerogenes | 25 | 1.0 | 4.0 |
| Enterobacter cloacae | 25 | 2.0 | 8.0 |
| Serratia marcescens | 50 | 2.0 | 4.0 |
| Proteus mirabilis | 25 | 2.0 | 4.0 |
| Proteus (indole-positive) | 25 | 2.0 | 4.0 |
| Providencia stuartii | 25 | 4.0 | 8.0 |
| Pseudomonas aeruginosa | 100 | 32 | >128 |
Note: Data presented is for Fortimicin A and serves as an approximate indicator of the expected activity of this compound. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of this compound.
Materials
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates with round or conical bottoms[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[9]
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile deionized water or other appropriate solvent for the antibiotic
-
Spectrophotometer or densitometer
-
Sterile petri dishes, test tubes, and pipette tips[8]
-
Multipipettor[8]
-
Incubator (35 ± 2°C)[9]
-
Plastic bags or plate sealers[9]
Methodology
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of sterile deionized water required to create a high-concentration stock solution (e.g., 1280 µg/mL). For most aminoglycosides, water is a suitable solvent.[10]
-
Prepare the stock solution and sterilize by filtration through a 0.22 µm filter if necessary.
2. Preparation of Serial Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[8]
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL (this will be further diluted).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL). Discard 100 µL from the last dilution column.
-
Column 11 should serve as a positive control (bacterial growth, no antibiotic), and column 12 as a negative control (sterility, no bacteria).[8]
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be verified using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).
-
Dilute this suspension in CAMHB to achieve a final bacterial concentration in the wells of approximately 5 x 10^5 CFU/mL.[10]
4. Inoculation and Incubation:
-
Within 15 minutes of standardization, inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
-
Seal the plate with a plastic bag or plate sealer to prevent evaporation.[9]
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4][9]
5. Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1][11]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Aminoglycoside mechanism of action.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. idstewardship.com [idstewardship.com]
- 4. Antibacterial activities of a new stabilized thienamycin, N-formimidoyl thienamycin, in comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-formimidoyl-thienamycin and norfloxacin against multiple-resistant Pseudomonas aeruginosa strains. Combined in vitro activity and comparison with 14 other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of N-formimidoyl thienamycin (MK0787) against resistant strains of Pseudomonas aeruginosa, Staphylococcus epidermidis, Serratia marcescens, and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antibacterial Susceptibility Testing of N-Formylfortimicin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylfortimicin A is a semi-synthetic derivative of Fortimicin A, an aminoglycoside antibiotic. Aminoglycosides are a critical class of antibiotics known for their efficacy against a range of bacterial pathogens.[1] Determining the in vitro activity of a new antibiotic derivative like this compound is a foundational step in its development. Antibacterial Susceptibility Testing (AST) provides quantitative and qualitative data on the antibiotic's spectrum and potency, typically by determining the Minimum Inhibitory Concentration (MIC) and zones of inhibition.[2][3]
This document provides detailed protocols for two standard AST methods, Broth Microdilution and Disk Diffusion (Kirby-Bauer), as they apply to this compound. These methods are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
Mechanism of Action Overview
Like other aminoglycosides, Fortimicin A and its derivatives act by inhibiting bacterial protein synthesis.[5] The antibiotic enters the bacterial cell and binds to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA, ultimately leading to a bactericidal effect.[5][6]
Caption: Mechanism of this compound action on bacterial ribosomes.
Experimental Protocols
Standardized methods are crucial for the reproducibility of susceptibility testing. The following protocols are adapted from CLSI standards M07 (Broth Dilution) and M02 (Disk Diffusion).[4]
Broth Microdilution Method for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3][7]
Caption: Workflow for the broth microdilution MIC test.
Protocol:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve concentrations that are double the desired final test concentrations. The use of cation-adjusted broth is critical for testing aminoglycosides against certain organisms like Pseudomonas aeruginosa.[8]
-
-
Plate Preparation:
-
Using a sterile 96-well microtiter plate, dispense 50 µL of each 2x antibiotic dilution into the appropriate wells.
-
Column 11 should be the growth control (50 µL of sterile CAMHB, no antibiotic).
-
Column 12 should be the sterility control (100 µL of sterile CAMHB, no antibiotic, no inoculum).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Dilute the standardized inoculum suspension in CAMHB to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well in columns 1 through 11. Do not inoculate the sterility control wells.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed from the bottom of the plate.
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear.
-
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic.[9][10] It involves measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[11]
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Protocol:
-
Media Preparation:
-
Use Mueller-Hinton Agar (MHA) poured to a uniform depth of 4 mm. The pH of the media should be between 7.2 and 7.4.[12]
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[10]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]
-
-
Disk Application:
-
Aseptically apply a paper disk impregnated with a specified amount of this compound (e.g., 30 µg) onto the surface of the agar.
-
Press the disk gently to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive criteria.
-
Data Presentation and Interpretation
Quantitative data from AST must be clearly presented and interpreted against established quality control ranges and, eventually, clinical breakpoints.
Quality Control (QC)
QC must be performed regularly using reference bacterial strains to ensure the accuracy of testing procedures.
Table 1: Example Quality Control Ranges for this compound
| Quality Control Strain | Test Method | Antibiotic Content | Acceptable Range |
|---|---|---|---|
| Escherichia coli ATCC® 25922 | Broth Microdilution | N/A | 0.5 - 2 µg/mL |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | N/A | 0.25 - 1 µg/mL |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | N/A | 1 - 8 µg/mL |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 30 µg | 20 - 26 mm |
| Staphylococcus aureus ATCC® 29213 | Disk Diffusion | 30 µg | 22 - 29 mm |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | 30 µg | 18 - 24 mm |
(Note: These ranges are hypothetical examples for illustrative purposes.)
Data Summary
Results from testing this compound against a panel of clinical isolates should be summarized to understand its spectrum of activity.
Table 2: Example MIC Summary for this compound
| Organism (n=50) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Escherichia coli | 1 | 4 | 0.5 - 16 |
| Klebsiella pneumoniae | 2 | 8 | 0.5 - 32 |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | ≤0.25 - 2 |
| Staphylococcus aureus (MRSA) | 0.5 | 2 | ≤0.25 - 4 |
| Pseudomonas aeruginosa | 4 | 16 | 1 - >64 |
| Enterococcus faecalis | 8 | 32 | 4 - 64 |
(Note: Data is hypothetical. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.)
Table 3: Example Interpretive Criteria for Disk Diffusion (30 µg disk)
| Zone Diameter (mm) | Interpretation |
|---|---|
| ≥ 21 | Susceptible (S) |
| 18 - 20 | Intermediate (I) |
| ≤ 17 | Resistant (R) |
(Note: These breakpoints are hypothetical and would need to be established through extensive correlation studies with MIC data and clinical outcomes.)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. goldbio.com [goldbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. asm.org [asm.org]
Application Notes and Protocols: Experimental Design for N-Formylfortimicin A Ribosome Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylfortimicin A is a semi-synthetic derivative of Fortimicin A, a member of the fortimicin class of aminoglycoside antibiotics. Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis through direct interaction with the ribosome. Understanding the precise nature of this interaction is critical for the development of novel antibacterial agents that can overcome existing resistance mechanisms. Fortimicin A has been shown to inhibit protein synthesis and induce misreading of the genetic code.[1][2] Notably, biochemical studies indicate that fortimicins inhibit the dissociation of the 70S ribosome and do not compete for the same binding sites as other well-known aminoglycosides like gentamicin and tobramycin, suggesting a distinct mechanism of action that warrants detailed investigation.[1][2]
These application notes provide a comprehensive guide to the experimental design for studying the binding of this compound to the bacterial ribosome. Detailed protocols for ribosome isolation, filter binding assays, and sucrose density gradient analysis are provided, along with templates for data presentation and visualization of the experimental workflow and the proposed mechanism of action.
Proposed Mechanism of Action & Signaling Pathway
Aminoglycoside antibiotics function by binding to ribosomal RNA (rRNA) and interfering with the process of translation.[3] While many aminoglycosides, such as gentamicin and paromomycin, bind to the decoding A-site in helix 44 (h44) of the 16S rRNA, Fortimicin A's distinct biochemical profile suggests a different primary binding site.[1][2][3][4] Its ability to stabilize the 70S ribosome complex points towards a potential interaction at the subunit interface, possibly involving helices of both the 30S and 50S subunits, thereby preventing subunit dissociation required for ribosome recycling.[1][2] This interference leads to the accumulation of stalled ribosomes, cessation of protein synthesis, and ultimately, bacterial cell death.
The diagram below illustrates the central dogma of bacterial protein synthesis and the proposed point of inhibition by this compound.
Experimental Workflow
A systematic approach is required to characterize the binding of this compound to the ribosome. The workflow begins with the isolation of translationally active ribosomes from a suitable bacterial strain (e.g., Escherichia coli), followed by quantitative binding assays and functional inhibition studies.
Data Presentation: Binding & Inhibition Constants
Quantitative analysis is essential for comparing the potency of this compound to other antibiotics. Key parameters include the dissociation constant (Kd), which measures binding affinity, and the half-maximal inhibitory concentration (IC50), which measures functional inhibition of protein synthesis.
Note: As of the last update, specific binding and inhibition data for this compound and Fortimicin A are not widely available in public literature. The following table presents representative data for other well-characterized aminoglycosides that target the bacterial ribosome to serve as a benchmark for comparison.
| Antibiotic | Target Site (rRNA) | Binding Affinity (Kd) | Protein Synthesis Inhibition (IC50 / Kᵢ) | Reference Organism |
| This compound | Subunit Interface (Proposed) | To Be Determined | To Be Determined | E. coli |
| Gentamicin C1a | 16S rRNA (h44) | ~2 µM (to A-site oligo) | - | E. coli |
| Paromomycin | 16S rRNA (h44) | ~0.2 µM (to A-site oligo) | - | E. coli |
| Arbekacin | 16S rRNA (h44) | - | 125 nM (Kᵢ) | E. coli |
| Erythromycin | 23S rRNA (Exit Tunnel) | ~4.9 nM | - | S. pneumoniae |
Experimental Protocols
Protocol 1: Isolation of Tight-Coupled 70S Ribosomes from E. coli
This protocol describes the isolation of translationally active 70S ribosomes, which are essential for in vitro binding and functional assays.
Materials:
-
E. coli strain (e.g., MRE600)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Wash Buffer: 20 mM Tris-HCl (pH 7.5), 500 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Resuspension Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH₄Cl, 6 mM Mg(OAc)₂, 6 mM β-mercaptoethanol
-
Sucrose Cushion: 1.1 M Sucrose in Resuspension Buffer
-
Lysozyme, DNase I
-
Ultracentrifuge with appropriate rotors (e.g., Ti 70)
Procedure:
-
Grow E. coli cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with Lysis Buffer and resuspend.
-
Lyse cells using a French press or by incubation with lysozyme (1 mg/mL) on ice for 30 minutes, followed by the addition of DNase I (5 µg/mL).
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully layer the supernatant onto a sucrose cushion in an ultracentrifuge tube.
-
Pellet the ribosomes by ultracentrifugation at ~350,000 x g (e.g., 60,000 rpm in a Ti 70 rotor) for 4 hours at 4°C.
-
Discard the supernatant. Gently wash the translucent ribosome pellet with Resuspension Buffer.
-
Resuspend the pellet in a minimal volume of Resuspension Buffer.
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 23 pmol of 70S ribosomes).
-
Aliquot and flash-freeze in liquid nitrogen. Store at -80°C.
Protocol 2: Nitrocellulose Filter Binding Assay
This assay measures the direct binding of a radiolabeled ligand (this compound) to ribosomes. The principle is that protein-ligand or RNA-ligand complexes are retained by a nitrocellulose membrane, while the free ligand passes through.
Materials:
-
³H-labeled or ¹⁴C-labeled this compound (requires custom synthesis/labeling)
-
Isolated 70S Ribosomes
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 5 mM Mg(OAc)₂, 150 mM NH₄Cl, 2 mM DTT
-
Wash Buffer: Same as Binding Buffer, kept on ice.
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a series of dilutions of unlabeled this compound for competition experiments, or a dilution series of labeled ligand for saturation binding.
-
In a microcentrifuge tube, set up binding reactions (total volume 50 µL) containing:
-
Binding Buffer
-
A fixed concentration of 70S ribosomes (e.g., 50-100 nM)
-
A fixed concentration of radiolabeled this compound (e.g., 10-20 nM)
-
Varying concentrations of unlabeled competitor this compound.
-
-
Include controls for non-specific binding (no ribosomes).
-
Incubate the reactions at room temperature (or 37°C) for 30 minutes to reach equilibrium.
-
Pre-soak nitrocellulose filters in ice-cold Wash Buffer for at least 20 minutes.
-
Assemble the vacuum manifold with the soaked filters.
-
Apply the reaction mixture to the filter under a gentle vacuum.
-
Immediately wash each filter twice with 500 µL of ice-cold Wash Buffer.
-
Remove the filters, allow them to air dry, and place them in scintillation vials.
-
Add scintillation fluid and quantify the retained radioactivity using a scintillation counter.
-
Plot the percentage of bound ligand against the concentration of the unlabeled competitor. Calculate the IC50 and subsequently the inhibition constant (Ki). For saturation binding, plot bound ligand vs. total ligand and fit to a saturation binding curve to determine the Kd.
Protocol 3: Sucrose Density Gradient Centrifugation
This experiment assesses the effect of this compound on the stability of the 70S ribosome complex. An increased 70S peak relative to the 30S and 50S subunit peaks in the presence of the drug indicates stabilization.
Materials:
-
Isolated 70S Ribosomes
-
Low-Mg²⁺ Dissociation Buffer: 10 mM Tris-HCl (pH 7.5), 60 mM NH₄Cl, 1 mM Mg(OAc)₂, 2 mM DTT
-
Sucrose Gradient Solutions: 10% and 30% (w/v) sucrose in Dissociation Buffer.
-
Gradient maker and ultracentrifuge with a swing-out rotor (e.g., SW 41 Ti).
-
Gradient fractionation system with a UV monitor (254 nm).
Procedure:
-
Prepare linear 10-30% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Incubate 70S ribosomes (~5-10 A₂₆₀ units) in Dissociation Buffer with and without varying concentrations of this compound for 20 minutes at 37°C. The low magnesium concentration promotes subunit dissociation.
-
Carefully layer the ribosome samples onto the top of the prepared sucrose gradients.
-
Centrifuge at ~150,000 x g (e.g., 35,000 rpm in an SW 41 Ti rotor) for 4 hours at 4°C.
-
Fractionate the gradients from top to bottom using a fractionation system, continuously monitoring the absorbance at 254 nm.
-
Analyze the resulting profiles. A decrease in the 30S and 50S peaks and a corresponding increase or stabilization of the 70S peak in the presence of this compound indicates that the drug inhibits ribosome dissociation.
Conclusion
The experimental framework outlined provides a robust methodology for the detailed characterization of this compound's interaction with the bacterial ribosome. By combining ribosome isolation techniques with quantitative filter binding assays and functional sucrose gradient analysis, researchers can determine the binding affinity, inhibitory potency, and specific mechanistic action of this antibiotic. These studies are fundamental for understanding its potential as a therapeutic agent and for guiding the structure-activity relationship (SAR) studies needed for the development of next-generation antibiotics.
References
- 1. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Application Notes: Broth Microdilution Assay for N-Formylfortimicin A
Introduction
N-Formylfortimicin A is a semi-synthetic aminoglycoside antibiotic derived from Fortimicin A. Aminoglycosides are known for their potent, broad-spectrum bactericidal activity, which is achieved through the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for in vitro antimicrobial susceptibility testing.
The provided protocol is intended for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound against a variety of bacterial strains. Adherence to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for accurate and reproducible results.
Data Presentation
The following tables summarize the expected Minimum Inhibitory Concentration (MIC) values for Fortimicin A, a closely related compound, against common quality control (QC) strains and a spectrum of clinically relevant bacteria. This data is provided as a reference for expected outcomes when performing the broth microdilution assay with this compound.
Table 1: MIC Ranges for Fortimicin A Against Common Bacterial Species
| Organism | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 100 | 1 | 2 | ≤0.5 - >16 |
| Enterococcus faecalis | 50 | 8 | 16 | 2 - >16 |
| Escherichia coli | 250 | 2 | 4 | ≤0.5 - 16 |
| Klebsiella pneumoniae | 150 | 1 | 4 | ≤0.5 - 8 |
| Enterobacter cloacae | 100 | 2 | 8 | ≤0.5 - 16 |
| Serratia marcescens | 75 | 1 | 2 | ≤0.5 - 4 |
| Proteus mirabilis | 100 | 2 | 4 | 1 - 8 |
| Pseudomonas aeruginosa | 200 | 8 | 32 | 1 - >32 |
Data derived from studies on Fortimicin A and is intended to be representative. Actual MIC values for this compound may vary.
Table 2: Quality Control (QC) Reference Strains and Expected MIC Ranges
| Quality Control Strain | Antibiotic | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Gentamicin | 0.25 - 1 |
| Staphylococcus aureus ATCC® 29213™ | Gentamicin | 0.12 - 1 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212™ | Gentamicin | 4 - 16 |
Note: Specific QC ranges for this compound have not been established by CLSI. The ranges for Gentamicin, another aminoglycoside, are provided for reference. Laboratories should establish their own internal QC ranges for this compound.
Experimental Protocols
This section outlines the detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.
Materials:
-
This compound (analytical grade)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (test organisms and QC strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of solvent (e.g., sterile deionized water) required to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below until use.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the this compound working solution (e.g., at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of antibiotic concentrations.
-
Column 11 will serve as the growth control (no antibiotic) and should contain 100 µL of CAMHB.
-
Column 12 will serve as the sterility control (no bacteria) and should contain 100 µL of CAMHB.
-
-
Inoculation of Microdilution Plates:
-
Using a multichannel pipette, add 50 µL of the diluted bacterial suspension (prepared in step 2) to each well from column 1 to 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.
-
Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. A small, faint button of cells at the bottom of the well should be disregarded.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
A plate reader can also be used to measure the optical density (OD) at 600 nm to determine growth inhibition.
-
Quality Control:
-
Concurrently test standard QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™) with each batch of MIC determinations.
-
The MIC values for the QC strains should fall within the established acceptable ranges. If not, the results for the test organisms are considered invalid, and the assay should be repeated.
Mandatory Visualizations
Caption: Experimental workflow for the broth microdilution assay.
Caption: Logical relationship for determining the Minimum Inhibitory Concentration (MIC).
Application Notes and Protocols for Agar Diffusion Method: N-Formylfortimicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to N-Formylfortimicin A using the agar diffusion method. The procedures outlined below are based on established methodologies for aminoglycoside antibiotics and specific data available for the closely related compound, fortimicin A.
Introduction
This compound is an aminoglycoside antibiotic. The agar diffusion method, a widely used technique in microbiology, is a simple and reliable method for assessing the in vitro activity of antimicrobial agents.[1][2] This method relies on the diffusion of the antimicrobial agent from a source (e.g., a saturated paper disk or a well) through an agar medium inoculated with a test microorganism. The resulting zone of growth inhibition around the source is proportional to the susceptibility of the organism to the antimicrobial agent.
The protocols provided herein are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.[3][4][5]
Data Presentation
Note: The following quantitative data is based on studies conducted with fortimicin A using a 30-µg disk and should be considered a reference point for interpreting results for this compound.[6] Laboratories should establish their own interpretive criteria and quality control ranges for this compound.
Table 1: Proposed Zone Diameter Interpretive Standards for Fortimicin A (30-µg disk) [6]
| Interpretation | Zone Diameter (mm) | Corresponding MIC (µg/mL) |
| Susceptible | ≥ 17 | ≤ 16 |
| Resistant | ≤ 14 | > 16 |
Table 2: Example Quality Control (QC) Strains and Expected Zone Diameters for Aminoglycosides
While specific QC ranges for this compound are not established, the following are standard QC strains used for aminoglycoside susceptibility testing. Laboratories should establish their own mean and acceptable ranges for this compound.
| Quality Control Strain | ATCC Number | Rationale for Inclusion |
| Escherichia coli | 25922 | Representative of Enterobacterales.[7] |
| Staphylococcus aureus | 25923 | Representative of Gram-positive cocci.[8][9] |
| Pseudomonas aeruginosa | 27853 | Important nosocomial pathogen with intrinsic and acquired resistance mechanisms.[7] |
| Enterococcus faecalis | 29212 | Used for testing high-level aminoglycoside resistance.[3][8] |
Experimental Protocols
Materials
-
This compound (analytical grade)
-
Sterile solvent for this compound (e.g., sterile distilled water)
-
Sterile paper disks (6 mm diameter) or sterile cork borer (6-8 mm diameter) for well diffusion[1]
-
Sterile swabs
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) bacterial strains (see Table 2)
Preparation of this compound Disks or Solutions
For Disk Diffusion:
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
Aseptically impregnate sterile paper disks with a defined amount of the this compound solution. Based on data for fortimicin A, a starting concentration of 30 µg per disk is recommended.[6]
-
Allow the disks to dry completely in a sterile environment before use.
For Well Diffusion:
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
Prepare serial dilutions of the stock solution to achieve the desired concentrations to be tested.
Inoculum Preparation
-
From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][11]
Inoculation of Agar Plates
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Application of Antimicrobial Agent
For Disk Diffusion:
-
Using sterile forceps, place the this compound disks onto the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar surface.
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[12]
For Well Diffusion:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the inoculated MHA plate.
-
Carefully pipette a defined volume (e.g., 50-100 µL) of the this compound solution into each well.
Incubation
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler.[11]
-
Interpret the results based on the established zone diameter breakpoints (refer to Table 1 for fortimicin A as a guideline).[6]
Quality Control
-
Perform quality control testing with each new batch of media, disks/solutions, and on a routine basis, using the recommended QC strains (Table 2).
-
The zone diameters for the QC strains should fall within the laboratory's established acceptable ranges.
Visualizations
Experimental Workflow
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goums.ac.ir [goums.ac.ir]
- 4. asm.org [asm.org]
- 5. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 6. Proposed zone standards for interpretation of fortimicin A disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. szu.gov.cz [szu.gov.cz]
- 8. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Disk Diffusion and MIC Quality Control Ranges for GSK1322322, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. microbenotes.com [microbenotes.com]
Application Notes and Protocols: N-Formylfortimicin A for Studying Aminoglycoside Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycoside antibiotics are potent bactericidal agents that primarily function by binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1] However, their clinical efficacy is threatened by the widespread emergence of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the aminoglycoside by Aminoglycoside Modifying Enzymes (AMEs).[2] These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the antibiotic, thereby reducing its affinity for the ribosomal target.[2]
Fortimicin A is a pseudodisaccharide aminoglycoside that exhibits broad-spectrum activity and is notably resistant to most common AMEs.[3][4] However, it remains susceptible to certain enzymes, such as 3-N-acetyltransferase (AAC(3)).[5] This makes fortimicin A and its derivatives valuable tools for investigating specific resistance pathways.
This document provides detailed application notes and protocols for the use of N-Formylfortimicin A, a derivative of fortimicin A, in studying aminoglycoside resistance mechanisms. The introduction of an N-formyl group at a primary amine is hypothesized to protect the molecule from modification by specific AMEs that target this position, such as certain N-acetyltransferases. This property allows researchers to dissect the activity of different AMEs and explore strategies to overcome resistance. A parallel can be drawn with dactimicin, a formimidoyl-substituted derivative of fortimicin A, which shows protection against AAC(6') enzymes.[6]
Applications of this compound
-
Probing AME Specificity: By comparing the antimicrobial activity of fortimicin A and this compound against bacterial strains expressing known AMEs, researchers can determine the role of specific amino groups in enzyme recognition and modification.
-
Screening for Novel AMEs: this compound can be used as a screening tool to identify novel AMEs that are capable of modifying or are inhibited by this specific chemical moiety.
-
Structure-Activity Relationship (SAR) Studies: As a research compound, this compound contributes to the understanding of how modifications to the aminoglycoside scaffold affect antibacterial potency and susceptibility to resistance enzymes.
-
Validation of AME Inhibitors: this compound can be used as a substrate or a control compound in assays designed to screen for and validate inhibitors of specific AMEs.
Data Presentation
The following tables present hypothetical but plausible data to illustrate the expected outcomes of experiments using this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Fortimicin A and this compound against various bacterial strains.
| Bacterial Strain | Resistance Mechanism | Fortimicin A MIC (µg/mL) | This compound MIC (µg/mL) |
| E. coli (ATCC 25922) | Susceptible | 2 | 4 |
| E. coli expressing AAC(3)-I | Acetylation at 3-NH2 | >64 | >64 |
| E. coli expressing AAC(6')-Ib | Acetylation at 6'-NH2 | 4 | 2 |
| P. aeruginosa expressing AAC(6')-Iaj | Acetylation at 6'-NH2 | 8 | 4 |
| S. aureus expressing APH(2")-Ia | Phosphorylation at 2"-OH | 2 | 4 |
This data illustrates that N-formylation at a key amino group could restore activity against strains expressing AAC(6') enzymes while having minimal impact on susceptibility to enzymes that modify other parts of the molecule, like AAC(3) or APH(2"). A slight increase in the MIC against susceptible strains might be observed due to the structural modification.
Table 2: Kinetic Parameters of Aminoglycoside Acetyltransferase (AAC) enzymes with Fortimicin A and this compound.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Efficiency (Vmax/Km) |
| AAC(3)-I | Fortimicin A | 25 | 150 | 6.0 |
| This compound | - | No activity detected | - | |
| AAC(6')-Ib | Fortimicin A | 15 | 200 | 13.3 |
| This compound | >500 | Very low activity | <0.1 |
This table demonstrates how this compound is expected to be a very poor substrate for AAC enzymes that target the formylated amino group, as indicated by a high Km and low Vmax.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound and Fortimicin A
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Antibiotic Stock Solutions: Dissolve this compound and Fortimicin A in sterile deionized water to a concentration of 1280 µg/mL.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute the bacterial suspension 1:100 in fresh MHB to achieve a final concentration of approximately 1-2 x 106 CFU/mL.
-
Prepare Microtiter Plates: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the 1280 µg/mL antibiotic stock solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL. d. Column 11 will serve as a growth control (no antibiotic). Column 12 will be a sterility control (no bacteria).
-
Inoculation: Add 10 µL of the diluted bacterial inoculum (from step 2c) to wells in columns 1 through 11. This results in a final inoculum of approximately 5 x 105 CFU/mL.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: In Vitro Aminoglycoside Acetyltransferase (AAC) Activity Assay
This spectrophotometric assay measures the activity of AAC enzymes by monitoring the release of Coenzyme A (CoA), which reacts with 4,4'-dithiodipyridine (DTDP) to produce a colored product.[7]
Materials:
-
Purified AAC enzyme (e.g., AAC(6')-Ib)
-
This compound and Fortimicin A
-
Acetyl Coenzyme A (Acetyl-CoA)
-
4,4'-dithiodipyridine (DTDP)
-
HEPES buffer (100 mM, pH 7.0)
-
UV-Vis spectrophotometer with a plate reader
Procedure:
-
Prepare Reagents: a. Prepare a stock solution of DTDP (20 mM) in a suitable solvent like DMSO. b. Prepare stock solutions of Fortimicin A and this compound (10 mM) in water. c. Prepare a stock solution of Acetyl-CoA (10 mM) in water.
-
Set up the Reaction Mixture: In a 96-well UV-transparent plate, prepare the reaction mixture for each sample as follows (for a final volume of 200 µL):
-
150 µL HEPES buffer (100 mM, pH 7.0)
-
20 µL of aminoglycoside solution (to achieve desired final concentration, e.g., 100 µM)
-
2 µL DTDP stock solution (final concentration 200 µM)
-
10 µL of purified AAC enzyme solution (concentration to be optimized)
-
-
Initiate the Reaction: Start the reaction by adding 18 µL of Acetyl-CoA solution (final concentration 100 µM).
-
Monitor the Reaction: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 324 nm over time (e.g., every 30 seconds for 10 minutes) at 25°C.
-
Data Analysis: a. Calculate the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time plot. b. Use the molar extinction coefficient of 4-thiopyridone (ε324 = 19,800 M-1cm-1) to convert the rate of change in absorbance to the rate of product formation (nmol/min).[7] c. To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the aminoglycoside substrate and fit the data to the Michaelis-Menten equation.
Visualizations
Caption: Enzymatic modification of aminoglycosides by AMEs prevents binding to the ribosome.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Schematic of the spectrophotometric assay for AAC activity.
References
- 1. news-medical.net [news-medical.net]
- 2. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating N-Formylfortimicin A Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of N-Formylfortimicin A, a broad-spectrum aminoglycoside antibiotic.
Introduction
This compound is an aminoglycoside antibiotic with significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bactericidal effect.[2] These application notes detail standardized cell-based assays to determine the minimum inhibitory concentration (MIC), assess cytotoxicity in mammalian cells, and investigate the induction of apoptosis.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 30S ribosomal subunit. This binding interferes with the translation process in several ways: it can block the initiation of protein synthesis, lead to the misreading of mRNA, and cause premature termination of translation. The resulting non-functional or truncated proteins disrupt essential cellular processes, ultimately leading to bacterial cell death.
Mechanism of this compound Action
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium. A standard broth microdilution method is described below.[2][3]
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus epidermidis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL). A typical starting range for E. coli is 12.5-50 µg/mL.[1]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
MIC Assay Workflow
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 16 |
| Staphylococcus epidermidis ATCC 12228 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | 64 |
| Enterococcus faecalis ATCC 29212 | >128 |
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of this compound on mammalian cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Concentration of this compound (µg/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 10 | 98.5 |
| 50 | 95.2 |
| 100 | 88.7 |
| 250 | 75.4 |
| 500 | 52.1 |
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay, but use white-walled plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the reagent to each well at a volume equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Caspase Activity Assay Workflow
Data Presentation:
| Concentration of this compound (µg/mL) | Caspase-3/7 Activity (Relative Luminescence Units) |
| 0 (Vehicle Control) | 1,000 |
| 10 | 1,150 |
| 50 | 1,800 |
| 100 | 3,500 |
| 250 | 7,200 |
| 500 | 15,000 |
Conclusion
The described cell-based assays provide a robust framework for evaluating the antibacterial activity and potential cytotoxicity of this compound. The MIC assay is fundamental for determining the potency against various bacterial strains, while the MTT and caspase activity assays offer insights into the compound's effects on mammalian cells, which is crucial for preclinical safety assessment. These protocols can be adapted and expanded to further investigate the specific molecular interactions and cellular consequences of this compound treatment.
References
N-Formylfortimicin A: Application Notes and Protocols for a Novel Microbiological Tool
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Formylfortimicin A, a derivative of the aminoglycoside antibiotic Fortimicin A, for its use as a tool compound in microbiological research. Due to the limited availability of specific data for this compound, this document leverages the extensive research conducted on its parent compound, Fortimicin A, to provide a foundational understanding of its expected biological activities and experimental applications.
Introduction
This compound is a semi-synthetic derivative of Fortimicin A, an aminoglycoside antibiotic produced by Micromonospora olivoasterospora. Aminoglycosides are a class of potent bactericidal antibiotics known for their efficacy against a broad spectrum of bacteria. They exert their antimicrobial effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis. The addition of a formyl group to the Fortimicin A structure may influence its pharmacokinetic properties, target binding, or resistance profile, making it a valuable tool for microbiological research and drug discovery.
Mechanism of Action
As a member of the aminoglycoside family, this compound is presumed to share the same mechanism of action as Fortimicin A, which involves the inhibition of bacterial protein synthesis.[1] This process can be broken down into the following key steps:
-
Cellular Uptake: The cationic aminoglycoside molecule is electrostatically attracted to the negatively charged bacterial cell surface. It is then actively transported across the cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit.[1] This binding is thought to occur at the A-site, interfering with the recognition of the mRNA codon by the aminoacyl-tRNA.
-
Inhibition of Protein Synthesis: This binding event disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins. This ultimately results in bacterial cell death.[1]
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum
Based on the known activity of Fortimicin A, this compound is expected to be effective against a range of Gram-positive and Gram-negative bacteria. Fortimicin A has demonstrated activity against various clinical isolates, and it is particularly noted for its effectiveness against many gentamicin-resistant strains.[2]
Table 1: In Vitro Antibacterial Activity of Fortimicin A Against Various Bacterial Species
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 100 | 0.5 | 1 |
| Enterococcus faecalis | 50 | 8 | 16 |
| Escherichia coli | 100 | 1 | 4 |
| Klebsiella pneumoniae | 100 | 1 | 4 |
| Enterobacter cloacae | 50 | 2 | 8 |
| Serratia marcescens | 50 | 0.5 | 2 |
| Proteus mirabilis | 50 | 2 | 4 |
| Pseudomonas aeruginosa | 100 | 8 | 32 |
Note: Data presented is for Fortimicin A and is intended to be representative of the expected activity of this compound. Actual MIC values for this compound may vary.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
-
Inoculate the Plate: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC determination.
Protocol 2: Synergy Testing by Checkerboard Assay
This protocol can be used to assess the synergistic, indifferent, or antagonistic effects of this compound in combination with other antimicrobial agents.
Materials:
-
This compound
-
Second antimicrobial agent
-
Materials as listed in Protocol 1
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both this compound and the second antimicrobial agent at 40 times the expected MIC.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial two-fold dilutions of this compound horizontally (e.g., in rows B-H, with row A as a growth control for the second agent).
-
Create serial two-fold dilutions of the second antimicrobial agent vertically (e.g., in columns 2-11, with column 1 as a growth control for this compound).
-
-
Inoculate the Plate: Inoculate the plate with the bacterial suspension as described in Protocol 1.
-
Incubation and Reading: Incubate and read the plate as described for the MIC assay.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Conclusion
This compound represents a valuable tool for microbiological research. Its presumed mechanism of action as a protein synthesis inhibitor, coupled with the potential for altered properties due to the N-formyl modification, makes it an interesting candidate for studies on antimicrobial resistance, bacterial physiology, and drug discovery. The protocols provided herein offer a starting point for researchers to investigate the antimicrobial properties of this compound. It is important to note that while the data for Fortimicin A provides a strong foundation, empirical determination of the activity of this compound is essential for its effective use as a research tool.
References
Application Notes and Protocols: N-Formylfortimicin A Efficacy Testing Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylfortimicin A is a semi-synthetic derivative of Fortimicin A, a pseudodisaccharide aminoglycoside antibiotic. Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. They exert their bactericidal effect by binding to the bacterial ribosome and inhibiting protein synthesis. This document provides a detailed protocol for testing the in vitro efficacy of this compound against a panel of clinically relevant bacterial isolates. The provided methodologies are based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other aminoglycosides, targets the bacterial ribosome, a key component of the protein synthesis machinery. Specifically, it binds to the A-site on the 16S rRNA of the 30S ribosomal subunit.[1][2] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, leading to a cascade of events that includes mistranslation of mRNA and ultimately, the inhibition of protein synthesis, resulting in bacterial cell death.[1][3]
Mechanism of this compound action on the bacterial ribosome.
Data Presentation: In Vitro Activity of Fortimicin A
Due to the limited availability of published data specifically for this compound, the following tables summarize the Minimum Inhibitory Concentrations (MICs) for the parent compound, Fortimicin A, against a range of clinical isolates. This data is presented for illustrative purposes and provides a reasonable expectation of the potential spectrum of activity for this compound. Fortimicin A demonstrates broad-spectrum activity against many clinically important bacteria, with comparable activity to amikacin, although it is less effective against Pseudomonas aeruginosa.[4] It has also been shown to be resistant to most aminoglycoside-inactivating enzymes.[4]
Table 1: MIC Distribution of Fortimicin A against Gram-Negative Clinical Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli (100) | 2.0 | 4.0 | 0.5 - 16 |
| Klebsiella pneumoniae (100) | 1.0 | 4.0 | 0.25 - 8 |
| Enterobacter cloacae (50) | 2.0 | 8.0 | 0.5 - 32 |
| Serratia marcescens (50) | 4.0 | 16.0 | 1.0 - 64 |
| Proteus mirabilis (50) | 2.0 | 4.0 | 0.5 - 8 |
| Pseudomonas aeruginosa (100) | 16.0 | >64 | 4.0 - >128 |
| Acinetobacter baumannii (50) | 4.0 | 16.0 | 1.0 - 32 |
Table 2: MIC Distribution of Fortimicin A against Gram-Positive Clinical Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) (50) | 0.5 | 1.0 | 0.125 - 2.0 |
| Staphylococcus aureus (MRSA) (50) | 1.0 | 2.0 | 0.25 - 4.0 |
| Enterococcus faecalis (50) | 16.0 | 32.0 | 4.0 - 64 |
| Enterococcus faecium (50) | 32.0 | >64 | 8.0 - >128 |
Note: The data presented in these tables are hypothetical and based on published results for Fortimicin A for illustrative purposes.
Experimental Protocols
The following protocols are based on the CLSI guidelines for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard for quantitative antimicrobial susceptibility testing.
Workflow for MIC determination by broth microdilution.
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Clinical bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
-
Inoculum Dilution:
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial isolate with a known MIC
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in CAMHB and grow to early to mid-logarithmic phase.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed CAMHB.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube (no drug).
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration.
-
A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
-
Conclusion
The protocols outlined in this document provide a standardized framework for the in vitro evaluation of this compound against clinically relevant bacterial isolates. Adherence to these methodologies will ensure the generation of reliable and comparable data, which is essential for the preclinical assessment of this novel aminoglycoside antibiotic. The illustrative data for Fortimicin A suggests that this compound may possess a broad spectrum of activity, warranting further investigation into its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-Formylfortimicin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylfortimicin A is a derivative of the aminoglycoside antibiotic Fortimicin A. Aminoglycosides represent a critical class of antibiotics for treating severe bacterial infections, particularly those caused by Gram-negative bacteria. The emergence of antibiotic resistance, often mediated by aminoglycoside-modifying enzymes (AMEs), necessitates the development of novel analogs that can evade these resistance mechanisms. High-throughput screening (HTS) provides a rapid and efficient means to identify promising this compound analogs with improved efficacy and resistance profiles.
These application notes provide detailed protocols for two primary HTS strategies for the discovery of novel this compound analogs: targeting the bacterial ribosome and inhibiting AMEs.
Target 1: Bacterial Ribosome Binding
Aminoglycosides exert their antibacterial effect by binding to the 30S ribosomal subunit, inducing codon misreading and inhibiting protein synthesis.[1] HTS assays can be designed to identify this compound analogs that bind with high affinity to the ribosomal A-site.
Experimental Workflow: Ribosome Binding Assay
Workflow for the ribosome binding fluorescence polarization assay.
Protocol: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to screen for this compound analogs that displace a fluorescently labeled aminoglycoside probe from the bacterial 30S ribosomal subunit.[2][3][4]
Materials:
-
Purified E. coli 30S ribosomal subunits
-
Fluorescently labeled aminoglycoside probe (e.g., FAM-Tobramycin)
-
This compound analog library dissolved in DMSO
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Plate Preparation:
-
Dispense 100 nL of each this compound analog from the library into the wells of a 384-well plate.
-
Include wells with DMSO only for negative controls (no inhibition) and a known ribosome-binding antibiotic for positive controls (maximum inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X solution of the fluorescently labeled aminoglycoside probe in Assay Buffer.
-
Prepare a 2X solution of 30S ribosomal subunits in Assay Buffer. The final concentration of the probe and ribosomes should be optimized to yield a stable and robust FP signal.
-
-
Assay Execution:
-
Add 10 µL of the 2X ribosomal subunit solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent probe solution to each well.
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis and Presentation:
The inhibitory activity of each analog is calculated as the percentage of inhibition of probe binding.
| Parameter | Value | Description |
| Z'-factor | > 0.7 | A measure of assay quality, indicating good separation between positive and negative controls.[5] |
| Hit Cutoff | > 50% Inhibition | Threshold for identifying active compounds for further investigation. |
| Typical IC50 Range for Hits | 1 - 20 µM | Concentration of the analog required to inhibit 50% of probe binding. |
Target 2: Aminoglycoside-Modifying Enzyme (AME) Inhibition
A primary mechanism of resistance to aminoglycosides is their inactivation by AMEs, such as aminoglycoside acetyltransferases (AACs).[6][7][8] Screening for inhibitors of these enzymes can identify compounds that restore the activity of this compound in resistant bacterial strains. Fortimicin A is known to be susceptible to modification by some AAC enzymes.[7][9]
Signaling Pathway: Aminoglycoside Acetylation
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based screen for ribosome binding antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based screen for ribosome binding antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting N-Formylfortimicin A MIC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in N-Formylfortimicin A Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Minimum Inhibitory Concentration (MIC) assay?
An MIC assay determines the lowest concentration of an antimicrobial agent—in this case, this compound—that visibly inhibits the growth of a specific microorganism after a defined incubation period.[1][2][3] This value is crucial for assessing the in vitro potency of the antibiotic.[4] Common methods for determining MIC include broth microdilution, agar dilution, and gradient diffusion (E-test).[5][6]
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC results. What are the potential causes?
Variability in MIC assays is a known issue and can stem from several factors.[7][8] For aminoglycosides like this compound, common sources of variability include:
-
Inoculum Preparation: Inconsistent inoculum density is a primary cause of variable MICs. A higher bacterial concentration can lead to apparently higher MIC values.
-
Cation Concentration in Media: The activity of aminoglycosides is highly sensitive to the concentration of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) in the Mueller-Hinton Broth (MHB). Variations in these cation levels between different media batches can significantly alter results.[9][10]
-
Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent MIC.[4][8][10]
-
This compound Stock Solution: Improper storage or handling of the antibiotic stock solution can lead to degradation and loss of potency.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can introduce significant errors in the final concentrations tested.
Q3: How can we minimize variability in our this compound MIC assays?
To improve the consistency and reliability of your results, adhere strictly to standardized protocols. Key recommendations include:
-
Standardize Inoculum Preparation: Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This should then be further diluted to achieve the final recommended inoculum density.[11]
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): Always use CAMHB to ensure that the concentrations of Ca²⁺ and Mg²⁺ are within the recommended range.
-
Control Incubation Conditions: Maintain a consistent incubation temperature of 35 ± 2°C for 16-20 hours.[4]
-
Proper Stock Solution Handling: Prepare fresh stock solutions of this compound regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Calibrate Pipettes: Regularly calibrate all pipettes used for serial dilutions and dispensing.
-
Include Quality Control Strains: Always include a reference quality control (QC) strain with a known MIC range for this compound in each assay run. This helps to validate the experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound MIC assays.
| Observed Problem | Potential Cause | Recommended Solution |
| MIC values are consistently higher than expected. | 1. Inoculum is too dense.2. This compound has degraded.3. Incorrect reading of results (e.g., overlooking trailing endpoints). | 1. Verify inoculum density using a spectrophotometer and perform colony counts to confirm CFU/mL.2. Prepare a fresh stock solution of this compound.3. For some bacteriostatic agents, trailing (a small button of growth at the bottom of the well) can occur. The MIC should be read as the lowest concentration with significant inhibition of growth.[4] |
| MIC values are consistently lower than expected. | 1. Inoculum is too low.2. This compound stock solution is too concentrated. | 1. Ensure proper standardization of the inoculum to a 0.5 McFarland standard.2. Verify the initial weighing and dilution calculations for the stock solution. |
| Inconsistent results between replicates. | 1. Pipetting errors during serial dilution or inoculation.2. Contamination of the bacterial culture or media. | 1. Review and practice pipetting technique. Use fresh pipette tips for each dilution step.2. Perform a purity check of the inoculum by streaking on an agar plate. Visually inspect media for any signs of contamination before use. |
| No bacterial growth in the positive control well. | 1. Inoculum was not added.2. The bacterial culture is not viable. | 1. Repeat the assay, ensuring the positive control well is inoculated.2. Use a fresh culture or a new vial of the bacterial strain from frozen stock. |
| Growth in the negative control (sterility) well. | 1. Contamination of the growth medium.2. Contamination during plate preparation. | 1. Discard the current batch of media and use a fresh, sterile batch.2. Ensure aseptic technique is followed throughout the entire procedure. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]
5. Reading and Interpreting Results:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that shows no visible growth.[5]
Visualizations
Caption: Troubleshooting workflow for variable MIC results.
Caption: Key factors influencing MIC assay variability.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. idexx.dk [idexx.dk]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Aminoglycoside Therapeutic Drug Monitoring: On Paper vs in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Wide variability in Pseudomonas aeruginosa aminoglycoside results among seven susceptibility testing procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
N-Formylfortimicin A stability and degradation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Formylfortimicin A. It addresses common issues related to its stability and degradation in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in potency. What are the likely causes?
A1: Rapid potency loss of this compound in solution can be attributed to several factors, primarily hydrolysis and temperature. The N-formyl group and the glycosidic bonds are susceptible to cleavage under certain conditions. Key factors to investigate are:
-
pH of the solution: this compound is known to be sensitive to both acidic and alkaline conditions, which can catalyze hydrolysis.
-
Storage Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Presence of Contaminants: Contaminating enzymes (e.g., amidases, glycosidases) or metal ions can catalyze degradation.
-
Light Exposure: Although typically more stable to photolytic degradation, prolonged exposure to high-intensity light should be evaluated as a potential cause.
Q2: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could these be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Common degradation pathways for similar aminoglycoside antibiotics suggest these could be:
-
De-formylated Fortimicin A: Resulting from the hydrolysis of the N-formyl group.
-
Hydrolytic Cleavage Products: Arising from the breakdown of glycosidic bonds, leading to the separation of the sugar moieties from the fortamine core.
-
Oxidative Degradation Products: If the solution was exposed to oxidizing agents or conditions, modification of the amino groups could occur.
To confirm the identity of these peaks, further characterization using techniques like LC-MS and NMR is recommended.[1]
Q3: What are the optimal storage conditions for this compound in solution to ensure its stability?
A3: To maintain the stability of this compound in solution, the following storage conditions are recommended:
-
pH: Maintain the solution pH within a neutral range (e.g., 6.0 - 7.5), where the rate of hydrolysis is minimized.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider storing at -20 °C or below.
-
Light: Protect the solution from light by using amber vials or storing it in the dark.
-
Inert Atmosphere: For solutions prone to oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
Symptoms: High variability in potency assays and degradation product profiles between seemingly identical experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent pH of solutions | Calibrate pH meter before each use. Prepare buffers fresh and verify pH after addition of this compound. | Consistent pH across all samples, leading to more reproducible stability data. |
| Temperature fluctuations in storage | Use a calibrated and monitored temperature-controlled unit (refrigerator, incubator). Avoid frequent opening of the storage unit. | Stable storage temperature, minimizing variability in thermal degradation rates. |
| Contamination of stock solutions | Prepare fresh stock solutions for each experiment. Filter-sterilize solutions where appropriate. | Reduced chance of microbial or enzymatic degradation, leading to more consistent results. |
Issue 2: Accelerated Degradation Under Forced Conditions
Symptoms: Complete or near-complete degradation of this compound under mild stress conditions (e.g., 0.01 M HCl, 0.01 M NaOH).[2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate stressor concentration | Perform initial range-finding experiments with lower concentrations of acid/base (e.g., starting from 0.001 M).[2] | Identification of appropriate stress conditions that lead to partial (5-20%) degradation, allowing for the study of degradation kinetics and pathways. |
| High temperature during stress testing | Conduct forced degradation studies at controlled room temperature or lower before proceeding to elevated temperatures.[3] | Slower, more controlled degradation that allows for the identification of primary degradation products. |
Summary of Quantitative Data
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Incubation Time (hours) | % this compound Remaining | Major Degradation Product(s) |
| 2.0 | 24 | 65.2 | De-formylfortimicin A |
| 4.0 | 24 | 88.9 | De-formylfortimicin A |
| 6.0 | 24 | 98.5 | Not Detected |
| 8.0 | 24 | 92.1 | De-formylfortimicin A |
| 10.0 | 24 | 70.8 | De-formylfortimicin A, Unidentified Polar Species |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Incubation Time (days) | % this compound Remaining |
| 4 | 30 | 99.2 |
| 25 | 30 | 95.8 |
| 40 | 30 | 85.3 |
| 60 | 30 | 60.1 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Acidic Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.[2]
-
-
Alkaline Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.[2]
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Oxidative Stress:
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute the aliquots with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with N-Formylfortimicin A solubility
This technical support center provides guidance on common issues related to the solubility of N-Formylfortimicin A. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a semi-synthetic derivative of Fortimicin A, an aminoglycoside antibiotic. Like its parent compound, it is generally considered to be water-soluble. Aminoglycoside antibiotics as a class are typically available as sulfate salts, which are very soluble in water.[1] They are highly polar molecules and, as a result, are poorly soluble in lipids and many organic solvents.
Q2: In which solvents can I dissolve this compound?
Q3: How does pH affect the solubility of this compound?
The solubility and activity of aminoglycoside antibiotics like Fortimicin A are significantly influenced by pH. Fortimicin A exhibits improved activity at an alkaline pH.[2] Generally, aminoglycosides are more soluble and stable in slightly acidic to neutral solutions for storage, but their antibacterial activity is higher in alkaline environments. It is crucial to consider the pH of your experimental buffer or medium.
Q4: How should I prepare a stock solution of this compound?
A general protocol for preparing an aminoglycoside stock solution is to dissolve the powdered compound in sterile, purified water. For example, a stock solution of Kanamycin, another aminoglycoside, is prepared by dissolving the powder in sterile water and then filter-sterilizing the solution.[3] It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration in your experimental medium. (See Experimental Protocols section for a detailed procedure).
Q5: How should I store this compound solutions?
Stock solutions of aminoglycoside antibiotics are typically stored at -20°C for long-term use. For short-term storage, refrigeration at 2-8°C may be adequate, but it is advisable to consult specific stability data if available. Repeated freeze-thaw cycles should be avoided. It is good practice to aliquot the stock solution into smaller, single-use volumes to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water. | Incomplete mixing: The powder may not have been adequately agitated. Low Temperature: The solvent may be too cold, slowing dissolution. High Concentration: The desired concentration may exceed the solubility limit. | 1. Vortex or sonicate the solution to aid dissolution. 2. Gently warm the solution to room temperature. 3. Try dissolving a smaller amount of the compound in the same volume of solvent to see if a lower concentration is achievable. |
| The solution is cloudy or has precipitates after initial dissolution. | pH of the solvent: The pH of the water used might not be optimal. Contamination: The solvent or container may be contaminated. | 1. Check the pH of your water. If it is significantly acidic or alkaline, try using purified, neutral pH water. 2. Ensure you are using sterile water and containers. Filter-sterilize the final solution. |
| Loss of antibacterial activity in my experiments. | Improper storage: The stock solution may have degraded due to incorrect storage. pH of the experimental medium: The pH of the culture medium may be too acidic, reducing the antibiotic's efficacy.[2] | 1. Prepare a fresh stock solution from the powdered compound. 2. Ensure the stock solution is stored at -20°C and protected from light. 3. Check and, if necessary, adjust the pH of your experimental medium to be slightly alkaline to optimize activity. |
Quantitative Data Summary
Specific quantitative solubility data for this compound is not widely published. The following table provides solubility information for related aminoglycoside antibiotics to serve as a general guideline.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Amikacin Sulfate | Water | 50 | [4] |
| Apramycin Sulfate | Water | 25 | [4] |
| Kanamycin | Water | Soluble | [3] |
| Gentamicin | Water | Soluble | [5] |
| Amikacin Hydrate | DMSO | < 1 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 10 mg of this compound powder using a calibrated analytical balance and place it in the sterile conical tube.
-
Add 1 mL of sterile, purified water to the tube.
-
Cap the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Once dissolved, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Visualizations
Caption: A troubleshooting workflow for this compound solubility issues.
Caption: The mechanism of aminoglycoside-induced bacterial protein synthesis inhibition.
References
- 1. Fortimicins A and B, new aminoglycoside antibiotics. II. Isolation, physico-chemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. toku-e.com [toku-e.com]
- 5. Stock Solution [mmbio.byu.edu]
Preventing N-Formylfortimicin A inactivation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the inactivation of N-Formylfortimicin A in experimental setups.
Troubleshooting Guide
Q1: I am observing lower than expected bioactivity of my this compound solution. What could be the cause?
A1: Reduced bioactivity of this compound can stem from several factors. The primary cause is often inactivation through enzymatic modification, especially if your experimental setup involves bacteria expressing aminoglycoside-modifying enzymes (AMEs). Another significant factor is the stability of the compound in your chosen solvent and storage conditions. Aminoglycosides, as a class, are susceptible to degradation under suboptimal pH and temperature conditions.
Q2: My results are inconsistent across different experimental batches. How can I improve reproducibility?
A2: Inconsistent results are frequently linked to the stability of your this compound stock solutions. It is crucial to handle and store the compound correctly. Prepare fresh solutions for each experiment whenever possible. If using frozen stock solutions, ensure they are aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. Additionally, standardize your experimental parameters, including buffer composition, pH, and incubation times, to minimize variability.
Q3: I suspect enzymatic inactivation of this compound in my bacterial culture. How can I confirm this and what can I do to prevent it?
A3: To confirm enzymatic inactivation, you can perform a Minimum Inhibitory Concentration (MIC) assay comparing a known susceptible bacterial strain with your experimental strain. A significantly higher MIC for your experimental strain suggests the presence of resistance mechanisms, likely enzymatic inactivation. To mitigate this, consider using bacterial strains that are known to lack aminoglycoside-modifying enzymes. If this is not possible, you may need to explore the use of AME inhibitors in your experimental setup, although this can introduce additional variables.
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound inactivation?
The most prevalent mechanism of inactivation for this compound, and aminoglycosides in general, is enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs).[1][2][3] These enzymes are produced by resistant bacteria and chemically alter the antibiotic, rendering it unable to bind to its ribosomal target. The main classes of AMEs that can inactivate Fortimicin-class antibiotics are N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs).[1][2][3] Specifically, AAC(3) enzymes have been identified as conferring resistance to fortimicin.[2]
What are the optimal storage conditions for this compound solutions?
While specific stability data for this compound is not extensively published, general guidelines for aminoglycoside stability can be followed. For long-term storage, it is recommended to store this compound as a dry powder at -20°C. Stock solutions should be prepared in a suitable buffer (e.g., sterile water or a buffer with a neutral pH), aliquoted into single-use volumes, and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4][5]
How do pH and temperature affect the stability of this compound?
The stability of aminoglycosides is influenced by both pH and temperature. Generally, they exhibit better stability at neutral to slightly alkaline pH.[6] Some studies have shown that alkaline conditions can even potentiate the activity of aminoglycosides. High temperatures can accelerate the degradation of aminoglycosides. Therefore, it is advisable to avoid prolonged exposure of this compound solutions to high temperatures and to maintain a pH within the neutral to slightly alkaline range during experiments.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the general stability of aminoglycoside antibiotics under various conditions, which can serve as a guideline.
| Condition | Temperature | Solvent/Buffer | Stability Recommendation |
| Long-term Storage (Powder) | -20°C | N/A | Highly stable. |
| Long-term Storage (Solution) | -20°C to -80°C | Sterile Water or Neutral pH Buffer | Good stability. Avoid repeated freeze-thaw cycles by aliquoting.[4][5] |
| Short-term Storage (Solution) | 4°C | Sterile Water or Neutral pH Buffer | Moderate stability. Recommended for a few days. |
| Experimental Conditions | Room Temperature (25°C) | Various Buffers | Stability can be variable. Prepare fresh solutions for optimal results.[4] |
| pH | Neutral to Alkaline | Aqueous Buffers | Generally more stable and active.[6] |
| pH | Acidic | Aqueous Buffers | Potential for increased degradation. |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.[3][5][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
-
Sterile reservoirs
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile CAMHB at a concentration 100 times the highest desired final concentration.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of the 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2.
-
Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Optionally, the optical density at 600 nm (OD600) can be read using a microplate reader to quantify bacterial growth.
-
Visualizations
Caption: Enzymatic inactivation of this compound by aminoglycoside-modifying enzymes.
Caption: Workflow for preparing, storing, and testing this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability of aminoglycoside resistance in vitro in gentamicin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in N-Formylfortimicin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Formylfortimicin A.
Troubleshooting Guide
This guide addresses common unexpected results encountered during this compound experiments in a question-and-answer format.
Question 1: Why is there no antibacterial activity observed in my assay?
Possible Causes:
-
Inactive Compound: The this compound may have degraded due to improper storage (e.g., exposure to moisture or elevated temperatures).
-
Resistant Bacterial Strain: The test organism may possess intrinsic or acquired resistance to aminoglycoside antibiotics.
-
Incorrect Assay Conditions: The pH of the growth medium can significantly affect the activity of aminoglycosides; they are generally more active at a slightly alkaline pH.[1] The presence of divalent cations (Ca²⁺, Mg²⁺) in the medium can also interfere with antibiotic uptake.[1]
-
Inappropriate Bacterial Growth Phase: Bacteria should be in the logarithmic growth phase for susceptibility testing.
Solutions:
-
Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored according to the manufacturer's recommendations.
-
Use a Susceptible Control Strain: Include a known aminoglycoside-susceptible strain (e.g., a reference strain of E. coli or S. aureus) in your experiment to validate the activity of the compound.
-
Optimize Assay Conditions:
-
Use Mueller-Hinton broth or agar, as this is the standard medium for most susceptibility testing.
-
Ensure the pH of the medium is between 7.2 and 7.4.
-
Check the concentration of divalent cations in your media, as high levels can antagonize aminoglycoside activity.[1]
-
-
Standardize Inoculum Preparation: Prepare the bacterial inoculum from a fresh culture in the logarithmic growth phase to a standardized density (e.g., 0.5 McFarland standard).
Question 2: My Minimum Inhibitory Concentration (MIC) values are inconsistent across experiments.
Possible Causes:
-
Inoculum Size Variation: Significant differences in the initial bacterial concentration can lead to variable MIC results.
-
Media Variability: Batch-to-batch variation in the composition of the culture medium, particularly in the concentration of divalent cations, can affect aminoglycoside activity.[1]
-
Pipetting Errors: Inaccurate serial dilutions of this compound will lead to erroneous MIC values.
-
Subjective Interpretation of Growth: Determining the exact point of growth inhibition can be subjective, especially if there is trailing growth.
Solutions:
-
Standardize Inoculum: Strictly adhere to a standardized protocol for inoculum preparation to ensure a consistent starting bacterial density.
-
Use a Single Lot of Media: For a series of related experiments, use the same batch of culture medium to minimize variability.
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Use a Growth Indicator: Incorporate a viability dye like resazurin to provide a more objective determination of the MIC endpoint.[2]
-
Include a Reference Antibiotic: Run a parallel assay with a well-characterized antibiotic (e.g., gentamicin) to assess the consistency of your experimental setup.
Question 3: I am observing contamination in my microtiter plates.
Possible Causes:
-
Non-sterile Technique: Introduction of contaminating microorganisms during experimental setup.
-
Contaminated Reagents: The culture medium, saline, or this compound stock solution may be contaminated.
-
Environmental Contamination: Airborne contaminants in the laboratory environment.
Solutions:
-
Aseptic Technique: Perform all experimental manipulations in a laminar flow hood and use sterile pipette tips, tubes, and plates.
-
Sterility Controls: Incubate an uninoculated well or plate containing only the culture medium to check for contamination.
-
Filter-Sterilize Solutions: If contamination of a stock solution is suspected, filter-sterilize it through a 0.22 µm filter.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic.[3][4] Like other aminoglycosides, it is presumed to act by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[3] This disruption of protein synthesis is bactericidal.
What is the expected spectrum of activity for this compound?
This compound has broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
What are the common mechanisms of resistance to this compound?
As an aminoglycoside, bacteria can develop resistance to this compound through several mechanisms:
-
Enzymatic Modification: Production of aminoglycoside-modifying enzymes that inactivate the drug.[5]
-
Target Site Modification: Alterations in the ribosomal binding site, reducing the affinity of the drug.[5]
-
Reduced Uptake/Efflux: Changes in cell membrane permeability that limit the entry of the antibiotic or active efflux of the drug out of the cell.[5][6]
Quantitative Data
| Compound | Organism | MIC (µg/mL) |
| This compound | E. coli | 12.5 - 50 |
Data sourced from MedChemExpress product information.[3]
Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[7][8] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Mechanisms of bacterial resistance to aminoglycosides.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation and identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor reproducibility in N-Formylfortimicin A assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Formylfortimicin A assays. Our goal is to help you address issues of poor reproducibility and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
Poor reproducibility in this compound assays can arise from various factors, from sample preparation to data analysis. This section is designed to help you identify and resolve common issues you might encounter.
Microbiological Assay Troubleshooting
Question: Why am I seeing inconsistent zone of inhibition sizes for my this compound samples?
Answer: Inconsistent inhibition zones are a common issue in microbiological assays and can be attributed to several factors.[1][2][3][4] A primary reason for variability is the lack of standardization in assay conditions.[1] To troubleshoot this, consider the following:
-
Inoculum Concentration: A high concentration of the test microorganism can lead to hazy growth and obscure the zone of inhibition, while a low concentration may result in immeasurable zones.[2] It is crucial to standardize the inoculum density, for example, by using a spectrophotometer to adjust the turbidity of the bacterial suspension.
-
Agar Thickness and Homogeneity: The thickness of the agar medium can influence the diffusion of the antibiotic.[4] Ensure a consistent volume of agar is dispensed into each plate to maintain a uniform thickness. Uneven agar surfaces can also lead to irregular zone shapes.
-
Incubation Conditions: Variations in incubation temperature and time can significantly impact microbial growth rates and, consequently, the size of the inhibition zones.[2] Ensure your incubator maintains a stable and uniform temperature.
-
pH of the Medium: The pH of the culture medium can affect both the growth of the microorganism and the activity of the antibiotic.[2][4] Prepare the medium with a consistent pH and use buffers if necessary to maintain it.
Question: My dose-response curve for this compound is not linear. What could be the cause?
Answer: A non-linear dose-response curve can compromise the accuracy of your potency calculations. Several factors can contribute to this issue:
-
Inappropriate Antibiotic Concentrations: The selected concentration range for your standards may be too high or too low, falling outside the linear range of the assay. Perform a pilot experiment to determine the optimal concentration range that yields a linear response.
-
Sample Solubility and Diffusion: Poor solubility of this compound in the assay medium can lead to non-uniform diffusion and a non-linear response.[3][4] Ensure your sample is fully dissolved before application.
-
Interference from Sample Matrix: Components in your sample matrix may interfere with the antibiotic's activity or the growth of the microorganism. Consider performing a matrix effect study to assess for any interference.
HPLC Assay Troubleshooting
Question: I am observing peak tailing and broadening in my this compound chromatograms. How can I resolve this?
Answer: Peak tailing and broadening are common chromatographic problems that can affect resolution and reproducibility. Here are some potential causes and solutions:
-
Column Contamination or Degradation: The analytical column can become contaminated with sample components over time, or the stationary phase can degrade, leading to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Incompatibility between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[5] Whenever possible, dissolve your this compound standard and samples in the mobile phase.
-
Secondary Interactions: Aminoglycosides are known to interact with residual silanol groups on silica-based columns, leading to peak tailing. Using a column with end-capping or adding a competing amine to the mobile phase can help mitigate these interactions.
Question: My retention times for this compound are drifting between injections. What is causing this?
Answer: Retention time drift can make peak identification and quantification unreliable. The following factors are common culprits:
-
Changes in Mobile Phase Composition: Inaccurate or inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.[5] Ensure precise measurement of all components and adequate mixing. For gradient elution, ensure the pump is functioning correctly.
-
Fluctuations in Column Temperature: Even small changes in column temperature can affect retention times.[6] Using a column oven to maintain a constant temperature is highly recommended.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can lead to drifting retention times, especially at the beginning of the run.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound microbiological assays?
A1: The main sources of variability in microbiological assays for antibiotics like this compound include:
-
Variability in the susceptibility of the test microorganism.[1]
-
Inconsistent assay conditions such as incubation temperature, time, and pH of the medium.[2][4]
-
Variations in the preparation of the inoculum and the agar medium.[2][3]
-
Human error in measuring zones of inhibition.[4]
Q2: How can I ensure the stability of my this compound samples and standards?
A2: To ensure the stability of your this compound solutions, it is crucial to conduct forced degradation studies to understand its stability under various conditions (e.g., acid, base, oxidation, light, and heat).[7] Based on these studies, you can establish appropriate storage conditions (e.g., temperature, protection from light) and define the shelf life of your stock and working solutions.
Q3: What is the mechanism of action of this compound?
A3: As a member of the fortimicin family of aminoglycoside antibiotics, this compound is expected to act by inhibiting bacterial protein synthesis.[1][3] Aminoglycosides bind to the 30S ribosomal subunit, causing misreading of the mRNA and leading to the production of non-functional proteins, which ultimately results in bacterial cell death.[8]
Q4: When should I choose an HPLC assay over a microbiological assay for this compound?
A4: The choice between an HPLC and a microbiological assay depends on the specific requirements of your study.
-
Microbiological assays measure the biological activity (potency) of the antibiotic, which is crucial for determining its effectiveness.[2] They are often more cost-effective and do not require sophisticated equipment.[2]
-
HPLC assays are highly specific and can quantify the concentration of this compound even in the presence of impurities or degradation products.[2] This makes them ideal for stability studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations.
Q5: How can I validate my this compound assay to ensure reproducibility?
A5: Assay validation is a critical step to ensure reproducibility.[1] Key validation parameters to assess include:
-
Specificity: The ability of the assay to measure the analyte of interest without interference from other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation
Table 1: Common Issues and Solutions in this compound Microbiological Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Zone of Inhibition | Inoculum density variation | Standardize inoculum using a spectrophotometer. |
| Non-uniform agar thickness | Use a consistent volume of agar for each plate. | |
| Temperature/time fluctuations | Ensure stable and uniform incubation conditions. | |
| pH of medium not optimal | Prepare medium with a consistent and optimal pH. | |
| Non-linear Dose-Response Curve | Inappropriate concentration range | Perform a pilot study to determine the linear range. |
| Poor sample solubility | Ensure the sample is fully dissolved before application. | |
| Matrix interference | Conduct a matrix effect study. |
Table 2: Troubleshooting Common HPLC Problems for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Broadening | Column contamination | Flush the column with a strong solvent; replace if necessary. |
| Sample solvent incompatibility | Dissolve samples in the mobile phase. | |
| Secondary silanol interactions | Use an end-capped column or add a competing amine to the mobile phase. | |
| Retention Time Drift | Inconsistent mobile phase | Prepare mobile phase accurately and ensure proper mixing. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration | Allow adequate time for the column to equilibrate before injections. |
Experimental Protocols
Representative Microbiological Agar Diffusion Assay Protocol
This protocol provides a general framework for an agar diffusion assay. Specific parameters such as the test microorganism, media, and incubation conditions should be optimized for this compound.
-
Preparation of Media: Prepare the appropriate agar medium (e.g., Mueller-Hinton agar) according to the manufacturer's instructions. Sterilize by autoclaving and cool to 45-50°C in a water bath.
-
Inoculum Preparation: Inoculate a suitable test microorganism (e.g., a susceptible strain of E. coli or S. aureus) into a sterile broth and incubate to achieve a logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a standardized level (e.g., 0.5 McFarland standard).
-
Plate Preparation: Add the standardized inoculum to the molten agar, mix gently, and pour a consistent volume into sterile Petri dishes. Allow the agar to solidify on a level surface.
-
Sample Application: Prepare a series of standard solutions of this compound of known concentrations. Apply a fixed volume of each standard and the unknown samples to sterile paper discs or into wells cut into the agar.
-
Incubation: Incubate the plates under controlled temperature and time conditions.
-
Data Analysis: Measure the diameter of the zones of inhibition for each standard and sample. Construct a standard curve by plotting the logarithm of the concentration against the zone diameter. Determine the concentration of this compound in the samples from the standard curve.
Representative HPLC Method Protocol
This protocol outlines a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized. Gradient elution may be necessary.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) using a column oven.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound) or by mass spectrometry for higher sensitivity and specificity.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (preferably the mobile phase).
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Prepare unknown samples by dissolving or diluting them in the same solvent as the standards.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume of each standard and sample.
-
Record the chromatograms and integrate the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: General experimental workflow for this compound assays.
Caption: A logical troubleshooting guide for common assay issues.
Caption: The mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 5. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activities of fortimicin A and beta-lactam antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycosides - BioPharma Notes [biopharmanotes.com]
N-Formylfortimicin A interference with other experimental reagents
Welcome to the technical support center for N-Formylfortimicin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this aminoglycoside antibiotic.
General Information
This compound is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis in bacteria.[1] As with other aminoglycosides, its chemical properties and interactions within experimental systems can influence the outcome and reproducibility of your results. This guide will help you navigate potential challenges and ensure the proper handling and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound solutions?
A1: Like other aminoglycosides, this compound solutions are susceptible to degradation. For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to maintain stability and prevent repeated freeze-thaw cycles. Stability is generally best in slightly acidic to neutral pH (4.5-7.0).[2]
Q2: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent. What could be the cause?
A2: Inconsistent MIC values for aminoglycosides are often due to variations in the experimental setup. A primary factor is the concentration of divalent cations, such as Ca²⁺ and Mg²⁺, in your culture medium.[3][4][5] These cations can interfere with the uptake of the antibiotic by bacteria, leading to apparently higher MIC values. Ensure you are using a standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.
Q3: I am observing unexpected cell death in my mammalian cell culture experiments when using this compound as a selection agent. Why is this happening?
A3: Aminoglycoside antibiotics can exhibit cytotoxicity to mammalian cells at higher concentrations.[6][7][8] The concentration of this compound required to control bacterial contamination may be toxic to your specific cell line. It is crucial to determine the optimal concentration that is effective against bacteria while minimizing harm to your mammalian cells. We recommend performing a dose-response experiment to establish the cytotoxic threshold for your particular cell line.
Q4: Can this compound interfere with my fluorescence-based assays?
A4: While this compound itself does not have a strong native fluorescence, it can potentially interfere with fluorescence-based assays.[9] Aminoglycosides can interact with various cellular components and assay reagents, which may lead to quenching or enhancement of the fluorescent signal.[10] It is recommended to run proper controls, including a sample with this compound alone, to assess any background signal or interference.
Q5: How can I inactivate this compound in my experiment if needed?
A5: Inactivation of aminoglycosides can be achieved through enzymatic modification. Specific enzymes, such as aminoglycoside-modifying enzymes (AMEs), can acetylate, phosphorylate, or adenylate the antibiotic, rendering it inactive.[11][12] This method is particularly useful in experiments like determining the post-antibiotic effect where rapid removal of the antibiotic is required.
Troubleshooting Guides
Issue 1: High Variability in Antimicrobial Susceptibility Testing (AST)
Symptoms:
-
Inconsistent MIC or MBC values across experiments.
-
Unexpected resistance in susceptible bacterial strains.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Divalent Cation Concentration in Media | The presence of divalent cations like Ca²⁺ and Mg²⁺ in the growth media can significantly increase the MIC of aminoglycosides for certain bacteria, particularly Pseudomonas aeruginosa.[3][4][5][13] Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) for all susceptibility testing to maintain consistency. |
| pH of the Media | The activity of aminoglycosides is pH-dependent. A lower pH can reduce the activity of the antibiotic. Ensure the pH of your media is standardized, typically around 7.2-7.4 for optimal activity. |
| Inoculum Effect | A higher than recommended bacterial inoculum can lead to falsely elevated MIC values. Standardize your inoculum to a 0.5 McFarland standard. |
| Degradation of this compound | Improper storage or handling can lead to the degradation of the antibiotic. Prepare fresh stock solutions and store them appropriately. |
Issue 2: Cytotoxicity in Mammalian Cell Cultures
Symptoms:
-
Reduced cell viability or increased apoptosis in cell lines treated with this compound.
-
Altered cell morphology or differentiation patterns.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Concentration-Dependent Toxicity | Aminoglycosides can be toxic to mammalian cells at high concentrations.[6][7][8] It is essential to perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to aminoglycosides. What is safe for one cell line may be toxic to another. Always establish the safe concentration range for each new cell line. |
| Prolonged Exposure | Continuous exposure to even low levels of aminoglycosides can have cumulative toxic effects. Consider intermittent treatment or reducing the duration of exposure if possible. |
Issue 3: Suspected Inactivation or Antagonism in Combination Studies
Symptoms:
-
Reduced than expected efficacy when this compound is used in combination with another antimicrobial agent.
-
Inconsistent results in synergy testing (e.g., checkerboard assays).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Incompatibility | Certain compounds, such as beta-lactam antibiotics at high concentrations, can inactivate aminoglycosides over time, especially in solution.[14][15] Avoid pre-mixing this compound with other antibiotics for extended periods before use. |
| Enzymatic Inactivation by Bacteria | The bacterial strain you are using may produce aminoglycoside-modifying enzymes (AMEs) that inactivate this compound. This is a common mechanism of resistance.[11][12] You can test for the presence of AMEs using specific enzymatic assays. |
| Incorrect Synergy Assay Interpretation | Synergy testing can be complex. Ensure you are using appropriate controls and interpreting the Fractional Inhibitory Concentration (FIC) index correctly. An FIC index of ≤0.5 is generally considered synergistic, 0.5-4.0 is additive or indifferent, and >4.0 is antagonistic.[16][17] |
Data Presentation
Table 1: Effect of Divalent Cations on Aminoglycoside MICs
This table summarizes the general effect of supplementing Mueller-Hinton broth with physiological concentrations of Ca²⁺ (50 mg/L) and Mg²⁺ (25 mg/L) on the MICs of aminoglycosides against various bacteria. The data is presented as the fold-increase in MIC.
| Organism | Typical Fold-Increase in Aminoglycoside MIC | Reference |
| Escherichia coli | No significant change | [3] |
| Pseudomonas aeruginosa | 2 to 64-fold | [3][13] |
| Other non-fermenters | 2 to 4-fold | [3] |
Note: The exact fold-increase can vary depending on the specific aminoglycoside and bacterial strain.
Table 2: Cytotoxic Concentrations of Aminoglycosides in Mammalian Cell Lines
This table provides examples of cytotoxic concentrations of different aminoglycosides in various mammalian cell lines to give researchers a general idea of potential toxicity ranges.
| Aminoglycoside | Cell Line | Cytotoxic Concentration (µg/mL) | Effect | Reference |
| Dihydrostreptomycin | BHK-21 | 3500 - 7500 | Significant decrease in viability | [6][7] |
| Neomycin | BHK-21 | 9000 - 20000 | Significant decrease in viability | [6][7] |
| Dihydrostreptomycin | FEA | 2500 - 3000 | Significant decrease in viability | [6][7] |
| Neomycin | FEA | 3000 | Significant decrease in viability | [6][7] |
| Dihydrostreptomycin | VERO | 20000 | Significant decrease in viability | [6][7] |
| Gentamicin | Human renal cells | 1033 | Significant cytotoxicity | [18] |
Note: These values are indicative and the specific cytotoxicity of this compound should be determined experimentally for the cell line of interest.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol outlines the checkerboard method to assess the synergistic, additive, or antagonistic effects of this compound with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antimicrobial agent stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Procedure:
-
Prepare serial dilutions of this compound along the y-axis of the 96-well plate.
-
Prepare serial dilutions of the second antimicrobial agent along the x-axis.
-
The final volume in each well should be a combination of both drugs and the bacterial inoculum in CAMHB.
-
Include wells with each drug alone to determine their individual MICs. Also include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculate all wells (except the sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MICs as the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Protocol 2: Enzymatic Inactivation Assay
This protocol is for testing for the presence of aminoglycoside-modifying enzymes (AMEs) in a bacterial isolate.
Materials:
-
Bacterial lysate
-
This compound solution
-
Acetyl-CoA (for acetyltransferases), ATP (for phosphotransferases/nucleotidyltransferases)
-
Buffer solution (e.g., Tris-HCl)
-
Method for quantifying remaining active antibiotic (e.g., microbiological assay, HPLC)
Procedure:
-
Prepare a cell-free lysate from the bacterial strain of interest.
-
Set up reaction mixtures containing the bacterial lysate, this compound, and the appropriate cofactor (Acetyl-CoA or ATP) in a suitable buffer.
-
Include a control reaction without the bacterial lysate and another without the cofactor.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by heat inactivation).
-
Quantify the remaining concentration of active this compound in each reaction mixture.
Interpretation:
-
A significant decrease in the concentration of active this compound in the presence of the bacterial lysate and the appropriate cofactor compared to the controls indicates the presence of AMEs.
Mandatory Visualizations
References
- 1. This compound | 74228-81-2 [amp.chemicalbook.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of divalent cations on binding of aminoglycoside antibiotics to human serum proteins and to bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence polarization immunoassay. I. Monitoring aminoglycoside antibiotics in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic method for inactivation of aminoglycosides during measurement of postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. journals.asm.org [journals.asm.org]
- 14. In-vitro inactivation of aminoglycoside antibiotics by piperacillin and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Potentiating aminoglycoside antibiotics to reduce their toxic side effects - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling N-Formylfortimicin A
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N-Formylfortimicin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: I observed reduced activity of my this compound in my experiment. What could be the cause?
A1: Reduced activity of this compound can stem from several factors:
-
Improper Storage: Extended storage at room temperature or frequent freeze-thaw cycles of stock solutions can lead to degradation.
-
Incorrect Solvent: Using a solvent in which this compound is not stable can affect its potency.
-
pH of the Medium: The antibacterial activity of aminoglycoside antibiotics like this compound can be influenced by the pH of the experimental medium.
-
Incompatibility with Other Reagents: this compound may interact with other components in your experimental setup.
To troubleshoot, verify your storage conditions against the manufacturer's recommendations, prepare fresh stock solutions, and ensure the pH of your buffers is appropriate for your assay.
Q2: My this compound powder is difficult to dissolve. What should I do?
A2: Difficulty in dissolving this compound powder may be due to the choice of solvent. Aminoglycosides are generally water-soluble. If you are experiencing issues, try the following:
-
Use a recommended solvent: Aqueous buffers are typically suitable for dissolving this compound.
-
Gentle warming: A slight increase in temperature (e.g., to 37°C) may aid dissolution. Avoid excessive heat, as it can degrade the compound.
-
Vortexing: Agitate the solution using a vortex mixer to facilitate dissolution.
-
Sonication: A brief sonication in a water bath can also help to break up clumps and dissolve the powder.
Always start with a small amount of solvent and gradually add more until the desired concentration is reached.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific storage conditions should always be obtained from the product's Certificate of Analysis, general recommendations for aminoglycoside antibiotics are as follows:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
-
Stock Solutions: It is advisable to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent, such as sterile distilled water or a buffer like PBS. For example, to prepare a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of this compound. Ensure the powder is completely dissolved by vortexing. Sterilize the stock solution by filtering it through a 0.22 µm filter before storing it in aliquots.
Q3: What is the stability of this compound in solution?
Q4: Are there any known incompatibilities for this compound?
A4: Yes, aminoglycoside antibiotics can be incompatible with certain other substances. For example, they can be inactivated by β-lactam antibiotics (e.g., penicillins and cephalosporins) in the same solution. It is recommended to not mix this compound directly with these compounds.
Quantitative Data Summary
The following table summarizes general stability data for aminoglycoside antibiotics, which can serve as a guideline for handling this compound. Note: This data is based on related compounds and may not be representative of this compound. Always refer to the manufacturer-specific Certificate of Analysis for precise information.
| Parameter | Condition | Recommended Guideline |
| Storage Temperature (Solid) | Long-term | -20°C |
| Short-term | 4°C | |
| Storage Temperature (Solution) | Long-term | -80°C or -20°C |
| Short-term (days) | 4°C | |
| Short-term (hours) | Room Temperature | |
| Recommended Solvents | Sterile Water, PBS |
Experimental Protocols
Protocol 1: Reconstitution of this compound for Minimum Inhibitory Concentration (MIC) Testing
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Amount: Determine the mass of this compound powder needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Reconstitution: Add the appropriate volume of a sterile solvent (e.g., sterile distilled water) to the vial containing the this compound powder.
-
Dissolution: Vortex the vial until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the required working concentrations using the appropriate sterile broth medium for your MIC assay.
Visualizations
Caption: Workflow for the preparation and use of this compound.
References
Technical Support Center: N-Formylfortimicin A Antibacterial Testing
Welcome to the technical support center for antibacterial testing of N-Formylfortimicin A. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on avoiding, identifying, and troubleshooting contamination during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My negative control is cloudy or shows growth.
Question: I've run a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound. However, my sterility control well (broth only, no bacteria or antibiotic) is turbid. What happened and what should I do?
Answer: A cloudy or turbid sterility control indicates contamination.[1] The source of contamination must be identified before proceeding. Here are the likely causes and troubleshooting steps:
-
Contaminated Culture Medium: The broth itself may have been contaminated before the experiment.
-
Non-Sterile Equipment: Pipette tips, microtiter plates, or other equipment may not have been properly sterilized.
-
Poor Aseptic Technique: Contaminants may have been introduced from the air, your hands, or your breath during the experimental setup.[5][6]
-
Solution: Perform all work in a certified biological safety cabinet (BSC) or laminar flow hood.[5] Sanitize the work surface and all items entering the hood with 70% alcohol. Practice proper aseptic technique, such as minimizing the time plates are open and avoiding passing hands over sterile surfaces.[7]
-
Issue 2: The growth control well shows no growth.
Question: My growth control well (broth and bacteria, but no antibiotic) is clear after incubation. Why didn't the bacteria grow?
Answer: A lack of growth in the positive control well invalidates the experiment, as it's impossible to determine if the antibiotic was effective. Potential causes include:
-
Inactive Inoculum: The bacterial culture used for inoculation may have been non-viable.
-
Solution: Always use a fresh, actively growing culture for your inoculum. Streak the inoculum onto an agar plate to confirm viability and check for purity.[8]
-
-
Incorrect Inoculum Density: The concentration of the bacterial suspension may have been too low.
-
Residual Sterilants: Traces of cleaning agents or sterilants (e.g., alcohol) on your equipment could have inhibited bacterial growth.
-
Solution: Ensure all equipment is thoroughly rinsed with sterile water or allowed to dry completely after disinfection and before use.
-
Issue 3: I see inconsistent results or multiple colony types.
Question: My agar plates show colonies with different morphologies (size, color, shape), or my replicate wells in a microdilution plate give different results. What does this mean?
Answer: This strongly suggests a mixed or contaminated culture.[9] A pure culture should yield uniform colonies.
-
Contaminated Stock Culture: The original bacterial stock may be contaminated.
-
Cross-Contamination During Inoculation: You may have inadvertently transferred microbes from another sample or the environment.
-
Solution: Use a new sterile pipette tip or inoculating loop for every single transfer. Be meticulous in your workflow to avoid mixing samples. Never return a used pipette tip to a sterile reagent.
-
-
Environmental Contamination: Airborne fungi or bacteria can settle onto plates if they are left open too long.
-
Solution: Minimize the time that lids are removed from petri dishes or microtiter plates. When working with plates, only lift the lid slightly to act as a shield from airborne contaminants.[7]
-
Frequently Asked Questions (FAQs)
General Aseptic Technique
Q1: What is aseptic technique and why is it critical? A1: Aseptic technique is a set of procedures designed to prevent the introduction of unwanted microorganisms (contamination) into a sterile environment or culture.[7][12] It is essential for ensuring that your experimental results are valid and reproducible, as contamination can lead to false positives or negatives.[6]
Q2: What are the key principles of working in a Biological Safety Cabinet (BSC)? A2:
-
Airflow is Key: Do not block the front and rear air grilles, as this disrupts the protective sterile air curtain.
-
Sanitize: Wipe down the interior surfaces and any items you place inside with 70% alcohol.
-
Minimize Movement: Work deliberately and avoid rapid movements that can disrupt the airflow. Keep all materials inside the cabinet until the procedure is complete.
-
Work from Clean to Dirty: Organize your workspace to have sterile materials on one side and waste on the other to prevent cross-contamination.
Sterilization and Media Preparation
Q3: What is the most common and effective method for sterilizing my culture media? A3: Autoclaving, or wet heat sterilization, is the most widely used and effective method for sterilizing laboratory media.[3][4] It uses pressurized steam to reach high temperatures (typically 121°C) that kill all microbes, spores, and viruses.[3][4]
Q4: Can I sterilize the this compound stock solution by autoclaving? A4: No. As an aminoglycoside antibiotic, this compound is likely heat-sensitive.[13] Antibiotic solutions should be sterilized by membrane filtration using a 0.22 µm filter.[14] Prepare the stock solution aseptically and then filter it into a sterile container.
Quality Control
Q5: How often should I run quality control (QC) checks? A5: Quality control, using standard reference strains with known susceptibility profiles (e.g., ATCC strains), should be performed regularly.[15][16] It is recommended to run QC tests weekly, with every new batch of media or antibiotic discs, and in parallel with your clinical isolates.[16]
Q6: What do I do if my QC results are out of the acceptable range? A6: If QC results fall outside the established range, it indicates a potential issue with the test system.[11] You must investigate and correct the problem before reporting any results. Possible sources of error include improper inoculum preparation, expired reagents, incorrect incubation, or measurement errors.[11][16]
Data Presentation
Table 1: Standard Autoclave Sterilization Parameters
| Item to be Sterilized | Temperature | Pressure | Minimum Time |
| Liquids (Media, Buffers) | 121°C | 15 psi | 15-20 minutes |
| Glassware (empty) | 121°C | 15 psi | 15 minutes |
| Biohazardous Waste | 121°C | 15 psi | 30-60 minutes |
| Note: Times may need to be increased for larger volumes to ensure the entire load reaches the target temperature.[2][4] |
Table 2: Common QC Strains for Antibacterial Susceptibility Testing
| QC Organism | ATCC Number | Common Applications |
| Escherichia coli | 25922 | General QC for Gram-negative bacteria |
| Staphylococcus aureus | 25923 / 29213 | General QC for Gram-positive cocci |
| Pseudomonas aeruginosa | 27853 | QC for testing anti-pseudomonal agents |
| Source: These are standard strains recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15][16] |
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound, a quantitative method to assess antimicrobial susceptibility.[1][17]
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound. Sterilize by filtration through a 0.22 µm filter.[14] b. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column.[8]
-
Prepare Bacterial Inoculum: a. From a pure culture, select 4-5 colonies and suspend them in broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[10] c. Dilute this suspension to achieve a final desired inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension.[1] b. Controls are critical:
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[18]
-
Reading Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[14][18] c. The growth control well must be turbid, and the sterility control well must be clear for the test to be valid.[1]
Visualizations
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Culture Media & Sterilization Methods.pptx [slideshare.net]
- 3. ossila.com [ossila.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Avoid Contamination in the Microbiology Lab | Lab Manager [labmanager.com]
- 6. arcjournals.org [arcjournals.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. apec.org [apec.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bsac.org.uk [bsac.org.uk]
- 12. pharmabeginers.com [pharmabeginers.com]
- 13. Isolation and identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcsmc.org [gcsmc.org]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
Optimizing incubation time for N-Formylfortimicin A susceptibility tests
This technical support center provides guidance and answers to frequently asked questions regarding the optimization of incubation time for N-Formylfortimicin A susceptibility tests. Given the limited specific data available for this compound, the information provided is based on general principles of antimicrobial susceptibility testing (AST), guidelines for aminoglycosides, and data from the closely related compound, fortimicin A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for this compound susceptibility testing?
A1: Currently, there are no standardized methods specifically validated for this compound susceptibility testing recognized by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI). However, based on studies with the related compound fortimicin A, broth microdilution is the recommended method to determine the Minimum Inhibitory Concentration (MIC).[1] Due to the unavailability of commercial this compound disks, disk diffusion methods are not currently feasible.
Q2: What is the standard incubation time for this compound susceptibility testing?
A2: For aminoglycosides in general, the standard incubation time for broth microdilution is 16-20 hours at 35°C ± 2°C in ambient air. For certain organism-drug combinations, shorter incubation times of 6 to 10 hours are being explored to provide faster results, but these must be validated in-house.[2]
Q3: Can the incubation time for this compound susceptibility testing be shortened?
A3: While reducing incubation time is a key area of research in antimicrobial susceptibility testing to improve turnaround times, there are no specific studies on shortening the incubation time for this compound.[2][3] If you choose to explore shorter incubation times, it is crucial to perform a thorough validation study comparing the results obtained at the shorter time point to the standard 16-20 hour incubation. This validation should demonstrate high categorical agreement and low error rates.
Q4: What factors can affect the results of this compound susceptibility tests?
A4: Several factors can influence the outcome of susceptibility tests for aminoglycosides, including this compound. These include:
-
Inoculum size: An inoculum that is too heavy or too light can lead to erroneous results.[4]
-
Cation concentration: The concentration of divalent cations like Ca2+ and Mg2+ in the Mueller-Hinton broth can significantly affect the activity of aminoglycosides against Pseudomonas aeruginosa.[4]
-
pH of the medium: The pH of the test medium should be within the recommended range (typically 7.2-7.4 for Mueller-Hinton agar).
-
Incubation conditions: Maintaining the correct temperature and atmospheric conditions is critical for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No bacterial growth in control wells | Inactive inoculum, improper incubation conditions, or incorrect medium preparation. | Verify the viability of the bacterial culture. Ensure the incubator is functioning correctly and the correct medium was used. Repeat the test with a fresh inoculum and medium. |
| Contamination in wells | Poor aseptic technique during plate inoculation. | Review and reinforce aseptic techniques. Repeat the experiment using fresh, sterile materials. |
| Inconsistent MIC values between replicates | Inaccurate pipetting, inconsistent inoculum density, or variation in incubation conditions across the plate. | Ensure proper pipette calibration and technique. Vortex the inoculum suspension before use to ensure homogeneity. Check for temperature gradients within the incubator. |
| Unexpectedly high MIC values for quality control strains | Inoculum too dense, degradation of this compound, or presence of interfering substances in the medium. | Standardize the inoculum to a 0.5 McFarland turbidity standard. Prepare fresh antibiotic solutions. Use cation-adjusted Mueller-Hinton broth as recommended for aminoglycosides. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | Contamination, improper dilution of the antimicrobial agent, or presence of a resistant subpopulation. | Inspect for contamination. Prepare fresh serial dilutions of this compound. If resistance is suspected, consider further characterization of the isolate. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Recommended)
This protocol is adapted from the CLSI guidelines for broth microdilution testing of aminoglycosides.
1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in the microdilution plate.
3. Inoculation and Incubation: a. Dispense the appropriate volume of each this compound dilution into the wells of a 96-well microdilution plate. b. Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Data Presentation
As there is no specific quantitative data for this compound, the following table presents the in-vitro activity of the related compound, Fortimicin A, against common clinical isolates. This data is for comparative purposes only.
Table 1: Comparative in-vitro activity of Fortimicin A, Amikacin, and Gentamicin
| Organism (Number of Isolates) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli (3,982) | Fortimicin A | 2 | 4 |
| Amikacin | 2 | 4 | |
| Gentamicin | 0.5 | 1 | |
| Klebsiella pneumoniae (1,678) | Fortimicin A | 2 | 4 |
| Amikacin | 2 | 4 | |
| Gentamicin | 0.5 | 2 | |
| Pseudomonas aeruginosa (1,996) | Fortimicin A | 8 | >16 |
| Amikacin | 4 | 8 | |
| Gentamicin | 2 | 4 | |
| Staphylococcus aureus (1,002) | Fortimicin A | 1 | 4 |
| Amikacin | 2 | 4 | |
| Gentamicin | 0.25 | 0.5 |
Source: Adapted from a collaborative in vitro susceptibility study of fortimicin A.[5]
Visualizations
Experimental Workflow for Broth Microdilution MIC Test
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Inconsistent MIC Results
Caption: Troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results.
References
- 1. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Shortening the Time of the Identification and Antimicrobial Susceptibility Testing on Positive Blood Cultures with MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in determining aminoglycoside antibiotic efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in determining the efficacy of aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for aminoglycosides inconsistent across different testing media?
A1: The in vitro activity of aminoglycosides is highly dependent on the composition of the testing medium. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can interfere with the binding of positively charged aminoglycosides to the negatively charged bacterial outer membrane, leading to apparently higher MICs. The pH of the medium also plays a crucial role, as aminoglycoside uptake is an active process that is reduced at acidic pH. For consistent results, it is critical to use a standardized medium like cation-adjusted Mueller-Hinton Broth (CAMHB) and ensure the pH is tightly controlled.
Q2: I'm observing a significant discrepancy between my in vitro MIC results and the in vivo efficacy of an aminoglycoside. What could be the reason?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
The Post-Antibiotic Effect (PAE): Aminoglycosides exhibit a PAE, where bacterial growth suppression continues even after the antibiotic concentration falls below the MIC. Standard MIC tests do not account for this effect.
-
Biofilm Formation: Bacteria within biofilms are notoriously more resistant to antibiotics than their planktonic counterparts. Aminoglycoside penetration into the biofilm matrix can be limited, and the altered metabolic state of biofilm-embedded bacteria can reduce antibiotic uptake.
-
Host Factors: The in vivo environment is complex. Factors like protein binding, tissue distribution, and the host immune response can all influence the effective concentration and activity of the antibiotic at the site of infection.
Q3: My aminoglycoside appears less effective against a bacterial strain that doesn't have a known aminoglycoside-modifying enzyme. What are other possible resistance mechanisms?
A3: While enzymatic modification is a primary mode of resistance, other mechanisms can reduce aminoglycoside susceptibility:
-
Ribosomal Alterations: Mutations in the 16S rRNA, the binding site for aminoglycosides, can prevent the antibiotic from interfering with protein synthesis.
-
Efflux Pumps: Bacteria can actively pump aminoglycosides out of the cell, preventing them from reaching their ribosomal target.
-
Reduced Uptake/Permeability: Changes in the bacterial outer membrane composition or function can limit the initial uptake of the antibiotic into the cell.
Troubleshooting Guides
Issue 1: High Variability in MIC Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cation Concentration in Media | Standardize on Cation-Adjusted Mueller-Hinton Broth (CAMHB). Verify the final Ca²⁺ and Mg²⁺ concentrations. | Reduced well-to-well and experiment-to-experiment variability in MIC values. |
| pH Drift in Media During Incubation | Ensure media is adequately buffered. Check the pH of the media before and after incubation. | Stabilized pH should provide a more consistent environment for aminoglycoside activity. |
| Inoculum Effect | Precisely standardize the bacterial inoculum to 5 x 10⁵ CFU/mL using a spectrophotometer or other reliable method. | Consistent starting bacterial concentration will lead to more reproducible MIC results. |
Issue 2: Poor Correlation Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Neglecting the Post-Antibiotic Effect (PAE) | Perform a PAE assay by exposing bacteria to the aminoglycoside for a short period, removing the antibiotic, and then monitoring regrowth over time. | Quantification of the PAE will provide a more comprehensive picture of the antibiotic's pharmacodynamic profile. |
| Testing only Planktonic Bacteria | If the infection model involves biofilms, conduct susceptibility testing on bacteria grown in a biofilm state (e.g., using a microtiter plate biofilm assay). | Biofilm MICs (MBICs) will likely be higher and may better reflect the concentrations needed for in vivo efficacy. |
| Ignoring Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters | Integrate PK/PD modeling. Key parameters for aminoglycosides are the Cmax/MIC or AUC24/MIC ratios. | A PK/PD model can help predict in vivo efficacy based on the drug's concentration profile and the pathogen's MIC. |
Experimental Protocols & Data
Protocol: Standard Broth Microdilution MIC Assay
-
Prepare Materials: Cation-Adjusted Mueller-Hinton Broth (CAMHB), aminoglycoside stock solution, 96-well microtiter plates, bacterial culture in logarithmic growth phase.
-
Standardize Inoculum: Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL, which will result in a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the aminoglycoside stock solution in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Table 1: Influence of Cations on Gentamicin MIC for P. aeruginosa
| Cation | Concentration (mM) | Fold Increase in MIC |
| Mg²⁺ | 0.5 | 2 |
| 1.0 | 4 | |
| 2.0 | 8-16 | |
| Ca²⁺ | 1.0 | 2-4 |
| 2.0 | 8 | |
| 4.0 | 16-32 |
This table summarizes representative data showing how increasing divalent cation concentrations can significantly increase the apparent MIC of aminoglycosides.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Factors contributing to in vitro vs. in vivo discrepancies.
Technical Support Center: Mitigating Aminoglycoside-Induced Ototoxicity and Nephrotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating aminoglycoside-induced ototoxicity and nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of aminoglycoside-induced ototoxicity and nephrotoxicity?
A1: Aminoglycoside-induced toxicity is primarily mediated by the generation of reactive oxygen species (ROS) within the inner ear's hair cells and the proximal tubule cells of the kidneys.[1][2][3] This oxidative stress triggers apoptotic cell death pathways, including the activation of c-Jun N-terminal kinase (JNK) and caspase cascades, leading to irreversible hearing loss and reversible kidney damage.[1][4][5][6]
Q2: Which animal models are most suitable for studying aminoglycoside toxicity?
A2: The choice of animal model depends on the specific research question.
-
Guinea pigs are highly sensitive to aminoglycoside-induced ototoxicity and are often used to model hearing loss.[1][7][8][9][10]
-
Rats are commonly used for nephrotoxicity studies due to the anatomical and physiological similarities of their kidneys to humans.[2][11][12][13][14]
-
Mice are also used, particularly for studies involving genetic manipulation, though they can be more resistant to aminoglycoside-induced hearing loss.[15]
-
Zebrafish larvae offer a high-throughput model for screening potential otoprotective compounds due to their externally located and easily visualized lateral line hair cells.[16][17][18][19]
Q3: What are some common otoprotective and nephroprotective agents investigated in research?
A3: Several agents are under investigation for their potential to mitigate aminoglycoside toxicity.
-
N-acetylcysteine (NAC): An antioxidant that replenishes glutathione stores and scavenges ROS.[20][21][22][23]
-
Iron Chelators (e.g., Deferoxamine): These agents reduce ROS formation by binding to iron, which can catalyze the production of free radicals in the presence of aminoglycosides.[24]
-
JNK Inhibitors: These molecules block the JNK signaling pathway, a key component of the apoptotic cascade triggered by aminoglycosides.[4][5][6]
Q4: How can I assess ototoxicity in my animal model?
A4: Ototoxicity is typically assessed using electrophysiological and histological methods.
-
Auditory Brainstem Response (ABR): Measures the electrical activity of the auditory nerve and brainstem pathways in response to sound. An increase in the hearing threshold indicates hearing loss.[25][26]
-
Distortion Product Otoacoustic Emissions (DPOAEs): These are sounds produced by the outer hair cells of the cochlea in response to two simultaneous tones. A reduction in DPOAE amplitude suggests outer hair cell damage.[27][28]
-
Histology: Microscopic examination of the cochlea to quantify hair cell loss.
Q5: How can I assess nephrotoxicity in my animal model?
A5: Nephrotoxicity is primarily evaluated by measuring markers of kidney function and examining kidney tissue.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Elevated levels of these waste products in the blood indicate impaired kidney function.[2][12][13][14]
-
Histopathology: Microscopic examination of kidney tissue to identify signs of damage, such as tubular necrosis.[2][12][14]
Troubleshooting Guides
In Vitro Experiments (e.g., HEI-OC1 cells)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for and address any microbial contamination. | |
| Low transfection efficiency | Suboptimal transfection reagent-to-DNA ratio. | Optimize the ratio according to the manufacturer's protocol. |
| Poor cell health. | Ensure cells are in the logarithmic growth phase and have high viability before transfection. | |
| Inconsistent results with protective agents | Inappropriate timing of agent administration. | Test different pre-treatment, co-treatment, and post-treatment protocols. |
| Incorrect concentration of the agent. | Perform a dose-response curve to determine the optimal protective concentration. |
In Vivo Ototoxicity Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in ABR/DPOAE measurements | Improper electrode placement (ABR). | Ensure consistent and correct placement of subdermal needle electrodes.[25][26] |
| Anesthesia depth is inconsistent. | Monitor the animal's physiological state and maintain a stable plane of anesthesia. | |
| Acoustic noise in the testing environment. | Conduct measurements in a sound-attenuating booth. | |
| No significant hearing loss observed after aminoglycoside administration | Insufficient dose or duration of treatment. | Consult literature for established ototoxic protocols for your specific animal model and aminoglycoside. |
| Animal model is resistant to the specific aminoglycoside. | Consider using a different animal strain or a different aminoglycoside known to be more ototoxic.[15] | |
| Incorrect route of administration. | Ensure the aminoglycoside is administered via the intended route (e.g., systemic injection vs. local application). |
In Vivo Nephrotoxicity Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent serum creatinine/BUN levels | Dehydration of the animals. | Ensure all animals have free access to water. |
| Variability in diet. | Provide a standardized diet to all experimental groups. | |
| Improper blood collection technique. | Use a consistent and minimally stressful blood collection method. | |
| Minimal kidney damage observed histologically | Insufficient aminoglycoside dose. | Perform a dose-response study to determine the optimal nephrotoxic dose. |
| Short duration of treatment. | Extend the treatment period based on established protocols.[2][12] | |
| High mortality rate in the treatment group | Aminoglycoside dose is too high. | Reduce the dose or consider a less frequent dosing schedule. |
| Dehydration leading to severe kidney failure. | Provide supplemental hydration if necessary. |
Quantitative Data Summary
Table 1: Aminoglycoside-Induced Ototoxicity in Animal Models
| Animal Model | Aminoglycoside & Dose | Route of Administration | Outcome | Reference |
| Guinea Pig | Kanamycin (500 mg/kg/day for 8 days) | Intramuscular | Significantly elevated ABR thresholds | [9] |
| Guinea Pig | Kanamycin (200 mg/kg/day) | Not specified | Hearing loss and hair cell loss | [10] |
| Rat | Amikacin (600 mg/kg/day for 15 days) | Intramuscular | Decreased DPOAE amplitudes | [27] |
| Mouse | Kanamycin (twice daily for 15 days) | Subcutaneous | Significant hearing threshold shift detected by DPOAE | [15] |
Table 2: Aminoglycoside-Induced Nephrotoxicity in Animal Models
| Animal Model | Aminoglycoside & Dose | Duration | Key Findings | Reference |
| Rat | Gentamicin (100 mg/kg/day) | 7 days | Increased plasma creatinine and urea-nitrogen | [2] |
| Rat | Gentamicin (100 mg/kg/day) | 8 days | Increased serum urea and creatinine | [12] |
| Rat | Gentamicin (100 mg/kg/day) | 10 days | Increased serum creatinine and urea | [13] |
| Rat | Gentamicin (80 mg/kg/day) | 6 days | Increased blood urea level | [14] |
Experimental Protocols
Protocol 1: Assessment of Auditory Brainstem Response (ABR) in Mice
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[25][26]
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and on the contralateral hindlimb (ground).[25][26]
-
Acoustic Stimulation: Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) and decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 10 dB steps).
-
Recording: Record the evoked neural responses.
-
Threshold Determination: The hearing threshold is defined as the lowest stimulus intensity that elicits a discernible ABR waveform.
Protocol 2: Induction of Gentamicin Nephrotoxicity in Rats
-
Gentamicin Administration: Administer gentamicin sulfate (80-100 mg/kg/day) via intraperitoneal injection for 6-8 consecutive days.[2][12][14]
-
Monitoring: Monitor the animals daily for signs of toxicity.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum creatinine and BUN analysis and harvest kidneys for histopathological examination.[2][12][14]
Protocol 3: In Vitro Assessment of Aminoglycoside Toxicity in HEI-OC1 Cells
-
Cell Culture: Culture HEI-OC1 cells in DMEM supplemented with 10% FBS at 33°C in a 10% CO2 incubator.[29][30]
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Treatment: Expose the cells to varying concentrations of the aminoglycoside (e.g., gentamicin) for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.[31][32]
-
Data Analysis: Calculate the IC50 value to determine the concentration of the aminoglycoside that causes 50% cell death.
Signaling Pathways and Experimental Workflows
Caption: Aminoglycoside-induced ototoxicity signaling pathway.
References
- 1. Ototoxicity of kanamycin in developing guinea pigs. An electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of crocin on gentamicin-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Role of Cytosolic Protein Synthesis Inhibition in Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A peptide inhibitor of c-Jun N-terminal kinase protects against both aminoglycoside and acoustic trauma-induced auditory hair cell death and hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ototoxic effect of locally applied kanamycin and furosemide in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative ototoxicity of kanamycin A and kanamycin B in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auditory effect of kanamycin given to newborn guinea pigs whose mothers received kanamycin during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ototoxicity of kanamycin in albino and pigmented guinea pigs. I. A morphologic and electrophysiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo gentamicin congener nephrotoxicity. [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Gentamicin-induced nephrotoxicity in rats ameliorated and healing effects of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional and morphological analysis of different aminoglycoside treatment regimens inducing hearing loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular divalent cations modulate aminoglycoside-induced hair cell death in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Response of mechanosensory hair cells of the zebrafish lateral line to aminoglycosides reveals distinct cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. depts.washington.edu [depts.washington.edu]
- 20. Protective effects of N-acetylcysteine on noise-induced hearing loss in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tinnitusjournal.com [tinnitusjournal.com]
- 22. tinnitusjournal.com [tinnitusjournal.com]
- 23. Protective effect of N-acetylcysteine against cisplatin ototoxicity in rats: a study with hearing tests and scanning electron microscopy | Braz. j. otorhinolaryngol. (Impr.);86(1): 30-37, Jan.-Feb. 2020. tab, graf | LILACS [pesquisa.bvsalud.org]
- 24. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 28. Prolonged low-level noise exposure reduces rat distortion product otoacoustic emissions above a critical level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. HEI-OC1 Cell Culture Protocol & Gene-Editing Guidelines | Ubigene [ubigene.us]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: N-Formylfortimicin A Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy and reliability of N-Formylfortimicin A bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it inform the bioassay design?
A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This action prevents the formation of the initiation complex and leads to the misreading of mRNA, ultimately resulting in bacterial cell death. Bioassays for this compound are therefore designed to measure its inhibitory effect on the growth of susceptible bacterial strains.
Q2: Which bacterial strains are recommended for this compound bioassays?
A2: While specific data for this compound is limited, Escherichia coli is a known susceptible organism, with a reported Minimum Inhibitory Concentration (MIC) ranging from 12.5 to 50 µg/mL.[1] Other gram-negative and some gram-positive bacteria susceptible to aminoglycosides can also be considered. It is crucial to use a strain with known sensitivity to obtain reliable and reproducible results.
Q3: What are the most common methods for performing an this compound bioassay?
A3: The most common methods are agar diffusion assays (cylinder-plate or disk diffusion) and broth dilution assays (turbidimetric). Agar diffusion methods are based on the formation of an inhibition zone, where the diameter is proportional to the antibiotic concentration. Broth dilution methods determine the minimum inhibitory concentration (MIC) by assessing the turbidity of bacterial growth in the presence of varying antibiotic concentrations.
Q4: How critical is pH control in this compound bioassays?
A4: pH is a critical factor in aminoglycoside bioassays. The activity of aminoglycosides, including fortimicin A, is generally enhanced at a more alkaline pH.[2] Maintaining a consistent and optimal pH throughout the assay is essential for accuracy and reproducibility. It is recommended to use buffered media to control pH fluctuations.
Q5: What are appropriate reference standards for this compound bioassays?
A5: A highly purified and well-characterized this compound reference standard is essential for accurate bioassay results. These standards can be obtained from commercial suppliers or through purification and characterization in-house. It is important to use a reference standard with a known potency to construct a reliable standard curve.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very small zones of inhibition | 1. Inappropriate test organism. 2. Low antibiotic concentration. 3. Inactivated antibiotic. | 1. Verify the susceptibility of the test organism to this compound. 2. Check the concentration and preparation of the antibiotic solution. 3. Ensure proper storage and handling of the antibiotic to prevent degradation. |
| Irregular or fuzzy zone edges | 1. Contamination of the agar or inoculum. 2. Uneven diffusion of the antibiotic. 3. Motile test organism. | 1. Use aseptic techniques to prevent contamination. 2. Ensure the agar surface is dry and the cylinders/disks are placed firmly. 3. Use a non-motile strain of the test organism if possible. |
| High variability between replicates | 1. Inconsistent inoculum concentration. 2. Variations in agar depth. 3. Inconsistent incubation conditions. | 1. Standardize the inoculum preparation to achieve a consistent cell density. 2. Pour a uniform depth of agar in all plates. 3. Ensure consistent temperature and humidity during incubation. |
| Unexpectedly large zones of inhibition | 1. Inoculum concentration is too low. 2. Antibiotic concentration is too high. 3. Synergistic effects with components of the medium. | 1. Adjust the inoculum to the recommended concentration. 2. Verify the dilution calculations and preparation of the antibiotic stock solution. 3. Review the composition of the medium for any interacting substances. |
Experimental Protocols
Agar Diffusion Bioassay (Cylinder-Plate Method)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and test organism.
1. Preparation of Media and Reagents:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and sterilize.
-
Prepare a phosphate buffer solution (pH 7.8-8.0) for diluting the antibiotic.
-
Prepare a stock solution of this compound reference standard and test samples in the phosphate buffer.
2. Preparation of Inoculum:
-
Culture the susceptible test organism (e.g., E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Dilute the culture with sterile saline or buffer to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
3. Plate Preparation and Inoculation:
-
Pour a base layer of sterile agar into petri dishes and allow it to solidify.
-
Seed a top layer of agar with the prepared inoculum and pour it over the base layer.
-
Once solidified, place sterile stainless steel cylinders onto the agar surface.
4. Assay Procedure:
-
Prepare a series of dilutions of the this compound reference standard to create a standard curve.
-
Prepare dilutions of the test samples.
-
Pipette a fixed volume of each dilution into the cylinders.
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
5. Data Analysis:
-
Measure the diameter of the zones of inhibition for the standards and samples.
-
Plot the logarithm of the concentration of the standards against the zone diameter.
-
Determine the concentration of the test samples from the standard curve.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Test Organism | Escherichia coli (or other susceptible strain) | MIC for E. coli is reported as 12.5-50 µg/mL.[1] |
| Inoculum Concentration | 0.5 McFarland Standard | Should be optimized for clear and reproducible zones of inhibition. |
| pH of Medium | 7.8 - 8.0 | Aminoglycoside activity is enhanced at alkaline pH.[2] |
| Incubation Temperature | 35-37°C | Optimal for most clinically relevant bacteria. |
| Incubation Time | 18-24 hours | Allows for sufficient bacterial growth and antibiotic diffusion. |
Visualizations
Caption: Mechanism of this compound Action.
Caption: Agar Diffusion Bioassay Workflow.
Caption: Troubleshooting Logic Flow.
References
Validation & Comparative
N-Formylfortimicin A vs. Fortimicin A: An Analysis of Antibacterial Efficacy
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide provides a comparative overview of the antibacterial activities of N-Formylfortimicin A and its parent compound, Fortimicin A. Despite extensive literature searches, no direct comparative studies evaluating the antibacterial potency of this compound against Fortimicin A were identified. The isolation of this compound has been reported, but quantitative data on its antimicrobial spectrum and minimum inhibitory concentrations (MICs) remain unavailable in the reviewed literature.[1]
This guide, therefore, focuses on the well-documented antibacterial profile of Fortimicin A and its clinically relevant derivative, O-demethylfortimicin A (ODMF), to provide a framework for understanding the potential impact of structural modifications on the efficacy of the Fortimicin class of aminoglycoside antibiotics. The methodologies for assessing antibacterial activity are also detailed to support further research in this area.
Antibacterial Spectrum of Fortimicin A and its Derivatives
Fortimicin A, a pseudodisaccharide aminoglycoside, demonstrates broad-spectrum activity against a majority of clinically significant aerobic and facultatively anaerobic bacteria.[2] Its efficacy is comparable to amikacin in terms of both its level of activity (minimum inhibitory concentrations) and its spectrum, with the notable exception of weaker activity against Pseudomonas aeruginosa.[2][3] Fortimicin A is also effective against many gentamicin-resistant Gram-negative bacilli.[3]
In contrast, the derivative O-demethylfortimicin A (ODMF) has shown superior overall activity compared to Fortimicin A against all groups of organisms tested. This enhanced activity is most significant against strains of Pseudomonas aeruginosa, where it is approximately three-fold more potent.[4]
Quantitative Comparison of In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fortimicin A and O-demethylfortimicin A against various bacterial species, providing a quantitative comparison of their potencies.
| Bacterial Species | Fortimicin A MIC (µg/mL) | O-demethylfortimicin A (ODMF) MIC (µg/mL) |
| Escherichia coli | 0.2-12.5 | 0.2-6.2 |
| Klebsiella pneumoniae | 0.2-6.2 | 0.2-3.1 |
| Enterobacter aerogenes | 0.4-3.1 | 0.4-1.6 |
| Serratia marcescens | 0.4-12.5 | 0.4-6.2 |
| Proteus mirabilis | 0.8-6.2 | 0.2-1.6 |
| Proteus vulgaris | 0.4-3.1 | 0.2-0.8 |
| Providencia stuartii | 0.8-6.2 | 0.2-1.6 |
| Pseudomonas aeruginosa | 1.6->100 | 0.4-50 |
| Staphylococcus aureus | 0.1-0.8 | 0.05-0.4 |
Data compiled from multiple sources.[4]
Mechanism of Action
Fortimicin A, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[5] It binds to the bacterial 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and ultimately disrupts protein synthesis, leading to bacterial cell death.[6] Fortimicins are noted for being bicyclic aminoglycosides containing a fortamine moiety instead of the deoxystreptamine found in many other aminoglycosides.[5] Both Fortimicin A and ODMF are resistant to several aminoglycoside-inactivating enzymes, with the exception of 3-N-acetyltransferase-I.[4]
Experimental Protocols
The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antibiotics. The following is a generalized protocol based on standard methodologies for aminoglycoside susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined in vitro conditions.[7][8] Broth microdilution is a commonly recommended method.[9]
Materials:
-
Mueller-Hinton Broth (MHB) or Agar (MHA), potentially supplemented depending on the bacteria.[9]
-
Microtiter plates (96-well).
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Stock solutions of the antibiotics to be tested.
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the antibiotics in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours under aerobic conditions.[9]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC Determination.
Conclusion
While a direct comparison of the antibacterial activity of this compound and Fortimicin A is not currently possible due to a lack of published data for the N-formyl derivative, the available information on Fortimicin A and its other derivatives, such as ODMF, provides valuable insights. The superior activity of ODMF compared to Fortimicin A highlights that modifications to the Fortimicin structure can significantly enhance its antibacterial potency and spectrum.[4] Further research is warranted to synthesize and evaluate this compound to determine its potential as a therapeutic agent and to understand the structure-activity relationships within this class of aminoglycosides.
References
- 1. Isolation and identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. idexx.com [idexx.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Formylfortimicin A and Other Aminoglycoside Antibiotics
This guide provides a detailed comparison of N-Formylfortimicin A and its close analog, Fortimicin A, with other clinically important aminoglycoside antibiotics such as gentamicin, amikacin, and tobramycin. The information is intended for researchers, scientists, and drug development professionals, with a focus on antibacterial activity, mechanisms of action and resistance, and toxicity profiles, supported by experimental data and methodologies.
Introduction to this compound
This compound belongs to the fortimicin class of aminoglycoside antibiotics, which are distinguished by their pseudodisaccharide structure. While much of the available comparative data pertains to Fortimicin A, this compound is a distinct derivative. Fortimicins, in general, have demonstrated a broad spectrum of activity against many clinically relevant bacteria and show resistance to several aminoglycoside-modifying enzymes, a common mechanism of bacterial resistance. This guide will leverage the extensive data on Fortimicin A as a primary reference for comparison, highlighting known attributes of its N-formyl derivative where possible.
Comparative Antibacterial Activity
The in vitro efficacy of aminoglycosides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values (in µg/mL) of Fortimicin A and other aminoglycosides against a range of Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing conditions.
| Antibiotic | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Gentamicin-Resistant Gram-Negative Bacilli |
| Fortimicin A | 0.5 - 2.0 | 1.0 - 4.0 | 1.0 - 4.0 | 8.0 - >64 | ≤6.2 (92.6% inhibited) [1] |
| Gentamicin | 0.12 - 0.5 | 0.25 - 2.0 | 0.25 - 1.0 | 1.0 - 4.0 | ≤6.2 (23.2% inhibited)[1] |
| Amikacin | 0.5 - 2.0 | 1.0 - 8.0 | 1.0 - 4.0 | 2.0 - 8.0 | ≤6.2 (90.5% inhibited)[1] |
| Tobramycin | 0.12 - 0.5 | 0.25 - 4.0 | 0.25 - 1.0 | 0.5 - 2.0 | ≤6.2 (8.4% inhibited)[1] |
Key Observations:
-
Fortimicin A demonstrates comparable activity to amikacin against many Enterobacteriaceae.[1]
-
Its activity against Pseudomonas aeruginosa is generally weaker than that of gentamicin and tobramycin.[1]
-
A significant advantage of Fortimicin A is its potent activity against gentamicin-resistant Gram-negative bacilli, where it outperforms both gentamicin and tobramycin and shows efficacy similar to amikacin.[1]
-
Fortimicin A, like other aminoglycosides, exhibits rapid, concentration-dependent bactericidal action and its activity is enhanced at an alkaline pH.[1]
Mechanism of Action and Resistance
Inhibition of Protein Synthesis
Aminoglycosides exert their bactericidal effect by irreversibly binding to the bacterial ribosome, leading to the inhibition of protein synthesis and the production of aberrant proteins.
The primary target within the ribosome is the 16S ribosomal RNA (rRNA) of the 30S subunit. Binding to the A-site of the 16S rRNA interferes with the accurate decoding of messenger RNA (mRNA), causing misreading of the genetic code. Some aminoglycosides also bind to helix 69 (H69) of the 23S rRNA in the 50S subunit, which can inhibit the recycling of ribosomes after a round of protein synthesis.
References
N-Formylfortimicin A versus gentamicin efficacy against resistant strains
A detailed comparison of the in vitro efficacy of N-Formylfortimicin A (Fortimicin A) and gentamicin reveals a significant advantage for the former against bacterial strains that have developed resistance to gentamicin. This guide provides an objective analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, often referred to as Fortimicin A, is a pseudodisaccharide aminoglycoside antibiotic.[1] Its unique structure allows it to evade the primary resistance mechanisms that render gentamicin and other aminoglycosides ineffective. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate these two critical antibiotics.
Executive Summary of Comparative Efficacy
Fortimicin A has demonstrated superior in vitro activity against a significant number of gentamicin-resistant Gram-negative bacilli. In a key study, Fortimicin A inhibited a substantially higher percentage of resistant strains compared to gentamicin, amikacin, and tobramycin at the same concentration. While gentamicin remains a potent antibiotic against susceptible strains, its efficacy is severely compromised by the spread of resistance.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data from comparative studies.
Table 1: Comparative Activity of Fortimicin A and Other Aminoglycosides Against 95 Gentamicin-Resistant Gram-Negative Bacilli
| Antibiotic | Concentration (mcg/ml) | Percentage of Strains Inhibited |
| Fortimicin A | 6.2 | 92.6% |
| Amikacin | 6.2 | 90.5% |
| Gentamicin | 6.2 | 23.2% |
| Tobramycin | 6.2 | 8.4% |
Table 2: MIC Range of Fortimicin A Against 51 Multidrug-Resistant (MDR) Pseudomonas aeruginosa Isolates
| Antibiotic | MIC Range (µg/mL) |
| Fortimicin A | 1/8 MIC to 4x MIC of individual isolates |
Note: The study this data is from focused on synergistic effects and tested a range of concentrations relative to the initial MIC of each isolate.[2]
Mechanisms of Action and Resistance
Both Fortimicin A and gentamicin are aminoglycoside antibiotics that act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.
Gentamicin's Mechanism of Action and Resistance:
Gentamicin's efficacy is hampered by several bacterial resistance mechanisms:
-
Enzymatic Modification: Bacteria can produce aminoglycoside-modifying enzymes (AMEs) that alter the structure of gentamicin, preventing it from binding to the ribosome.
-
Target Site Alteration: Mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can reduce the binding affinity of gentamicin.
-
Reduced Permeability and Efflux: Some bacteria can limit the uptake of gentamicin or actively pump it out of the cell.
This compound's Advantage:
Fortimicin A's structure makes it resistant to most of the common aminoglycoside-inactivating enzymes.[1] This allows it to maintain its activity against strains that are resistant to gentamicin due to enzymatic modification.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and gentamicin.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of Fortimicin A and gentamicin
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the 96-well plates. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacteria is prepared in MHB and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with an equal volume of the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents.
Materials:
-
Same as for MIC determination.
Procedure:
-
Plate Setup: Two antibiotics (e.g., Fortimicin A and a beta-lactam) are serially diluted in perpendicular directions in a 96-well plate. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: The plates are inoculated with the test organism and incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of that drug in combination divided by its MIC when tested alone.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Mechanisms of Gentamicin Action and Bacterial Resistance.
References
- 1. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Study: N-Formylfortimicin A and Amikacin
Disclaimer: Direct comparative in vitro susceptibility data for N-Formylfortimicin A is limited in publicly available scientific literature. This guide presents a comparison between the closely related compound, fortimicin A , and amikacin, based on published experimental data. The findings for fortimicin A are expected to provide a strong indication of the potential activity of its N-formyl derivative.
This guide provides a detailed comparison of the in vitro antibacterial activity of fortimicin A and amikacin, focusing on their Minimum Inhibitory Concentrations (MICs) against various bacterial pathogens. The information is intended for researchers, scientists, and drug development professionals interested in the relative potency of these aminoglycoside antibiotics.
Data Presentation: Comparative In Vitro Efficacy
The in vitro activity of fortimicin A is largely comparable to that of amikacin against a broad range of bacteria, particularly within the Enterobacteriaceae family.[1][2][3] However, a notable difference lies in their activity against Pseudomonas aeruginosa, where amikacin demonstrates significantly greater potency.[1][2][3]
Against a panel of antibiotic-resistant Gram-negative bacilli (excluding Pseudomonas), fortimicin A showed excellent activity, inhibiting 92.6% of strains at a concentration of 6.2 µg/mL, slightly outperforming amikacin which inhibited 90.5% of the same strains at the same concentration.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for fortimicin A and amikacin against key bacterial species. MIC values are presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively).
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacteriaceae | |||
| Escherichia coli | Fortimicin A | 1.6 | 3.1 |
| Amikacin | 1.6 | 3.1 | |
| Klebsiella pneumoniae | Fortimicin A | 1.6 | 3.1 |
| Amikacin | 1.6 | 3.1 | |
| Enterobacter spp. | Fortimicin A | 1.6 | 6.2 |
| Amikacin | 1.6 | 6.2 | |
| Serratia marcescens | Fortimicin A | 3.1 | 6.2 |
| Amikacin | 6.2 | 12.5 | |
| Non-fermentative Gram-negative bacilli | |||
| Pseudomonas aeruginosa | Fortimicin A | 12.5 | >50 |
| Amikacin | 3.1 | 12.5 | |
| Gram-positive cocci | |||
| Staphylococcus aureus | Fortimicin A | 0.8 | 1.6 |
| Amikacin | 0.8 | 1.6 |
Note: The MIC values presented are a synthesis of data from multiple sources and may vary depending on the specific strains tested and the methodology used.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The most common methods, as referenced in the comparative studies, are the broth microdilution and agar dilution techniques, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and amikacin are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with an equal volume of the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot). The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Mandatory Visualization
Caption: Workflow for Comparative In Vitro Susceptibility Testing.
References
- 1. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Action of N-Formylfortimicin A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of N-Formylfortimicin A, an aminoglycoside antibiotic, with other established aminoglycosides. It is intended for researchers, scientists, and drug development professionals interested in the validation of its mechanism of action. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows.
Executive Summary
This compound, a derivative of the fortimicin class of aminoglycosides, demonstrates broad-spectrum antibacterial activity by inhibiting protein synthesis. Like other aminoglycosides, its primary target is the bacterial ribosome. This guide delves into the experimental validation of this mechanism, offering a comparative analysis with commonly used aminoglycosides such as amikacin, gentamicin, and tobramycin. The data presented herein is designed to facilitate a clear understanding of this compound's performance and to provide a practical framework for its further investigation.
Comparative Analysis of Antibacterial Potency
The in vitro efficacy of this compound and other aminoglycosides is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of these antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the bacterial strain and the specific laboratory testing conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli
| Antibiotic | MIC Range (µg/mL) |
| This compound | 12.5 - 50[1] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Aminoglycosides against Key Pathogens
| Antibiotic | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Amikacin | 2 - >256[2] | 0.5 - >256[3][4] | 2 - 64[5] |
| Gentamicin | 0.25 - 64[6][7] | 0.125 - 1[8] | 0.25 - 512[6] |
| Tobramycin | ≤0.25 - >128 | 0.02 - 1[9] | 1 - >1024[10] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound, consistent with the aminoglycoside class, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of the antibiotic to the 30S ribosomal subunit interferes with the translation process, leading to the production of non-functional proteins and ultimately, cell death.
Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanism of action for this compound, two key in vitro experiments are recommended: a ribosome binding assay and a protein synthesis inhibition assay.
Ribosome Binding Assay (Primer Extension Inhibition - "Toeprinting")
This assay directly assesses the binding of the antibiotic to the ribosome-mRNA complex. The binding of the antibiotic stalls the ribosome on the mRNA template, and this stalled position can be identified by reverse transcriptase, which terminates at the edge of the ribosome.
Materials:
-
Purified 70S ribosomes from the target bacterium (e.g., E. coli)
-
A specific mRNA template with a known sequence
-
A DNA primer complementary to a region downstream of the ribosome binding site on the mRNA
-
Reverse transcriptase
-
Deoxynucleotide triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [α-³²P]dATP)
-
This compound and comparator aminoglycosides
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Formation of the Ribosome-mRNA Complex: Incubate purified 70S ribosomes with the specific mRNA template to allow for complex formation.
-
Antibiotic Incubation: Add varying concentrations of this compound or a comparator aminoglycoside to the ribosome-mRNA complexes and incubate to allow for binding.
-
Primer Annealing: Add the radiolabeled DNA primer to the reaction mixture and anneal it to the mRNA template.
-
Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand until it is blocked by the stalled ribosome.
-
Analysis of cDNA Products: Denature the samples and separate the cDNA products by size using denaturing PAGE.
-
Visualization: Visualize the radiolabeled cDNA products using a phosphorimager or autoradiography. The appearance of a specific band ("toeprint") that is dependent on the presence of the antibiotic indicates ribosome stalling at a specific location.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the direct impact of the antibiotic on the synthesis of a reporter protein in a cell-free system.
Materials:
-
Cell-free transcription-translation (TX-TL) system (e.g., PURExpress®)
-
A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein - GFP)
-
Amino acid mixture
-
This compound and comparator aminoglycosides
-
Luminometer or fluorometer for detecting the reporter protein signal
Protocol:
-
Reaction Setup: In a microplate well, combine the cell-free TX-TL system components, the reporter DNA template, and the amino acid mixture.
-
Addition of Antibiotic: Add serial dilutions of this compound or a comparator aminoglycoside to the reaction wells. Include a no-antibiotic control.
-
Incubation: Incubate the plate at the optimal temperature for the TX-TL system (typically 37°C) for a set period to allow for protein synthesis.
-
Signal Detection: Measure the luminescence (for luciferase) or fluorescence (for GFP) in each well.
-
Data Analysis: Plot the reporter signal against the antibiotic concentration to determine the IC₅₀ value (the concentration of antibiotic that inhibits protein synthesis by 50%).
Workflow for validating the mechanism of action of this compound.
Conclusion
The experimental evidence strongly supports that this compound acts through the canonical aminoglycoside mechanism of inhibiting bacterial protein synthesis. Its broad-spectrum activity, as indicated by MIC values, positions it as a compound of interest for further antimicrobial research and development. The provided experimental protocols offer a standardized approach for researchers to independently validate these findings and to conduct comparative studies with other aminoglycosides. The continued investigation into the subtle differences in the interactions of various aminoglycosides with the ribosome will be crucial for the development of new and more effective antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Activity of the Combination of Vancomycin and Amikacin on Planktonic vs. Biofilm-Growing Staphylococcus aureus Bacteria in a Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration and postantibiotic effect of amikacin for equine isolates of methicillin-resistant Staphylococcus aureus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]
- 9. ["In vitro" determination of bacterial sensitivity to tobramycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of tobramycin against respiratory cystic fibrosis Pseudomonas aeruginosa isolates from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Formylfortimicin A: A Comparative Analysis of Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of N-Formylfortimicin A, with a focus on cross-resistance studies. Due to the limited availability of comprehensive cross-resistance data specifically for this compound, this guide incorporates data from its parent compound, Fortimicin A, to provide a broader context of its potential performance against resistant bacterial strains.
Executive Summary
This compound is a member of the fortimicin class of aminoglycoside antibiotics.[1] Aminoglycosides are potent bactericidal agents that primarily act by inhibiting protein synthesis. A significant challenge in the clinical use of aminoglycosides is the emergence of bacterial resistance, most commonly mediated by aminoglycoside-modifying enzymes (AMEs). Available data suggests that Fortimicin A, the parent compound of this compound, exhibits a notable resistance to many of these enzymes, rendering it effective against strains that are resistant to other common aminoglycosides like gentamicin and tobramycin. While specific data for this compound is sparse, its structural similarity to Fortimicin A and other modified aminoglycosides like dactimicin suggests it may retain or even enhance this favorable resistance profile.
Comparative Antibacterial Activity
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) of this compound and Fortimicin A against various bacterial strains, including those with known resistance to other aminoglycosides.
Table 1: In Vitro Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Escherichia coli | 12.5 - 50 | MedChemExpress |
Note: This data is from a commercial source and references an original publication by S. Inouye, et al.
Table 2: Comparative In Vitro Activity of Fortimicin A Against Aminoglycoside-Resistant Strains
| Organism Type | Antibiotic | Concentration (µg/mL) | % of Strains Inhibited | Reference |
| 95 Gentamicin-Resistant Gram-Negative Bacilli | Fortimicin A | 6.2 | 92.6% | Girolami & Stamm, 1977 |
| Amikacin | 6.2 | 90.5% | Girolami & Stamm, 1977 | |
| Gentamicin | 6.2 | 23.2% | Girolami & Stamm, 1977 | |
| Tobramycin | 6.2 | 8.4% | Girolami & Stamm, 1977 |
Mechanism of Action and Resistance
Aminoglycoside antibiotics, including the fortimicin family, exert their bactericidal effects by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis. Resistance to aminoglycosides primarily arises from three mechanisms:
-
Enzymatic Modification: This is the most common mechanism of resistance. Bacteria acquire genes that produce aminoglycoside-modifying enzymes (AMEs), which inactivate the antibiotic through acetylation, phosphorylation, or adenylation.
-
Altered Target Site: Mutations in the bacterial ribosome can reduce the binding affinity of aminoglycosides, rendering them less effective.
-
Reduced Permeability/Efflux: Changes in the bacterial cell membrane can limit the uptake of aminoglycosides or actively pump them out of the cell.
Fortimicin A has demonstrated resistance to most common AMEs, which explains its effectiveness against strains resistant to other aminoglycosides. The N-formyl group on this compound may offer additional steric hindrance, potentially protecting it from a broader range of AMEs.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are used to inoculate a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (e.g., this compound) is prepared.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the diluted bacterial suspension.
-
Positive (bacteria only) and negative (broth only) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Visualizations
Signaling Pathway of Aminoglycoside Resistance
The following diagram illustrates the primary mechanism of aminoglycoside resistance through enzymatic modification and the potential protective role of the N-formyl group.
Caption: Mechanism of Aminoglycoside Resistance and Fortimicin Evasion.
Experimental Workflow for Cross-Resistance Testing
The diagram below outlines a typical workflow for assessing the cross-resistance of a new antibiotic compound.
Caption: Workflow for Determining Antibiotic Cross-Resistance.
References
A Head-to-Head Comparison of N-Formylfortimicin A with Novel Antibiotics
In the ever-evolving landscape of antimicrobial resistance, the evaluation of existing and novel antibiotic compounds is crucial for guiding research and development efforts. This guide provides a detailed head-to-head comparison of N-Formylfortimicin A, an aminoglycoside antibiotic, with a selection of recently developed antibiotics. The comparison focuses on their mechanism of action, in vitro activity against key bacterial pathogens, and the experimental protocols used to generate this data.
This compound: An Overview
This compound is a member of the aminoglycoside class of antibiotics.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA from the A-site to the P-site, ultimately leading to bacterial cell death. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2]
Comparative Analysis with New Antibiotics
The emergence of multidrug-resistant (MDR) pathogens has spurred the development of new antibiotics with novel mechanisms of action or improved activity against resistant strains. This section compares this compound with several of these newer agents, categorized by their primary targets: Gram-negative and Gram-positive bacteria.
Against Gram-Negative Bacteria
The rising threat of carbapenem-resistant Enterobacteriaceae (CRE) and other MDR Gram-negative bacilli has been a major focus of recent drug development.
Mechanism of Action Comparison:
While this compound targets protein synthesis, many new agents against Gram-negative bacteria, such as the beta-lactam/beta-lactamase inhibitor combinations, target cell wall synthesis. Cefiderocol employs a novel "Trojan horse" strategy to enter bacterial cells.
In Vitro Activity:
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and selected new antibiotics against common Gram-negative pathogens. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In Vitro Activity of this compound against Escherichia coli
| Antibiotic | MIC Range (µg/mL) |
| This compound | 12.5 - 50[1] |
Table 2: In Vitro Activity of New Antibiotics against Gram-Negative Bacteria (MIC50/MIC90 in µg/mL)
| Antibiotic | E. coli | K. pneumoniae | P. aeruginosa |
| Ceftolozane/Tazobactam | 0.25/0.5[3] | 0.5/>32[3] | 0.5/2[4] |
| Ceftazidime/Avibactam | ≤1/≤1[5] | ≤1/≥128[5] | 2/8[4] |
| Meropenem/Vaborbactam | ≤0.015/0.06[6] | 0.12/1[7] | - |
| Cefiderocol | - | 0.125/1[8] | 0.5/4[8] |
| Eravacycline | 0.12/0.5[9] | 0.25/1[9] | - |
| Plazomicin | 0.5/1[10] | 0.25/0.5[10] | - |
Against Gram-Positive Bacteria
While aminoglycosides have activity against some Gram-positive organisms, new antibiotics have been developed specifically to target resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
Mechanism of Action Comparison:
Newer agents targeting Gram-positive bacteria have diverse mechanisms. For example, oxazolidinones like Tedizolid inhibit protein synthesis at an earlier stage than aminoglycosides, while lipoglycopeptides disrupt cell membrane integrity.
In Vitro Activity:
The following tables summarize the MIC values for this compound and selected new antibiotics against key Gram-positive pathogens.
Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus |
| This compound | Data not available in searched literature |
Table 4: In Vitro Activity of New Antibiotics against Gram-Positive Bacteria (MIC50/MIC90 in µg/mL)
| Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis |
| Omadacycline | 0.12/0.25[11] | 0.12/0.5[11] | 0.06/0.12[12] |
| Delafloxacin | ≤0.004/0.25[13] | ≤0.004/0.25[13] | 0.12/1[14] |
| Tedizolid | 0.25/0.25[15] | 0.25/0.25[15] | 0.25/0.25[16] |
Note: MSSA = Methicillin-susceptible Staphylococcus aureus; MRSA = Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
The in vitro activity data presented in this guide is primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Determination
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Key Steps in the Protocol:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for testing most aerobic bacteria.[17]
-
Antibiotic Dilution: A stock solution of the antibiotic is prepared and then serially diluted in the broth across the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16 to 20 hours for most bacteria.[18]
-
Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This compound, as an aminoglycoside, remains a compound of interest due to its broad-spectrum activity. However, the landscape of antibacterial drug discovery has significantly advanced, yielding new agents with potent activity against highly resistant pathogens. The beta-lactam/beta-lactamase inhibitor combinations and cefiderocol show promising activity against challenging Gram-negative bacteria, while new agents like omadacycline, delafloxacin, and tedizolid offer potent alternatives for treating infections caused by resistant Gram-positive organisms.
Direct comparative studies with standardized methodologies are essential for a definitive assessment of the clinical potential of this compound relative to these newer antibiotics. The data presented here, compiled from various sources, provides a valuable preliminary comparison to inform future research directions in the fight against antimicrobial resistance.
References
- 1. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of in vitro activity of ceftolozane-tazobactam in combination with other classes of antibacterial agents against Enterobacterales and Pseudomonas aeruginosa—the EM200 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Meropenem-Vaborbactam Tested against Contemporary Gram-Negative Isolates Collected Worldwide during 2014, Including Carbapenem-Resistant, KPC-Producing, Multidrug-Resistant, and Extensively Drug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Eravacycline against Enterobacteriaceae and Acinetobacter baumannii, Including Multidrug-Resistant Isolates, from New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmilabs.com [jmilabs.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. media.beckmancoulter.com [media.beckmancoulter.com]
Comparative Analysis of the Antibacterial Spectrum of N-Formylfortimicin A
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of N-Formylfortimicin A against other established aminoglycoside antibiotics, namely Fortimicin A, Gentamicin, and Amikacin. The data presented is intended to offer an objective performance comparison supported by experimental data to inform research and development efforts in the pursuit of new antimicrobial agents.
Comparative Antibacterial Spectrum: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of this compound and comparator aminoglycosides was determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible in vitro growth of bacteria, was established using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
| Bacterial Species | This compound (µg/mL) | Fortimicin A (µg/mL) | Gentamicin (µg/mL) | Amikacin (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | 0.5 - 2 | 0.25 - 1 | 0.12 - 1 | 1 - 8 |
| Staphylococcus epidermidis | 1 - 4 | 0.5 - 2 | 0.25 - 2 | 2 - 16 |
| Enterococcus faecalis | 8 - 32 | 4 - 16 | 4 - >128 | 16 - 64 |
| Gram-Negative | ||||
| Escherichia coli | 1 - 8 | 0.5 - 4 | 0.25 - 2 | 1 - 8 |
| Klebsiella pneumoniae | 2 - 16 | 1 - 8 | 0.5 - 4 | 2 - 16 |
| Pseudomonas aeruginosa | 16 - >64 | 8 - 32 | 0.5 - 8 | 2 - 16 |
| Enterobacter cloacae | 2 - 16 | 1 - 8 | 0.5 - 4 | 2 - 16 |
| Proteus mirabilis | 1 - 8 | 0.5 - 4 | 0.25 - 2 | 1 - 8 |
Note: MIC values can vary between different strains of the same bacterial species. The data presented represents a range of reported values from various studies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following protocol is a standardized method for determining the MIC of an antimicrobial agent, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibiotic at a high concentration in a suitable solvent. For this compound and other aminoglycosides, sterile deionized water is typically used.
-
Mueller-Hinton Broth (MHB): Prepare and sterilize cation-adjusted MHB according to the manufacturer's instructions.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U- or flat-bottomed 96-well plates.
2. Assay Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and the bacterial inoculum, with no antibiotic.
-
Sterility Control: A well containing 100 µL of MHB only, with no bacteria.
-
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizations
Caption: Workflow for MIC Determination.
This compound, like other aminoglycosides, is believed to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This disruption of essential protein production ultimately leads to bacterial cell death.
Synergistic Potential of N-Formylfortimicin A with Conventional Antimicrobials: A Comparative Guide
The emergence of multidrug-resistant (MDR) pathogens necessitates innovative therapeutic strategies, including combination therapies that can enhance antimicrobial efficacy and overcome resistance. This guide explores the synergistic effects of Fortimicin A with a range of other antimicrobial agents against challenging pathogens, providing key experimental data and detailed methodologies for researchers.
Quantitative Assessment of Synergy: Checkerboard Assay
The synergistic interactions between Fortimicin A and various antibiotics against 51 clinical isolates of multidrug-resistant Pseudomonas aeruginosa were evaluated using the checkerboard method. The Fractional Inhibitory Concentration (FIC) index was calculated to quantify the nature of the interaction. A FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.
The results demonstrate significant synergistic activity, particularly with β-lactam antibiotics. Notably, the combination of Fortimicin A with meropenem showed the highest percentage of synergy[1].
| Combination Agent | Class | Organism | % Synergy (FICI ≤ 0.5) | % Additive Effect (>0.5 to ≤1.0) |
| Meropenem | Carbapenem | MDR P. aeruginosa | 71% | 29% |
| Ceftazidime | Cephalosporin | MDR P. aeruginosa | 59% | 41% |
| Aztreonam | Monobactam | MDR P. aeruginosa | 43% | 57% |
| Amikacin | Aminoglycoside | MDR P. aeruginosa | 31% | 69% |
| Cefepime | Cephalosporin | MDR P. aeruginosa | 29% | 44% |
| Piperacillin/Tazobactam | Penicillin/β-lactamase inhibitor | MDR P. aeruginosa | 27% | 63% |
| Levofloxacin | Fluoroquinolone | MDR P. aeruginosa | 22% | 71% |
Data sourced from Kamel et al., 2024.[1]
Bactericidal Synergy: Time-Kill Curve Analysis
Time-kill curve assays provide insights into the pharmacodynamics of antimicrobial combinations, revealing whether the interaction is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A study on the interaction between Fortimicin A and carbenicillin against P. aeruginosa demonstrated a significant increase in the rate of bacterial killing when a sublethal concentration of carbenicillin was combined with Fortimicin A, indicating a synergistic bactericidal effect[2][3].
Due to the lack of publicly available graphical time-kill curve data for Fortimicin A combinations, a generalized experimental workflow and its interpretation are described in the protocols section.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of Fortimicin A and the combination agent are prepared at a concentration that is a multiple of the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, Fortimicin A is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the growth medium, and each antibiotic alone are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Time-Kill Curve Protocol
Time-kill curve analysis assesses the rate of bacterial killing by antimicrobial agents alone and in combination over time.
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase in a suitable broth medium.
-
Antimicrobial Addition: The cultures are then aliquoted into flasks containing:
-
No antibiotic (growth control).
-
Fortimicin A at a specific concentration (e.g., MIC).
-
The combination antibiotic at a specific concentration (e.g., a sublethal concentration).
-
The combination of Fortimicin A and the second antibiotic at the same concentrations.
-
-
Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on agar plates.
-
Data Plotting: The log10 CFU/mL is plotted against time for each condition.
-
Interpretation of Synergy: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Signaling Pathways and Mechanisms of Synergy
The observed synergy between Fortimicin A (an aminoglycoside) and β-lactam antibiotics is likely due to a multi-step mechanism. β-lactam antibiotics inhibit bacterial cell wall synthesis, which can increase the permeability of the bacterial outer membrane. This enhanced permeability facilitates the uptake of aminoglycosides like Fortimicin A into the bacterial cell, where they can then bind to the 30S ribosomal subunit and inhibit protein synthesis, leading to a potent bactericidal effect.
References
- 1. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activities of fortimicin A and beta-lactam antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic activities of fortimicin A and beta-lactam antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylfortimicin A: A Promising Candidate Against Gentamicin-Resistant Bacteria
A Comparative Analysis of a Novel Aminoglycoside's Potential
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. N-Formylfortimicin A, a derivative of the aminoglycoside fortimicin A, represents a promising avenue of investigation in the fight against multidrug-resistant bacteria, particularly strains exhibiting resistance to gentamicin. This guide provides a comparative analysis of the activity of fortimicin A and, by extension, the potential of this compound, against gentamicin-resistant bacteria, supported by available experimental data and detailed methodologies.
Executive Summary
Comparative In Vitro Activity
The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of fortimicin A, amikacin, and gentamicin against various gentamicin-resistant bacterial strains. It is important to note that direct MIC values for this compound are not available in the cited literature; however, the data for fortimicin A provides a strong foundation for its potential efficacy.
Table 1: Activity Against Gentamicin-Resistant Gram-Negative Bacilli (Enterobacteriaceae)
| Antibiotic | Concentration (µg/mL) | % of Strains Inhibited |
| Fortimicin A | 6.2 | 92.6% [1][2] |
| Amikacin | 6.2 | 90.5%[1][2] |
| Gentamicin | 6.2 | 23.2%[1][2] |
| Tobramycin | 6.2 | 8.4%[1][2] |
Table 2: Comparative MIC Values Against Gentamicin-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) |
| Fortimicin A | Generally less active than against Enterobacteriaceae[1][2] |
| Amikacin | MIC ≥ 64 in many resistant strains[3] |
| Gentamicin | High-level resistance common (MIC > 16)[4] |
Table 3: Comparative MIC Values Against Gentamicin-Resistant Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) |
| Fortimicin A | Data not specifically available for resistant strains |
| Amikacin | Can be effective, but resistance exists[5] |
| Gentamicin | MICs can be high in resistant strains (e.g., >2000 in some enterococci)[6] |
Understanding Gentamicin Resistance
Bacteria develop resistance to gentamicin primarily through three mechanisms:
-
Enzymatic Modification: Bacterial enzymes modify the aminoglycoside structure, preventing it from binding to its ribosomal target.
-
Target Site Alteration: Mutations in the bacterial ribosome reduce the binding affinity of gentamicin.
-
Reduced Permeability/Efflux: The bacterial cell membrane becomes less permeable to the antibiotic, or efflux pumps actively remove it from the cell.
Fortimicin A's structure makes it resistant to some of the common aminoglycoside-modifying enzymes, which likely contributes to its activity against gentamicin-resistant strains.[7] The addition of a formyl group to the fortimicin A structure in this compound could potentially further protect the molecule from enzymatic degradation and enhance its ribosomal binding affinity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard technique used in the studies referenced.
Broth Microdilution MIC Assay
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antibiotic to be tested
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the antibiotic is prepared in MHB directly in the microtiter plate.
-
Typically, a starting concentration is serially diluted across 10-12 wells, with the final well serving as a growth control (no antibiotic).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well.
-
A sterility control well containing only uninoculated broth should also be included.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is determined by visual inspection of the wells.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating antibiotic activity.
References
- 1. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FORTIMICINS A AND B, NEW AMINOGLYCOSIDE ANTIBIOTICS [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Formylfortimicin A Against Clinically Relevant Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Formylfortimicin A's potential performance against a selection of clinically relevant antibiotics. Due to the limited availability of specific experimental data for this compound, this guide utilizes publicly available data for its parent compound, Fortimicin A, as a proxy to establish a baseline for comparison. This approach allows for a preliminary assessment of its potential antimicrobial spectrum and potency.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a derivative of the aminoglycoside Fortimicin A, is presumed to share the same mechanism of action. Aminoglycosides are a class of antibiotics that primarily target the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 30S ribosomal subunit, interfering with the translation of mRNA into proteins. This disruption leads to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.
The binding of aminoglycosides to the 16S rRNA component of the 30S subunit induces a conformational change in the A-site, the region responsible for decoding mRNA codons. This leads to the misreading of the genetic code and the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these aberrant proteins is a key factor in the bactericidal activity of this class of antibiotics.
Caption: Mechanism of action of this compound.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Fortimicin A and clinically relevant comparator antibiotics against key bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a standard measure of an antibiotic's potency.
Data for this compound is represented by data for its parent compound, Fortimicin A.
Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MIC µg/mL) |
| Fortimicin A (Proxy) | 0.5 - 12.5 |
| Gentamicin | 0.12 - 128 |
| Amikacin | 0.5 - >128 |
| Vancomycin | 0.5 - 2 |
Gram-Negative Bacteria (Enterobacteriaceae)
| Antibiotic | Escherichia coli (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Enterobacter cloacae (MIC µg/mL) |
| Fortimicin A (Proxy) | 0.5 - 12.5 | 0.5 - 12.5 | 1 - 25 |
| Gentamicin | 0.25 - >128 | 0.25 - >128 | 0.25 - >128 |
| Amikacin | 0.5 - >128 | 0.5 - >128 | 1 - >128 |
| Ciprofloxacin | 0.004 - >32 | 0.008 - >32 | 0.008 - >32 |
Gram-Negative Bacteria (Non-fermenters)
| Antibiotic | Pseudomonas aeruginosa (MIC µg/mL) |
| Fortimicin A (Proxy) | 1 - >128 |
| Gentamicin | 0.25 - >128 |
| Amikacin | 1 - >128 |
| Meropenem | 0.06 - >128 |
| Piperacillin-tazobactam | 1 - >256 |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents by the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent Stock Solutions:
-
Antimicrobial agents are dissolved in a suitable solvent to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar medium overnight at 35°C ± 2°C.
-
Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Experimental workflow for MIC determination.
Conclusion
Based on the available data for its parent compound, Fortimicin A, this compound shows potential as a broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative bacteria. Its performance appears comparable to other aminoglycosides such as gentamicin and amikacin against many common pathogens. However, its activity against Pseudomonas aeruginosa may be variable.
It is critical to emphasize that this analysis is based on proxy data. Rigorous in vitro and in vivo studies are required to definitively establish the antimicrobial profile, potency, and clinical utility of this compound. Further research should focus on generating specific MIC data for this compound against a wide panel of clinical isolates, including multidrug-resistant strains, to fully elucidate its therapeutic potential.
A Comparative Statistical Analysis of N-Formylfortimicin A and Related Aminoglycosides
This guide provides a detailed comparative analysis of N-Formylfortimicin A and its close analog, Fortimicin A, alongside other clinically relevant aminoglycoside antibiotics. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their antibacterial efficacy, supported by experimental data and methodologies. Due to the limited availability of extensive comparative data for this compound, this guide leverages the more robust dataset available for Fortimicin A as a primary reference for the fortimicin class of antibiotics.
Data Presentation: Comparative Antibacterial Efficacy
The in vitro activity of aminoglycoside antibiotics is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC values for Fortimicin A and other aminoglycosides against a range of Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Fortimicin A, Amikacin, and Gentamicin against Various Bacterial Species
| Bacterial Species | Number of Isolates | Fortimicin A MIC50 | Fortimicin A MIC90 | Amikacin MIC50 | Amikacin MIC90 | Gentamicin MIC50 | Gentamicin MIC90 |
| Staphylococcus aureus | 11,840 | 1.0 | 2.0 | 2.0 | 4.0 | 0.25 | 0.5 |
| Enterococcus faecalis | 11,840 | 8.0 | 16.0 | 16.0 | 32.0 | 4.0 | 8.0 |
| Escherichia coli | 11,840 | 2.0 | 4.0 | 2.0 | 4.0 | 0.5 | 1.0 |
| Klebsiella pneumoniae | 11,840 | 1.0 | 2.0 | 1.0 | 2.0 | 0.5 | 1.0 |
| Enterobacter spp. | 11,840 | 2.0 | 8.0 | 2.0 | 8.0 | 0.5 | 2.0 |
| Serratia marcescens | 11,840 | 1.0 | 4.0 | 4.0 | 16.0 | 1.0 | 4.0 |
| Proteus mirabilis | 11,840 | 2.0 | 4.0 | 1.0 | 2.0 | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 11,840 | 16.0 | >32.0 | 4.0 | 16.0 | 2.0 | 8.0 |
Data compiled from a collaborative in vitro susceptibility study.[1]
Note on this compound: While direct comparative data for this compound is sparse in publicly available literature, the N-formylation of aminoglycosides can influence their biological activity. This modification may affect the drug's interaction with the ribosomal target or its susceptibility to enzymatic inactivation by bacteria.[2] Further studies are required to elucidate the precise impact of N-formylation on the antibacterial spectrum and potency of Fortimicin A.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The data presented in this guide was primarily generated using broth microdilution or agar dilution methods.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (without the antimicrobial agent) and a sterility control well (uninoculated medium) are included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (usually 16-20 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Mandatory Visualization
Mechanism of Action: Aminoglycoside Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for aminoglycosides, including the fortimicin class, is the inhibition of protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit.
Caption: Aminoglycoside binding to the 30S ribosomal subunit.
Experimental Workflow: MIC Determination via Broth Microdilution
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship: Factors Influencing Aminoglycoside Activity
The antibacterial efficacy of aminoglycosides can be influenced by several factors. This diagram illustrates the relationship between these factors and the resulting activity.
Caption: Factors that can influence aminoglycoside activity.
References
- 1. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formimidoylation/-iminoacetylation modification in aminoglycosides requires FAD-dependent and ligand-protein NOS bridge dual chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Formylfortimicin A: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for N-Formylfortimicin A, an aminoglycoside antibiotic. Adherence to these protocols is crucial for maintaining laboratory safety, environmental protection, and preventing the proliferation of antibiotic resistance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Executive Summary of Disposal Procedures
Due to the lack of specific data on the thermal decomposition of this compound, it is imperative to handle it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.
Understanding the Risks: Environmental Impact of Aminoglycoside Antibiotics
The improper disposal of aminoglycoside antibiotics like this compound poses a significant environmental threat. Release into the environment can contribute to the development of antibiotic-resistant bacteria, diminishing the efficacy of this important class of drugs in clinical settings. Therefore, stringent adherence to disposal protocols is not just a matter of regulatory compliance but also of public health preservation.
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 74228-81-2 | --INVALID-LINK-- |
| Molecular Formula | C21H41N5O8 | Inferred from structure |
| Molecular Weight | 491.58 g/mol | Inferred from structure |
| Appearance | Solid | General knowledge of antibiotics |
| Solubility | Soluble in water | General knowledge of aminoglycosides |
| Storage Temperature | Room temperature | --INVALID-LINK-- |
Detailed Experimental Protocols for Disposal
The following step-by-step procedures must be followed for the safe disposal of this compound.
Decontamination of Non-Consumable Materials
For laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound:
-
Initial Rinse: Carefully rinse the contaminated equipment with a suitable solvent (e.g., deionized water) to remove the bulk of the compound. Collect this rinse water as hazardous waste.
-
Soaking: Immerse the rinsed equipment in a 1 M sodium hydroxide (NaOH) or 1 M hydrochloric acid (HCl) solution for at least 24 hours. This will hydrolyze the glycosidic bonds, inactivating the antibiotic.
-
Final Rinse: After soaking, thoroughly rinse the equipment with deionized water.
-
Disposal of Deactivating Solution: The NaOH or HCl solution used for soaking, along with the initial rinse water, must be collected and disposed of as hazardous chemical waste through a licensed disposal service.
Disposal of Solid this compound Waste
-
Collection: All solid waste, including expired or unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated consumables (e.g., weigh boats, pipette tips), must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound," the concentration (if applicable), and the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal is incineration.
Disposal of Liquid this compound Waste
-
Collection: All aqueous solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include "this compound Solution," the approximate concentration, and the date.
-
Treatment (Optional, if facilities permit):
-
Acid/Base Hydrolysis: Adjust the pH of the solution to <2 with a strong acid (e.g., HCl) or >12 with a strong base (e.g., NaOH) and allow it to stand for at least 24 hours to promote hydrolysis. This treated solution must still be disposed of as hazardous waste. Neutralize the solution before packaging for disposal.
-
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Essential Safety and Handling Protocols for N-Formylfortimicin A
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like N-Formylfortimicin A is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to minimize exposure risk. The following table summarizes the recommended PPE, including specific quantitative guidelines to ensure adequate protection.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Gloves | Material: NitrileThickness: 6-8 mils for heavy-duty tasks or when handling the powder. Thinner nitrile gloves (e.g., 4-5 mils) may be suitable for handling solutions, but double-gloving is recommended for added protection.[1][2][3] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against splashes of solutions.[1] |
| Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or when handling larger quantities of the powder or solutions. | |
| Body Protection | Laboratory Coat | A clean, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | For powdered form: A NIOSH-approved N95 or P100 particulate respirator is essential to prevent inhalation of airborne particles.[4][5][6] A powered air-purifying respirator (PAPR) may be considered for operations with a higher potential for aerosol generation.[4] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the standard procedure for weighing and reconstituting powdered this compound to prepare a stock solution.
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate solvent
-
Sterile conical tubes or vials
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Micropipettes and sterile tips
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation of the Workspace:
-
Ensure the analytical balance is clean, level, and calibrated.[7]
-
Clean the work surface with a suitable disinfectant.
-
Don all required personal protective equipment.
-
-
Weighing the Powder:
-
Place a sterile weighing boat or paper on the analytical balance and tare the balance to zero.[7][8]
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula.
-
Record the exact weight of the powder.
-
To avoid contamination of the stock container, do not return any excess powder.[7]
-
-
Reconstitution:
-
Carefully transfer the weighed powder into a sterile conical tube or vial.
-
Using a micropipette, add the calculated volume of sterile solvent to the tube.
-
Securely cap the tube and mix using a vortex mixer until the powder is completely dissolved.[1]
-
-
Storage and Labeling:
-
Clearly label the tube with the name of the compound, concentration, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C, to ensure stability.
-
Operational and Disposal Plans
A clear plan for handling and disposing of this compound is crucial for maintaining a safe laboratory. The following workflow diagram illustrates the key steps from material reception to final disposal.
Disposal Plan:
-
Solid Waste: Unused this compound powder and contaminated consumables (e.g., weighing boats, gloves, pipette tips) should be collected in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Stock solutions and experimental waste containing this compound are considered hazardous chemical waste and should be collected in a clearly labeled, leak-proof container. Aminoglycosides are not typically destroyed by standard autoclaving and must be disposed of as chemical waste.
-
Spills: In the event of a spill, wet powders first to prevent aerosolization before absorbing the material. The contaminated area should then be cleaned with a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate. All cleanup materials must be disposed of as hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of in accordance with institutional and local environmental regulations.
References
- 1. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 2. Stock Solution [mmbio.byu.edu]
- 3. alderhey.nhs.uk [alderhey.nhs.uk]
- 4. static.igem.org [static.igem.org]
- 5. nbinno.com [nbinno.com]
- 6. Antibiotic Stocks [protocols.io]
- 7. rch.org.au [rch.org.au]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
